Amlodipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88150-47-4 (maleate (1:1)) | |
| Record name | Amlodipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022596 | |
| Record name | Amlodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amlodipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water | |
| Record name | Amlodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
88150-42-9 | |
| Record name | Amlodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amlodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amlodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J444QC288 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMLODIPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7079 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amlodipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199-201 | |
| Record name | Amlodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Amlodipine's Mechanism of Action in Endothelial Dysfunction
Abstract
Endothelial dysfunction is a critical pathological state characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory, pro-thrombotic vascular phenotype. It is a key initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound, a third-generation dihydropyridine calcium channel blocker (CCB), is widely prescribed for hypertension and angina. Beyond its primary vasodilatory effects mediated by blocking L-type calcium channels in vascular smooth muscle, this compound possesses pleiotropic, blood pressure-independent effects that directly ameliorate endothelial dysfunction.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's beneficial effects on the endothelium. We delve into its intricate interactions with the endothelial nitric oxide synthase (eNOS) pathway, its potent antioxidant properties, and its ability to counteract key pathological stimuli such as Angiotensin II. This document synthesizes data from cellular and clinical studies, presents detailed experimental protocols, and visualizes complex signaling pathways to offer a definitive resource for professionals in cardiovascular research and drug development.
Core Mechanisms of Action on the Endothelium
This compound's therapeutic effects on endothelial dysfunction are multifaceted, extending beyond simple vasodilation. The core mechanisms involve direct enhancement of nitric oxide (NO) bioavailability through multiple signaling pathways and a significant reduction in endothelial oxidative stress.
Modulation of the eNOS/NO Signaling Pathway
The primary determinant of endothelial health is the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the critical signaling molecule, NO. This compound enhances NO bioavailability through several distinct mechanisms.
1.1.1 Upregulation of eNOS Activity via Phosphorylation
This compound directly stimulates eNOS activity by modulating its phosphorylation status at key regulatory sites.[3][4] In unstimulated endothelial cells, eNOS is typically phosphorylated at Threonine 495 (Thr495), an inhibitory site, and not phosphorylated at Serine 1177 (Ser1177), an activating site.[3] this compound treatment initiates a significant shift in this balance:
-
Increased Phosphorylation at Ser1177: this compound promotes the phosphorylation of eNOS at Ser1177, a modification known to significantly increase enzyme activity.
-
Decreased Phosphorylation at Thr495: Concurrently, it facilitates the dephosphorylation of the inhibitory Thr495 residue.
This dual-action phosphorylation change leads to a marked increase in eNOS activity and subsequent NO production. Studies in Human Umbilical Vein Endothelial Cells (HUVECs) show that this compound's effect on eNOS phosphorylation is time-dependent, reaching a peak after approximately 25 minutes of exposure. This effect is notably more pronounced with racemic this compound than with its S(-)-amlodipine enantiomer alone.
Caption: this compound's dual-action on eNOS phosphorylation.
1.1.2 Disruption of the eNOS-Caveolin-1 Inhibitory Complex
In resting endothelial cells, a significant portion of eNOS is localized within plasma membrane microdomains called caveolae, where it is bound to caveolin-1 (Cav-1). This interaction clamps eNOS in an inactive state. This compound has been shown to interfere with this inhibitory complex. By concentrating in the lipid bilayer of the cell membrane, this compound alters the membrane structure, leading to the segregation of eNOS from caveolin-enriched domains. This "unclamping" releases eNOS from its Cav-1 inhibition, making it more available for activation and potentiating NO production in response to agonists like bradykinin and vascular endothelial growth factor (VEGF).
Caption: this compound disrupts the eNOS-Caveolin-1 complex.
Antioxidant Properties and Reduction of Oxidative Stress
Endothelial dysfunction is fundamentally linked to oxidative stress, where an excess of reactive oxygen species (ROS) like superoxide (O₂⁻) overwhelms the body's antioxidant defenses. Superoxide rapidly reacts with and quenches NO, forming the highly damaging oxidant peroxynitrite (ONOO⁻) and reducing NO bioavailability. This compound exhibits significant antioxidant activity, thereby protecting the endothelium and preserving NO levels.
-
Direct Scavenging of ROS: this compound directly quenches superoxide anions.
-
Inhibition of ROS Production: In angiotensin II (Ang II)-infused models, this compound treatment significantly reduces aortic production of both superoxide and peroxynitrite. This effect is accompanied by a decrease in plasma levels of 8-isoprostane, a key marker of lipid peroxidation and systemic oxidative stress.
-
Preservation of NO Bioavailability: By reducing the levels of superoxide, this compound prevents the degradation of NO, thereby increasing its half-life and enhancing its vasodilatory and protective effects. Studies in spontaneously hypertensive rats (SHRs) show that this compound treatment increases the NO/ONOO⁻ ratio in endothelial cells by over five-fold.
Caption: this compound's antioxidant mechanism preserves NO.
Counteracting Angiotensin II-Mediated Endothelial Injury
Angiotensin II (Ang II) is a potent vasoconstrictor that plays a central role in endothelial dysfunction by promoting oxidative stress and apoptosis. This compound effectively counteracts these detrimental effects.
-
Inhibition of Apoptosis: Ang II induces apoptosis in endothelial cells. Pretreatment with this compound results in a dose-dependent suppression of Ang II-induced HUVEC apoptosis. This protective effect is associated with an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.
-
Downregulation of LOX-1: Ang II upregulates the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which is implicated in atherosclerosis. This compound treatment significantly reduces Ang II-induced LOX-1 expression, thereby inhibiting a key pathway of endothelial injury.
Kinin-Mediated NO Production
Some evidence suggests that this compound's effects are partially mediated through the local kinin system. Studies on coronary microvessels from both canine and failing human hearts show that this compound stimulates NO production in a dose-dependent manner. This effect was completely abolished by HOE-140, a specific bradykinin B2-receptor antagonist, suggesting that this compound's action is dependent on a kinin-mediated mechanism in this context. However, other studies have found that in cultured endothelial cells, the B2 receptor antagonist did not affect this compound-induced changes in eNOS phosphorylation, indicating a B2 receptor-independent mechanism may also be at play, particularly one involving the inhibition of Protein Kinase C (PKC).
Quantitative Data Summary
The effects of this compound on key markers of endothelial function have been quantified in numerous clinical and preclinical studies.
Table 1: Clinical Studies in Hypertensive Patients
| Parameter | Baseline | After this compound Treatment (6-8 weeks) | % Change | P-Value | Citation(s) |
| Flow-Mediated Dilation (FMD) | - | Significantly Increased | - | <0.01 | |
| FBF to Acetylcholine (Max %) | 302 ± 58% | 539 ± 81% | +78.5% | <0.05 | |
| Plasma NO Levels | - | Significantly Increased | - | <0.01 | |
| Plasma eNOS Levels | - | Significantly Increased | - | <0.01 |
FBF: Forearm Blood Flow
Table 2: In Vitro & Animal Studies
| Model | Parameter | Control / Baseline | This compound Treatment | % Change / Fold Increase | P-Value | Citation(s) |
| HUVECs | NO Levels (1 µmol/L this compound, 25 min) | Control | Significantly Higher | - | <0.01 | |
| SHR Aortic Endothelium | NO Release | ~35 nM | 101 ± 3 nM | +184% | <0.001 | |
| SHR Aortic Endothelium | NO/ONOO⁻ Ratio | ~0.3 | 2.0 ± 0.2 | >6-fold | <0.001 | |
| SHR Glomerular Endothelium | NO/ONOO⁻ Ratio | 0.3 ± 0.1 | 1.5 ± 0.2 | 5-fold | <0.001 | |
| Ang II-infused Rats | Aortic Superoxide (counts/min/mg) | 1005 ± 140 | 595 ± 62 | -40.8% | <0.05 | |
| Ang II-infused Rats | Aortic Peroxynitrite (counts/min/mg) | 1875 ± 295 | 1142 ± 134 | -39.1% | <0.05 | |
| Canine Coronary Microvessels | Nitrite Release (pmol/mg) | 122 ± 9 (Ramiprilat only) | 168 ± 14 (Ramiprilat + this compound) | +37.7% | <0.05 |
SHR: Spontaneously Hypertensive Rat; HUVECs: Human Umbilical Vein Endothelial Cells
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on endothelial function.
Measurement of Nitric Oxide in HUVECs
This protocol describes the quantification of NO production from cultured endothelial cells, a cornerstone experiment for assessing this compound's direct effects.
3.1.1 Methodology
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in petri dishes until they reach adherent growth.
-
Treatment: The culture supernatant is removed, and cells are washed with D-Hanks solution. HUVECs are then exposed to various treatments:
-
Control (vehicle)
-
This compound besylate (e.g., 1 µmol/L)
-
S(-)-amlodipine besylate (e.g., 1 µmol/L)
-
eNOS inhibitor L-NA (Nω-nitro-L-arginine) as a negative control.
-
PKC inhibitor Ro 31-8220 as a positive control for the PKC pathway.
-
-
Sample Collection: After a specified incubation period (e.g., time points from 5 to 25 minutes), the supernatant from the HUVEC suspension is collected.
-
NO Quantification: NO levels are determined indirectly by measuring its stable metabolite, nitrite, in the supernatant using the Griess reaction (nitrate reductase method) . The absorbance is measured spectrophotometrically, and nitrite concentration is calculated from a standard curve.
Caption: Workflow for quantifying NO production in HUVECs.
Western Blot for eNOS Phosphorylation
This protocol is used to determine the phosphorylation status of eNOS at specific activating (Ser1177) and inhibitory (Thr495) sites.
3.2.1 Methodology
-
Cell Culture and Treatment: HUVECs are cultured and treated with this compound, S(-)-amlodipine, or Ro 31-8220 for various time points as described in section 3.1.1.
-
Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for:
-
Phospho-eNOS (Ser1177)
-
Phospho-eNOS (Thr495)
-
Total eNOS (for normalization)
-
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the change in phosphorylation status.
Measurement of Vascular Oxidative Stress in Animal Models
This protocol details the method for assessing oxidative stress in the vascular tissue of angiotensin II-infused rats.
3.3.1 Methodology
-
Animal Model: Sprague-Dawley rats are infused with Angiotensin II (e.g., 0.7 mg/kg/day) via a subcutaneous mini-pump for a set period (e.g., 5 days). Treatment groups receive this compound (e.g., 10 mg/kg/day) by gavage.
-
Tissue Collection: After the treatment period, rats are euthanized, and the aorta is excised.
-
Superoxide (O₂⁻) Measurement: Aortic rings are incubated with lucigenin, a chemiluminescent probe. The reaction of lucigenin with superoxide emits light, which is measured using a luminometer. The results are expressed as counts per minute per milligram of dry tissue.
-
Peroxynitrite (ONOO⁻) Measurement: Aortic rings are incubated with luminol, another chemiluminescent probe, which detects peroxynitrite. The emitted light is quantified by a luminometer.
-
Systemic Oxidative Stress: Plasma levels of free 8-F₂α-isoprostanes (also known as 8-iso-PGF2α) are measured using an enzyme immunoassay (EIA) kit as a marker of systemic lipid peroxidation.
Conclusion
The mechanism of action of this compound in ameliorating endothelial dysfunction is remarkably complex and extends far beyond its classification as a calcium channel blocker. The evidence overwhelmingly indicates that this compound exerts a direct, protective effect on the vascular endothelium through a convergence of pathways. It enhances the production and bioavailability of nitric oxide by activating eNOS through a favorable phosphorylation profile and by disrupting its inhibitory binding to caveolin-1. Simultaneously, this compound's potent antioxidant properties reduce the burden of reactive oxygen species, which both preserves NO and protects endothelial cells from damage. Furthermore, its ability to counteract the pro-apoptotic and pro-oxidant effects of Angiotensin II provides an additional layer of vascular protection. These pleiotropic actions collectively restore a healthier endothelial phenotype, providing a strong mechanistic rationale for this compound's recognized benefits in reducing cardiovascular events. This in-depth understanding is critical for the continued development of targeted therapies for cardiovascular disease.
References
Amlodipine's Core Signaling Pathways in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from a primary mechanism of action supplemented by a complex network of secondary signaling pathways that contribute to its cardiovascular protective effects. This guide provides an in-depth exploration of these pathways, supported by quantitative data, experimental methodologies, and detailed visual diagrams.
Primary Mechanism of Action: L-type Calcium Channel Blockade
This compound's principal action is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][3] By binding to both dihydropyridine and non-dihydropyridine sites on the cell membrane, this compound selectively blocks the influx of extracellular calcium ions.[2] This action is more pronounced in vascular smooth muscle cells than in cardiomyocytes, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.
The signaling cascade initiated by calcium influx is as follows:
-
Influx of Ca2+ through L-type channels.
-
Ca2+ binds to intracellular calmodulin.
-
The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).
-
MLCK phosphorylates the myosin light chain, leading to vascular smooth muscle contraction.
This compound disrupts this process at the initial step, preventing the Ca2+ influx necessary for vasoconstriction.
Caption: this compound's primary mechanism of action on L-type calcium channels.
Secondary and Pleiotropic Signaling Pathways
Beyond its primary function, this compound engages with multiple other signaling pathways that contribute to its therapeutic profile, including anti-inflammatory, antioxidant, and anti-proliferative effects.
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis. This is achieved, in part, through the inhibition of the p42/p44 MAPK (also known as ERK1/2) pathway. Growth factors like basic fibroblast growth factor (bFGF) can activate ERK1/2, leading to cell proliferation. This compound, at concentrations as low as 1-100 nM, dose-dependently inhibits this bFGF-induced activation of ERK1/2. This suggests that this compound's anti-proliferative effects are linked to its ability to modulate this key signaling cascade. Furthermore, studies in hypertensive rats have shown that this compound treatment significantly reduces the levels of MEK1 and p-42/44 ERK in the aorta, which is associated with a shift of VSMCs towards a more differentiated, less proliferative state.
References
Amlodipine Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amlodipine in key preclinical models. The information presented herein is intended to support drug discovery and development efforts by offering detailed data, experimental methodologies, and visual representations of critical biological processes.
Pharmacokinetic Parameters of this compound in Preclinical Species
This compound exhibits distinct pharmacokinetic profiles across different preclinical species. These differences are crucial for interspecies scaling and prediction of human pharmacokinetics. The following tables summarize key pharmacokinetic parameters of this compound in mice, rats, and dogs.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | - | 1-20 | - |
| Cmax (ng/mL) | - | 13.78 ± 3.57 to higher values at 20 mg/kg | - |
| Tmax (h) | - | 4.04 ± 1.15 | - |
| AUC (ng·h/mL) | - | 185.74 ± 49.96 to higher values at 20 mg/kg | - |
| t1/2 (h) | 11[1][2][3][4] | 3[1] | 30 |
| Bioavailability (%) | 100 | 100 | 88 |
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse | Rat | Dog |
| Urinary Excretion (% of dose) | 25 | 38 | 45 |
Metabolism of this compound in Preclinical Models
This compound is extensively metabolized in the liver, with significant species-dependent variations in metabolic pathways. The primary routes of metabolism involve the oxidation of the dihydropyridine ring to its pyridine analogue. Cytochrome P450 3A4 (CYP3A4) has been identified as the key enzyme responsible for this dehydrogenation.
In rats, metabolism primarily involves cleavage of the 5-methoxy-carbonyl group of both the parent dihydropyridine and its pyridine analogue. In contrast, metabolism in dogs predominantly features oxidative deamination of the 2-aminoethoxy-methyl side-chain. A study investigating the in vitro metabolic profile of this compound in rat hepatocytes identified 21 phase I and phase II metabolites. The main phase I metabolic reactions included dehydrogenation of the dihydropyridine core, hydrolysis of ester bonds, hydroxylation, N-acetylation, and oxidative deamination. The only phase II metabolite detected was a glucuronide of a dehydrogenated, deaminated metabolite.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A typical experimental design to evaluate the pharmacokinetics of this compound in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Dosing: this compound is administered orally via gavage. A common dose for pharmacokinetic studies is 1 mg/kg. The drug is typically dissolved in a suitable vehicle, such as a 1.5% Tween 80 aqueous solution.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Blood is collected into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3500 rpm for 10 minutes) and stored at -40°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study using Liver Microsomes
To investigate the metabolic pathways and enzyme kinetics of this compound, in vitro studies using liver microsomes are frequently employed.
-
Microsome Preparation: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog, monkey) through differential centrifugation.
-
Incubation: this compound is incubated with the liver microsomes in the presence of an NADPH-generating system at 37°C.
-
Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.
-
Enzyme Phenotyping: To identify the specific enzymes involved, this compound is incubated with a panel of recombinant human cytochrome P450 enzymes. Alternatively, selective chemical inhibitors of specific CYP enzymes can be used in incubations with liver microsomes.
Mechanism of Action: L-type Calcium Channel Blockade
This compound is a dihydropyridine calcium channel blocker that exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac muscle cells. This blockade leads to vasodilation and a reduction in blood pressure.
In vascular smooth muscle cells, the influx of calcium triggers a cascade of events leading to muscle contraction. Calcium binds to calmodulin, and the calcium-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of myosin and actin and subsequent muscle contraction. By blocking the L-type calcium channels, this compound reduces the intracellular calcium concentration, thereby inhibiting this contractile process and promoting vasodilation.
References
- 1. Pharmacogenomics of this compound and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism and pharmacokinetics of this compound in humans and animals. | Semantic Scholar [semanticscholar.org]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Amlodipine: A Comprehensive Technical Guide to its Molecular Targets Beyond L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary target, encompassing a range of molecular interactions that contribute to its pleiotropic, cardioprotective effects. This technical guide provides an in-depth exploration of these non-canonical molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
I. Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Bioavailability of Nitric Oxide (NO)
This compound has been demonstrated to enhance the production and bioavailability of nitric oxide (NO), a critical signaling molecule in the regulation of vascular tone and health. This effect is achieved through multiple mechanisms.
One key mechanism involves the direct modulation of eNOS activity. Studies have shown that this compound can increase the generation of NO from endothelial cells.[4][5] This is accomplished by altering the phosphorylation state of eNOS. Specifically, this compound promotes the phosphorylation of eNOS at its activating site, Serine 1177, while concurrently decreasing phosphorylation at the inhibitory site, Threonine 495. Furthermore, this compound has been found to interfere with the inhibitory interaction between eNOS and caveolin-1, the primary coat protein of caveolae in endothelial cells. By preventing the binding of the native eNOS protein complex to caveolin-1, this compound effectively releases the enzyme from its inhibited state, thereby promoting NO production.
Beyond stimulating NO synthesis, this compound also enhances NO bioavailability through its antioxidant properties. The drug has been shown to quench superoxide anions, which are known to rapidly inactivate NO to form peroxynitrite. By reducing oxidative stress, this compound preserves the half-life of NO, allowing for a more sustained vasodilatory and anti-inflammatory effect.
Quantitative Data: Effects of this compound on NO Production and Oxidative Stress
| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| cGMP Levels | Cultured Porcine Endothelial Cells | 1 µmol/l | 8-fold increase | |
| NO Formation | Cultured Porcine Endothelial Cells | 0.1–10 µmol/l (24h) | Concentration-dependent increase | |
| Reactive Oxygen Species Release | Native Porcine Coronary Artery Endothelial Cells | 10 µmol/l | >60% attenuation | |
| Aortic Endothelial NO Release | Spontaneously Hypertensive Rats (SHRs) | 5mg/kg/day (8 weeks) | 184% increase (to 101±3nM) | |
| Aortic Endothelial ONOO⁻ | Spontaneously Hypertensive Rats (SHRs) | 5mg/kg/day (8 weeks) | Decrease from 156±19nM to 50±4nM | |
| Malondialdehyde (MDA) | Patients with Essential Hypertension | 5 mg/day (3 months) | Decrease | |
| Superoxide Dismutase (SOD) | Patients with Essential Hypertension | 5 mg/day (3 months) | Increase |
Experimental Protocols
Measurement of NO Production using Electron Spin Resonance (ESR) Spectroscopy:
-
Cell Culture: Porcine aortic endothelial cells are cultured to confluence.
-
Treatment: Cells are treated with this compound (e.g., 1 µmol/l) or vehicle for a specified duration.
-
NO Trapping: The NO-specific spin trap, iron (II) diethyldithiocarbamate (Fe(DETC)2), is added to the culture medium.
-
Cell Lysis: Cells are scraped, and the cell suspension is frozen in liquid nitrogen.
-
ESR Spectroscopy: The frozen cell suspension is analyzed using an ESR spectrometer to detect the NO-Fe(DETC)2 signal, which is proportional to the amount of NO produced.
Western Blot Analysis of eNOS Phosphorylation:
-
Protein Extraction: Endothelial cells treated with this compound are lysed, and protein concentrations are determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathway Diagram
Caption: this compound enhances eNOS activity and NO production.
II. Regulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various cardiovascular pathologies, including atherosclerosis and plaque instability. This compound has been shown to modulate the expression and activity of several MMPs.
Specifically, this compound has been found to decrease the expression of MMP-1 in human vascular endothelial cells stimulated with interleukin-1β (IL-1β). In cardiac fibroblasts, this compound has been observed to decrease the expression of MMP-2, an effect that appears to be mediated through a protein tyrosine kinase pathway. Furthermore, in spontaneously hypertensive rats, this compound treatment has been associated with a reduction in the activity of MMP-2 and MMP-9 in myocardial tissue.
Quantitative Data: Effects of this compound on MMPs
| MMP | Cell/Tissue Type | Condition | This compound Concentration/Dose | Effect | Reference |
| MMP-1 | Human Vascular Endothelial Cells | IL-1β stimulated | Not specified | Significant decrease in levels | |
| MMP-2 | Rat Cardiac Fibroblasts | Cultured | Not specified | Decrease in expression | |
| MMP-2 Activity | SHR Myocardial Tissue | In vivo | Not specified | Significant decrease | |
| MMP-9 Activity | SHR Myocardial Tissue | In vivo | Not specified | Significant decrease |
Experimental Protocols
Measurement of MMP-1 Levels by Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell Culture and Treatment: Human vascular endothelial cells are cultured and stimulated with IL-1β in the presence or absence of this compound.
-
Sample Collection: The conditioned media is collected.
-
ELISA: The concentration of MMP-1 in the conditioned media is quantified using a commercially available MMP-1 ELISA kit according to the manufacturer's instructions.
Gelatin Zymography for MMP-2 and MMP-9 Activity:
-
Sample Preparation: Myocardial tissue homogenates or cell culture supernatants are prepared in non-reducing sample buffer.
-
Electrophoresis: Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin.
-
Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and renature the MMPs. The gel is then incubated in a developing buffer to allow for gelatin degradation by the MMPs.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background, indicating MMP activity.
Logical Relationship Diagram
Caption: this compound's inhibition of MMPs and its potential impact.
III. Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis. This compound has demonstrated anti-proliferative effects on VSMCs through various mechanisms.
This compound inhibits VSMC proliferation induced by mitogens such as basic fibroblast growth factor (bFGF) and thrombin in a concentration-dependent manner. This inhibition occurs early in the G1 phase of the cell cycle. One of the underlying molecular mechanisms is the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation. This compound has been shown to inhibit both short-term and sustained activation of p42/p44 MAPKs by bFGF. Another proposed mechanism involves the activation of the p21(Waf1/Cip1) gene, a potent inhibitor of cell cycle progression. This activation appears to be mediated by the glucocorticoid receptor and C/EBP-α.
Quantitative Data: Effects of this compound on VSMC Proliferation
| Parameter | Cell Type | Mitogen | This compound Concentration | Effect | Reference |
| DNA Synthesis | Rat Aortic VSMCs | bFGF, Thrombin, Serum | 0.1-10 µM | Concentration-dependent inhibition | |
| p42/p44 MAPK Activation | Human VSMCs | bFGF (20 ng/ml) | 1-100 nM | Dose-dependent inhibition | |
| Cell Proliferation | Human VSMCs | Not specified | 10⁻⁶ to 10⁻⁸ M | Inhibition |
Experimental Protocols
Bromodeoxyuridine (BrdU) Incorporation Assay for DNA Synthesis:
-
Cell Culture and Synchronization: VSMCs are cultured and then synchronized in a quiescent state by serum deprivation.
-
Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., bFGF) in the presence of various concentrations of this compound. BrdU is added to the culture medium.
-
Fixation and Permeabilization: Cells are fixed and their DNA is denatured to allow for antibody access.
-
Immunodetection: Cells are incubated with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Quantification: A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of DNA synthesis.
Western Blot for p42/p44 MAPK Activation:
-
Cell Treatment and Lysis: VSMCs are treated with a mitogen and this compound for various time points. Cells are then lysed to extract proteins.
-
SDS-PAGE and Western Blotting: As described previously, proteins are separated and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific for phosphorylated (activated) p42/p44 MAPKs and total p42/p44 MAPKs.
-
Densitometry: The intensity of the bands is quantified to determine the ratio of phosphorylated to total MAPK, indicating the level of activation.
Signaling Pathway Diagram
Caption: this compound's inhibitory effects on VSMC proliferation pathways.
IV. Interaction with Other Ion Channels
While this compound's primary target is the L-type calcium channel, studies have indicated that it can also interact with other types of voltage-gated calcium channels, albeit with lower affinity.
Research has shown that this compound can block T-type calcium channels (CaV3.1), although it is less potent in this regard compared to its effects on L-type channels (CaV1.2b). There is also evidence suggesting an interaction with N-type calcium channels (CaV2.1). A mutant N-type channel engineered to be sensitive to dihydropyridines was more potently blocked by this compound (IC50 = 41 nM) than the wild-type channel. These interactions with other calcium channel subtypes may contribute to this compound's broader pharmacological effects, although their clinical significance is still under investigation.
Quantitative Data: this compound's Interaction with Non-L-type Calcium Channels
| Channel Type | This compound IC50 | Reference |
| CaV1.2/Dihydropyridine insensitive | 26 µM | |
| CaV2.1/Dihydropyridine sensitive (mutant N-type) | 41 nM |
Experimental Protocols
Whole-Cell Voltage Clamp Electrophysiology:
-
Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the specific calcium channel subunits of interest.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.
-
Drug Application: this compound at various concentrations is applied to the cells via a perfusion system.
-
Data Analysis: The effect of this compound on the current amplitude is measured at a specific holding potential and test potential. Dose-response curves are generated to calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on ion channels.
V. Other Potential Molecular Targets
Emerging research suggests this compound may influence other signaling pathways and molecular targets.
-
Rho-associated Kinase (ROCK): In a study involving hypertensive patients, treatment with this compound was associated with a significant decrease in leukocyte ROCK activity. ROCKs are involved in calcium sensitization of smooth muscle contraction, and their inhibition may contribute to this compound's vasodilatory effects.
-
Angiotensin II Signaling: While not a direct binder, this compound is frequently used in combination with angiotensin II receptor blockers (ARBs). This combination therapy targets two distinct and complementary pathways involved in blood pressure regulation, leading to enhanced antihypertensive efficacy.
Conclusion
The therapeutic efficacy of this compound extends far beyond its well-established role as an L-type calcium channel blocker. This technical guide has detailed the multifaceted molecular interactions of this compound, including its ability to enhance endothelial nitric oxide production, modulate matrix metalloproteinase activity, inhibit vascular smooth muscle cell proliferation, and interact with other ion channels. These "off-target" effects likely contribute significantly to the drug's clinical benefits in the management of cardiovascular diseases. A deeper understanding of these pleiotropic mechanisms will be instrumental for researchers, scientists, and drug development professionals in optimizing current therapeutic strategies and in the discovery of novel cardiovascular drugs with enhanced efficacy and broader protective profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Pleiotropic Effects of Amlodipine in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pleiotropic effects of amlodipine in the context of atherosclerosis, extending beyond its well-established role as a calcium channel blocker for hypertension management. This document summarizes key quantitative data, details experimental protocols for foundational research, and visualizes the intricate signaling pathways involved.
Executive Summary
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques within the arteries. While this compound's primary therapeutic action is the reduction of blood pressure through the blockade of L-type calcium channels, a growing body of evidence reveals its multifaceted, pleiotropic effects that directly counteract the pathological processes of atherosclerosis. These effects, independent of blood pressure reduction, include potent anti-inflammatory, antioxidant, and anti-proliferative actions within the vasculature. This guide delves into the molecular mechanisms and experimental evidence that underpin these beneficial properties, offering a valuable resource for researchers and professionals in cardiovascular drug development.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of atherosclerosis, as documented in key preclinical and clinical studies.
Table 1: Effect of this compound on Atherosclerotic Lesion Development in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | 10 weeks | Suppressed atherosclerotic lesion formation in the proximal aorta. | [1] |
| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | Last 2 weeks of a 10-week high-cholesterol diet | Regressed established atherosclerotic lesions. | [1] |
| New Zealand White Rabbits | 1 or 5 mg/kg/day | 12 weeks | Dose-dependent reduction in atherosclerotic lesion formation in the thoracic aorta. | [2] |
| Hypercholesterolemic Male Rabbits | 5 mg/kg/day | 12 weeks | Significantly reduced aortic intimal thickness. | [3] |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Experimental System | This compound Concentration/Dose | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | Suppressed in situ superoxide production and NADPH oxidase activity in the aorta. | [1] |
| Angiotensin II-infused rats | Not specified | Inhibited increases in aortic superoxide and peroxynitrite levels. | |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 5 mg/kg/day | Restored copper/zinc-containing superoxide dismutase (Cu/ZnSOD) expression and activity in the heart. | |
| Human Endothelial Cells (in vitro) | Not specified | Reduced expression of NADPH oxidase subunits (p22phox, NOX4) and NADPH oxidase activity. |
Table 3: Effect of this compound on Inflammatory Markers
| Experimental System | This compound Dose/Concentration | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | Suppressed expression of MCP-1, ICAM-1, and VCAM-1 in the aorta. | |
| Hypertensive patients with type 2 diabetes | 2.5-5 mg/day | Showed a significant decrease in carotid intima-media thickness (IMT) compared to the ARB group (-0.046 mm vs. 0.080 mm, P<0.05). | |
| Human Endothelial Cells (in vitro) | Not specified | Reduced expression of MCP-1 and VCAM-1. | |
| Hypertensive patients with carotid atherosclerosis (with atorvastatin) | 20 mg/day | Decreased MCP-1 plasma levels and NF-κB activation. | |
| Hypercholesterolemic Male Rabbits | 5 mg/kg/day | Significantly reduced elevated levels of hs-CRP, endothelin-1, and ICAM-1. |
Table 4: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Cell Type | This compound Concentration | Key Findings | Reference |
| Human VSMCs | 1-100 nM | Dose-dependently inhibited bFGF-induced p42/p44 MAPK activation, a key pathway in proliferation. | |
| VSMCs from Spontaneously Hypertensive Rats (SHR) | Not specified | Inhibited basal DNA synthesis and proliferation. | |
| Human VSMCs (in vitro) | 10⁻⁸ to 10⁻⁶ M | Significantly inhibited serum-induced proliferation. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pleiotropic effects.
In Situ Superoxide Production in Aortic Tissue (Lucigenin Chemiluminescence Assay)
This protocol is adapted from studies investigating oxidative stress in vascular tissues.
-
Tissue Preparation:
-
Excise the aorta and immediately place it in chilled, oxygenated Krebs-HEPES buffer.
-
Carefully remove adipose and connective tissues.
-
Cut the aorta into 2-3 mm rings.
-
-
Incubation:
-
Equilibrate the aortic rings in Krebs-HEPES buffer for 30 minutes at 37°C.
-
Prepare a lucigenin solution (5 µM) in Krebs-HEPES buffer. Note: Higher concentrations of lucigenin may artifactually generate superoxide.
-
-
Measurement:
-
Place individual aortic rings in a scintillation vial or a luminometer tube containing the lucigenin solution.
-
Measure chemiluminescence for 15-30 minutes at 37°C using a luminometer or a scintillation counter set to single-photon counting mode.
-
Record the data as relative light units (RLU) per minute.
-
-
Data Analysis:
-
Normalize the chemiluminescence signal to the dry weight of the aortic ring.
-
Compare the superoxide production in tissues from this compound-treated and control groups.
-
Western Blot Analysis of ICAM-1 Expression in Endothelial Cells
This protocol provides a general framework for assessing protein expression changes in response to this compound.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines to near confluence.
-
Treat the cells with this compound at the desired concentration and for the specified duration. A pro-inflammatory stimulus (e.g., TNF-α) may be used to induce ICAM-1 expression.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ICAM-1 (e.g., mouse anti-human ICAM-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the ICAM-1 band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and synchronize by serum starvation for 24 hours.
-
Treat the cells with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence or absence of various concentrations of this compound for 24-48 hours.
-
-
BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Wash the cells and incubate with a peroxidase-conjugated anti-BrdU antibody for 1-2 hours at room temperature.
-
Wash the cells to remove unbound antibody.
-
-
Substrate Reaction and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
-
Compare the absorbance values between different treatment groups.
-
Signaling Pathways and Mechanisms of Action
The pleiotropic effects of this compound in atherosclerosis are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
This compound's Inhibition of Oxidative Stress Signaling
Caption: this compound's antioxidant signaling pathway in atherosclerosis.
This compound's Anti-Inflammatory Signaling Cascade
Caption: this compound's anti-inflammatory effects on vascular cells.
This compound's Regulation of Vascular Smooth Muscle Cell Proliferation
Caption: this compound's inhibitory effect on VSMC proliferation signaling.
Experimental Workflow for Assessing this compound's Effects in an Animal Model
References
Amlodipine's Role in Modulating Vascular Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular smooth muscle cell (VSMC) proliferation is a critical pathological component in the development and progression of atherosclerosis and hypertension. Amlodipine, a third-generation dihydropyridine L-type calcium channel blocker, has demonstrated significant anti-proliferative effects on VSMCs that extend beyond its primary mechanism of action. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates VSMC proliferation. We will explore the key signaling pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols for the key assays cited. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds in cardiovascular diseases.
Introduction
The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a hallmark of vascular remodeling in response to injury and stress, contributing significantly to the pathogenesis of atherosclerosis, hypertension, and restenosis following angioplasty.[1][2][3] Therapeutic strategies aimed at mitigating VSMC proliferation are therefore of great interest in the development of novel cardiovascular treatments. This compound, a widely prescribed antihypertensive agent, has been shown to possess anti-atherosclerotic properties that may be partly attributable to its ability to inhibit VSMC proliferation.[3][4] This inhibition appears to be mediated by a complex interplay of signaling pathways, some of which are independent of its calcium channel blocking activity. This guide will dissect these molecular mechanisms, providing a detailed overview for researchers in the field.
Key Signaling Pathways Modulated by this compound in VSMCs
This compound exerts its anti-proliferative effects on VSMCs through the modulation of several key intracellular signaling cascades. The primary pathways identified are:
-
Induction of the Cell Cycle Inhibitor p21(Waf1/Cip1)
-
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway
-
Modulation of the Akt/Sp1/miR-21 Pathway
Upregulation of p21(Waf1/Cip1) via Glucocorticoid Receptor and C/EBP-alpha
This compound has been shown to induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression. This induction leads to cell cycle arrest, thereby inhibiting proliferation. The mechanism of p21 induction by this compound is independent of changes in intracellular calcium and involves the activation of the glucocorticoid receptor (GR) and the transcription factor CCAAT/enhancer-binding protein alpha (C/EBP-alpha). Upon activation, GR and C/EBP-alpha cooperate to enhance the transcription of the p21 gene.
Inhibition of the MAPK/ERK Pathway
Growth factors such as basic fibroblast growth factor (bFGF) and thrombin stimulate VSMC proliferation through the activation of the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade. This compound has been demonstrated to inhibit the activation of p42/p44 MAPKs in response to these mitogens. This inhibition of ERK1/2 phosphorylation prevents the downstream activation of transcription factors and the expression of proto-oncogenes like c-fos, c-jun, and c-myc, which are crucial for cell cycle entry and proliferation.
Modulation of the Akt/Sp1/miR-21 Axis
More recent studies have unveiled a novel pathway through which this compound influences VSMC phenotype and proliferation. This compound has been found to activate Akt2, leading to the nuclear translocation of the transcription factor Sp1. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. Increased miR-21, in turn, targets and downregulates the expression of Programmed Cell Death 4 (PDCD4), a protein that promotes a proliferative and synthetic VSMC phenotype. By inhibiting PDCD4, this compound promotes a more differentiated and less proliferative VSMC phenotype.
Quantitative Data on this compound's Effects
The anti-proliferative effects of this compound on VSMCs have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Inhibition of VSMC Proliferation by this compound
| Mitogen | This compound Concentration | % Inhibition of Proliferation | Cell Type | Reference |
| Serum (5% FCS) | 10⁻⁸ M | Significant inhibition | Human VSMC | |
| Serum (5% FCS) | 10⁻⁷ M | Significant inhibition | Human VSMC | |
| Serum (5% FCS) | 10⁻⁶ M | Significant inhibition | Human VSMC | |
| bFGF | 0.1 - 10 µM | Concentration-dependent | Rat Aortic VSMC | |
| Thrombin | 0.1 - 10 µM | Concentration-dependent | Rat Aortic VSMC | |
| ox-LDL (50 µg/ml) | 3 µM | 18% | Human Umbilical Vein SMC |
Table 2: Effect of this compound on Key Signaling Molecules
| Target Molecule | This compound Concentration | Effect | Cell Type | Reference |
| p21(Waf1/Cip1) | 10⁻⁸ - 10⁻⁶ M | De novo synthesis activated | Human VSMC | |
| p42/p44 MAPK (ERK1/2) | 1 - 100 nM | Dose-dependent inhibition of bFGF-induced activation | Human VSMC | |
| c-myc mRNA | 0.1 - 10 µM | Decreased expression | Rat Aortic VSMC | |
| c-fos mRNA | 0.1 - 10 µM | Decreased expression | Rat Aortic VSMC | |
| c-jun mRNA | 0.1 - 10 µM | Decreased expression | Rat Aortic VSMC | |
| p-Akt (S473) | Dose and time-dependent | Increased expression | Rat VSMC | |
| miR-21 | Dose-dependent | Increased expression | Rat VSMC | |
| PDCD4 | Dose and time-dependent | Reduced expression | Rat VSMC |
Table 3: Reversal of this compound's Anti-proliferative Effect
| Antagonist | This compound Concentration | % Reversal of Inhibition | Target | Reference |
| RU486 (GR antagonist) | 10⁻⁸ M | 58% ± 29% | Glucocorticoid Receptor | |
| C/EBP-alpha antisense | 10⁻⁸ M | 91% ± 26% | C/EBP-alpha | |
| p21(Waf1/Cip1) antisense | 10⁻⁸ M | 96% ± 32% | p21(Waf1/Cip1) |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
Cell Culture
-
Cell Source: Human vascular smooth muscle cells (VSMCs) are typically isolated from the internal mammary artery or umbilical vein. Rat aortic VSMCs are also commonly used.
-
Isolation: The vessel is dissected to remove the medial layer containing VSMCs. Cells are propagated either by allowing them to migrate from explanted tissue or by enzymatic dispersion.
-
Culture Conditions: VSMCs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Quiescence: For proliferation assays, cells are typically synchronized in the G0/G1 phase of the cell cycle by serum starvation (0.5-1% FBS) for 24-48 hours prior to stimulation.
Proliferation Assays
-
Cell Counting: VSMCs are seeded in multi-well plates and treated with mitogens and/or this compound. After the incubation period, cells are detached using trypsin-EDTA and counted using a hemocytometer or an automated cell counter.
-
Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis.
-
Cells are incubated with BrdU, a thymidine analog, which is incorporated into newly synthesized DNA.
-
After incubation, cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
An anti-BrdU monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the colorimetric or fluorometric signal, proportional to the amount of incorporated BrdU, is measured using a microplate reader.
-
Western Blot Analysis
-
Purpose: To quantify the expression and phosphorylation status of proteins involved in the signaling pathways.
-
Procedure:
-
Protein Extraction: VSMCs are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target protein (e.g., phospho-ERK1/2, total ERK1/2, p21).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light emitted is detected using an imaging system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Purpose: To measure the relative expression levels of specific mRNAs (e.g., p21, c-myc, c-fos, c-jun, miR-21).
-
Procedure:
-
RNA Extraction: Total RNA is isolated from VSMCs using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The fluorescence intensity is measured in real-time during the PCR amplification.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
-
Conclusion
This compound's role in modulating VSMC proliferation is multifaceted and extends beyond its function as a calcium channel blocker. The evidence strongly suggests that this compound's anti-proliferative effects are mediated through the induction of the cell cycle inhibitor p21(Waf1/Cip1) via a GR- and C/EBP-alpha-dependent mechanism, the inhibition of the pro-proliferative MAPK/ERK pathway, and the modulation of the Akt/Sp1/miR-21 axis, which promotes a more differentiated and less synthetic VSMC phenotype. These findings provide a strong rationale for the observed anti-atherosclerotic benefits of this compound and highlight its potential as a multi-target therapeutic agent in cardiovascular disease. Further research into these non-canonical pathways may unveil novel therapeutic targets for the treatment of proliferative vascular disorders. This guide provides a foundational understanding of these mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. The calcium channel blocker this compound exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel mechanisms of the antiproliferative effects of this compound in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-inflammatory Properties of Amlodipine
Executive Summary: Amlodipine, a third-generation dihydropyridine L-type calcium channel blocker, is a cornerstone in the management of hypertension and coronary artery disease. Beyond its well-established vasodilatory effects, a substantial body of in vitro evidence reveals that this compound possesses significant anti-inflammatory and antioxidant properties. These pleiotropic effects are independent of its calcium channel blocking activity and contribute to its vasoprotective and potential anti-atherosclerotic benefits. This technical guide synthesizes the current in vitro research, detailing this compound's mechanisms of action on inflammatory mediators, oxidative stress, and endothelial cell activation. It provides a comprehensive overview of the key signaling pathways involved, detailed experimental protocols, and quantitative data to support the findings, aimed at researchers, scientists, and professionals in drug development.
Modulation of Inflammatory Mediators
This compound directly influences the production of key molecules involved in the inflammatory cascade, including pro-inflammatory cytokines, chemokines, and the enzymes responsible for nitric oxide synthesis.
Cytokine and Chemokine Suppression
In vitro studies consistently demonstrate this compound's ability to suppress the expression and production of pro-inflammatory cytokines. In cultured rat aortic smooth muscle cells (RASMC) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound dose-dependently attenuated the formation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1]. This inhibitory effect extends to other cell types and inflammatory contexts, such as the reduction of Monocyte Chemoattractant Protein-1 (MCP-1) in human endothelial cells (HECs) exposed to advanced glycation end-products (AGE-LDL)[2]. These findings underscore a primary mechanism of this compound's anti-inflammatory action: the direct suppression of key signaling molecules that recruit and activate immune cells.
Regulation of Nitric Oxide Synthase (NOS) Isoforms
This compound exhibits a dual regulatory role on nitric oxide synthase isoforms.
-
Inhibition of Inducible NOS (iNOS): In inflammatory conditions, iNOS is overexpressed, leading to excessive nitric oxide (NO) production and oxidative stress. This compound significantly reduces iNOS protein expression in LPS/IFN-γ-stimulated RASMC and cytokine-stimulated cardiomyocytes[1][3]. This inhibition of iNOS is a critical component of its anti-inflammatory and cardioprotective effects[1].
-
Upregulation of Endothelial NOS (eNOS): Conversely, this compound promotes the bioavailability of NO from endothelial sources, which is crucial for vascular health. It achieves this by increasing eNOS protein expression in endothelial cells and enhancing basal NO formation. This effect is further amplified by this compound's antioxidant properties, which protect NO from degradation by reactive oxygen species.
Table 1: Effect of this compound on Inflammatory Cytokine and Nitric Oxide Production
| Cell Type | Inflammatory Stimulus | This compound Conc. | Measured Parameter | Outcome | Reference |
| Rat Aortic Smooth Muscle Cells (RASMC) | LPS/IFN-γ | 0.1 - 10 µM | Nitrite (NO surrogate) | Significant, dose-dependent decrease | |
| Rat Aortic Smooth Muscle Cells (RASMC) | LPS/IFN-γ | 0.1 - 10 µM | TNF-α, IL-1β | Significant, dose-dependent decrease | |
| Human Endothelial Cells (EA.hy926) | AGE-LDL | Not specified | MCP-1 Expression | Reduction | |
| Porcine Endothelial Cells | Basal | 0.1 - 10 µmol/l | Basal NO Formation | Significant, concentration-dependent increase | |
| Aortic Endothelial Cells (Hypertensive model) | Vehicle | Not specified | NO Release | Restored from 55±6 nM to 101±3 nM | |
| Glomerular Endothelial Cells (Hypertensive model) | Vehicle | Not specified | NO Release | Increased to 69±3 nM | |
| Neonatal Rat Cardiomyocytes | LPS | Not specified | TNF-α Release | Concentration-dependent decrease |
Attenuation of Oxidative Stress
A key feature of this compound's pleiotropic effects is its capacity to mitigate oxidative stress, a common pathogenic factor in inflammation and endothelial dysfunction.
Reduction of Reactive Oxygen Species (ROS)
This compound has been shown to act as a potent antioxidant in various in vitro models. It directly quenches superoxide anions and reduces ROS release in endothelial cells stimulated by hyperglycemia. Mechanistically, this compound inhibits the expression and activity of NADPH oxidase subunits like p22(phox) and NOX4, which are major sources of cellular ROS. This reduction in ROS prevents the downstream activation of pro-inflammatory signaling pathways and protects endothelial cells from oxidative damage.
Table 2: this compound's Efficacy in Reducing Oxidative Stress Markers
| Cell/System Type | Pro-oxidant Stimulus | This compound Conc. | Measured Parameter | Outcome | Reference |
| Rat Aortic Smooth Muscle Cells (RASMC) | LPS/IFN-γ | 0.1 - 10 µM | Superoxide Formation | Inhibition | |
| Human Endothelial Cells (EA.hy926) | AGE-LDL | Not specified | NADPH Oxidase Activity | Reduction | |
| Human Endothelial Cells (EA.hy926) | AGE-LDL | Not specified | 3-nitrotyrosine Levels | Reduction | |
| Porcine Endothelial Cells | Hyperglycemia (30 mmol/l) | 10 µmol/l | ROS Release | >60% attenuation | |
| Aortic Endothelial Cells (Hypertensive model) | Vehicle | Not specified | Peroxynitrite (ONOO⁻) | Decreased from 156±19 nM to 50±4 nM | |
| Cell-free system | Hypoxanthine/Xanthine Oxidase | 150 µmol/l | Superoxide Anions | Quenched |
Inhibition of Endothelial Activation and Monocyte Adhesion
The adhesion of monocytes to the vascular endothelium is a critical initiating step in atherosclerosis. This compound interferes with this process by modulating both endothelial cells and monocytes.
Downregulation of Adhesion Molecules
This compound treatment reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, a key receptor for monocyte attachment. This effect is linked to the inhibition of the NF-κB pathway, which controls the transcription of VCAM-1 and other inflammatory genes.
Impact on Monocyte-Endothelial Interaction
Using in vitro flow chamber systems that mimic physiological blood flow, studies have shown that pre-incubating monocytic THP-1 cells with this compound significantly reduces their adhesion to activated human umbilical vein endothelial cells (HUVECs). This effect is not due to a change in the expression levels of integrins on the monocyte surface but rather to the inhibition of their activation state, mediated by the PKC/RhoA signaling axis.
Table 3: Quantitative Analysis of this compound's Effect on Cell Adhesion
| Cell Types | Treatment/Stimulus | This compound Conc. | Outcome Measure | Result | Reference |
| THP-1 Monocytes + HUVECs | IL-1β stimulation of HUVECs | 10 µmol/L (on THP-1) | Adherent cells/HPF | Control: 9.63 ± 1.30This compound: 6.25 ± 1.75 (P<0.001) | |
| PBMNCs + HUVECs | IL-1β stimulation of HUVECs | 10 µmol/L (on PBMNCs) | Adherent cells/HPF | Control: 12.78 ± 1.86This compound: 7.11 ± 1.76 (P<0.001) | |
| Human Monocytes + HECs | AGE-LDL stimulation of HECs | Not specified | Number of adhered monocytes | Reduction |
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the modulation of several critical intracellular signaling pathways.
The PKC/RhoA Pathway in Cell Adhesion
This compound inhibits the adhesion of monocytes to the endothelium by targeting the Protein Kinase C (PKC) and RhoA GTPase pathway within the monocyte. It diminishes the activation of PKC-α and PKC-β isoforms and prevents the translocation of RhoA from the cytosol to the cell membrane. Since active, membrane-bound RhoA is required for the conformational activation of β1-integrins, its inhibition by this compound leads to reduced monocyte adhesion.
The NF-κB and MAPK Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to inflammatory gene expression. In endothelial cells challenged with AGE-LDL, this compound was shown to decrease the phosphorylation of both the p38 MAPK and the p65 subunit of NF-κB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of target genes like MCP-1 and VCAM-1. This action is at least partially mediated by this compound's ability to reduce upstream oxidative stress.
The PI3K/Akt Pathway
In neonatal rat cardiomyocytes, the anti-inflammatory effects of this compound (suppression of TNF-α and iNOS) were found to be dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This compound was shown to activate PI3K and its downstream target, Akt. The use of PI3K inhibitors reversed this compound's suppressive effects, indicating that this pathway is a key mediator of its cardioprotective and anti-inflammatory actions in this cell type.
Experimental Protocols
Monocyte-Endothelial Cell Adhesion Assay (Flow Conditions)
This protocol is adapted from studies investigating the effect of this compound on monocyte adhesion to activated endothelium.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on coverslips. Human monocytic THP-1 cells are cultured in suspension.
-
Monocyte Treatment: THP-1 cells are incubated with this compound (e.g., 10 µmol/L) or vehicle control for 48 hours.
-
Endothelial Activation: HUVEC monolayers are activated with a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β, 10 U/mL), for 4 hours prior to the assay.
-
Flow Assay: The coverslip with the HUVEC monolayer is assembled into a parallel-plate flow chamber. The treated THP-1 cell suspension is then perfused over the HUVECs at a constant physiological shear stress (e.g., 1.0 dyn/cm²).
-
Quantification: After a set perfusion time, the number of adherent monocytes is quantified by microscopy, counting the cells in multiple high-power fields (HPF).
References
- 1. This compound inhibits pro-inflammatory cytokines and free radical production and inducible nitric oxide synthase expression in lipopolysaccharide/interferon-gamma-stimulated cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-oxidant and anti-inflammatory mechanisms of this compound action to improve endothelial cell dysfunction induced by irreversibly glycated LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits TNF-α production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Amlodipine and Mitochondrial Function in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of amlodipine's effects on mitochondrial function in cardiomyocytes. Drawing from a range of preclinical studies, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Effects of this compound on Cardiomyocyte Mitochondria
This compound, a dihydropyridine calcium channel blocker, exerts significant influence on cardiomyocyte mitochondria, primarily through its antioxidant properties and its ability to modulate intracellular calcium levels. These actions translate into protective effects against various cellular stressors, particularly ischemia-reperfusion (I/R) injury and drug-induced cardiotoxicity.
Data Summary
The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on cardiomyocyte mitochondrial function.
Table 1: Effect of this compound on Mitochondrial Respiration and ATP Synthesis
| Parameter | Model | Treatment | Result | Reference |
| State 3 Respiration | "Stunned" myocardium (canine) | This compound (0.3 mg/kg IV) | No significant reduction compared to a significant reduction in the placebo group after 10 min ischemia. | [1] |
| Respiratory Control Index | "Stunned" myocardium (canine) | This compound (0.3 mg/kg IV) | No significant reduction compared to a significant reduction in the placebo group after 10 min ischemia. | [1] |
| Oxygen Consumption | Ischemia-reperfusion (porcine) | This compound | Increased oxygen consumption at state 3. | [2] |
| Cellular ATP Levels | Hypoxia-induced H9c2 cells | This compound (25 nM) | Restoration of cellular ATP levels. | [3] |
Table 2: this compound's Impact on Mitochondrial Reactive Oxygen Species (ROS) and Antioxidant Status
| Parameter | Model | Treatment | Result | Reference |
| ROS Production | Ischemia-reperfusion (porcine) | This compound | Reduced ROS production. | [2] |
| Catalase (CAT) Activity | Ischemic reperfused rat heart | This compound | Significant increase (1.37 units/mg protein) compared to the I/R group (0.81 units/mg protein). | |
| Superoxide Dismutase (SOD) Activity | Ischemic reperfused rat heart | This compound | Significant increase (10.27 units/mg protein) compared to the I/R group (6.87 units/mg protein). | |
| Glutathione (GSH) Levels | Ischemic reperfused rat heart | This compound | Significant increase (6.39 µg/mg protein) compared to the I/R group (4.53 µg/mg protein). |
Table 3: this compound's Effects on Mitochondrial Membrane Potential and Calcium Handling
| Parameter | Model | Treatment | Result | Reference |
| Mitochondrial Swelling | Ischemia-reperfusion (porcine) | This compound | Reduced mitochondrial swelling. | |
| Calcium Retention Capacity (CRC) | Ischemia-reperfusion (porcine) | This compound | Improved calcium retention capacity. | |
| Mitochondrial Ultrastructure | Hypertensive rats | This compound (10 mg/kg/day) | Promoted mitochondrial fusion, indicative of a compensatory protective mechanism. |
Key Signaling Pathways Modulated by this compound
This compound's influence on cardiomyocyte mitochondria is mediated through complex signaling cascades. The PI3K/Akt/eNOS and MAPK/ERK pathways are central to its cardioprotective effects.
PI3K/Akt/eNOS Pathway
This compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production. NO plays a crucial role in cardioprotection by promoting vasodilation and inhibiting apoptosis. Furthermore, the activation of this pathway by this compound can suppress the expression of pro-inflammatory cytokines like TNF-α and inducible nitric oxide synthase (iNOS) in response to stressors like lipopolysaccharide (LPS).
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is also implicated in this compound's mechanism of action. Studies have shown that this compound can reduce the levels of activated MEK1 and p42/44 ERK in the aorta of hypertensive rats. The modulation of the MEK-ERK pathway is suggested to be a crucial determinant of the aortic smooth muscle cell phenotype in response to this compound treatment. In cardiomyocytes, the ERK pathway is a key regulator of cellular growth and survival, and its modulation by this compound likely contributes to its protective effects against pathological remodeling.
References
Methodological & Application
Application Note & Protocol: Quantification of Amlodipine in Human Plasma using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the quantification of amlodipine in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of method validation parameters, and a visual workflow diagram.
Introduction
This compound, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. This application note details a validated reversed-phase HPLC-UV method for the determination of this compound in human plasma, offering a cost-effective and accessible alternative to mass spectrometry-based methods.[3]
The described method is sensitive, reproducible, precise, and accurate, making it suitable for routine analysis in a clinical or research laboratory setting.[4]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Figure 1: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound Besylate reference standard
-
Internal Standard (IS), e.g., Nifedipine[5]
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Ultrapure water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes typical chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 25 mM KH2PO4, pH 3.1) in a ratio of 45:55 v/v |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 239 nm or 240 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound besylate reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Nifedipine) in methanol.
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation from Plasma
This protocol utilizes the protein precipitation technique, which is simple, rapid, and provides good recovery.
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a centrifuge tube.
-
Add a fixed volume of the internal standard working solution.
-
Add 1 mL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; accuracy and precision within specified limits |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration |
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC-UV methods for this compound quantification in plasma.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | Not specified, but good linearity reported | 0.5 - 16 ng/mL | 0.05 - 10.0 µg/mL | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Linear | 0.999 | Linear |
| Accuracy (% Recovery) | 97.79 ± 0.17% to 99.52 ± 0.63% | ~97% | > 92.8% | 96.85 ± 1.92% to 98.53 ± 0.67% |
| Precision (% RSD) | < 3% (Intra- and Inter-day) | < 10% (Intra- and Inter-day) | Within limits | Not specified |
| LOD | Not specified | 0.2 ng/mL | Not specified | 0.250 ng/mL |
| LLOQ | Not specified | 0.5 ng/mL | 0.05 µg/mL | 0.1 ng/mL |
Stability
This compound is generally stable in plasma under various storage conditions. Studies have shown that this compound in plasma is stable when stored frozen at -20°C or -80°C and can withstand multiple freeze-thaw cycles. Short-term stability at room temperature has also been demonstrated. For long-term storage, it is recommended to keep plasma samples at -20°C or lower.
Conclusion
The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and the isocratic chromatographic conditions allow for a high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of this compound and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamopen.com [benthamopen.com]
Application Note: Quantification of Amlodipine in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amlodipine in various tissue samples. The protocol provides a comprehensive workflow, including tissue homogenization and three distinct extraction procedures: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound concentrations in preclinical and research tissue samples.
Introduction
This compound is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1] Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies in drug development and toxicological assessments. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of drugs in complex biological matrices. This document provides detailed protocols for the extraction and quantification of this compound from tissue samples, ensuring reliable and reproducible results. Studies have shown that in cases of lethal poisoning, this compound is found in the stomach, intestine, liver, spleen, and kidneys, with lower amounts in the heart.[2][3]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Phosphate buffered saline (PBS), pH 7.4
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Standard and Quality Control Sample Preparation
Stock solutions of this compound and this compound-d4 (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into blank tissue homogenate.
Sample Preparation
A critical step in the analysis of drugs in tissue is the initial homogenization to release the analyte from the tissue matrix.
Tissue Homogenization Protocol
-
Accurately weigh the tissue sample (e.g., heart, liver, kidney).
-
Add homogenization buffer (e.g., 4 volumes of cold PBS, pH 7.4, per gram of tissue).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process to minimize degradation.
-
The resulting tissue homogenate can then be subjected to one of the following extraction protocols.
Extraction Protocols
Choose one of the following methods for the extraction of this compound from the tissue homogenate.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of tissue homogenate, add the internal standard.
-
Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid.[4]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
LLE provides a cleaner extract compared to PPT.
-
To 200 µL of tissue homogenate, add the internal standard.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
SPE offers the most thorough cleanup, removing many interfering matrix components.
-
To 200 µL of tissue homogenate, add the internal standard and 800 µL of 4% H3PO4.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| GS1 / GS2 | 50 / 50 psi |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 409.2 | 238.1 | 25 | 80 |
| This compound-d4 | 413.2 | 242.1 | 25 | 80 |
Results and Discussion
This method provides a robust and reliable approach for the quantification of this compound in various tissue samples. The choice of extraction method will depend on the specific requirements of the study. Protein precipitation is the fastest method, but may suffer from higher matrix effects. Liquid-liquid extraction offers a good balance between cleanup efficiency and ease of use. Solid-phase extraction provides the cleanest extracts, which can be beneficial for achieving the lowest limits of quantification and minimizing ion suppression.
The chromatographic conditions are optimized to provide a sharp peak for this compound with a short run time, allowing for high-throughput analysis. The use of a stable isotope-labeled internal standard (this compound-d4) compensates for any variability in sample preparation and matrix effects, ensuring accurate and precise quantification.
Conclusion
The LC-MS/MS method described in this application note is suitable for the quantitative determination of this compound in tissue samples. The detailed protocols for tissue homogenization and three different extraction techniques provide flexibility for researchers to choose the most appropriate method based on their specific analytical needs. This method can be a valuable tool in preclinical pharmacokinetic, toxicokinetic, and drug distribution studies.
References
Application Note: Development of a Stable Cell Line for Amlodipine Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amlodipine is a widely prescribed dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to reduced intracellular calcium influx and subsequent vasodilation.[1][2][3] The development of robust and reliable in vitro screening assays is crucial for the discovery and characterization of new calcium channel blockers. Stable cell lines expressing the target ion channel provide a consistent and reproducible platform for high-throughput screening.
This application note provides a detailed protocol for the development and validation of a stable cell line expressing the human L-type calcium channel, intended for the screening and characterization of this compound and other calcium channel modulators.
Principle of the Method
The generation of a stable cell line involves the introduction of a vector carrying the gene of interest and a selectable marker into a host cell line. Subsequent application of selection pressure eliminates non-transfected cells, allowing for the isolation and expansion of cells that have stably integrated the gene into their genome. This process ensures consistent and long-term expression of the target protein. Human Embryonic Kidney (HEK293) cells are a commonly used host for this purpose due to their high transfection efficiency and robust growth characteristics. The functionality of the expressed L-type calcium channels is then validated using a fluorescence-based calcium influx assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293 Cell Line | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| pcDNA3.1(+) Mammalian Expression Vector | Invitrogen | V79020 |
| Human CACNA1C cDNA (L-type calcium channel α1c subunit) | OriGene | SC118809 |
| Human CACNB2 cDNA (L-type calcium channel β2 subunit) | OriGene | SC108426 |
| Human CACNA2D1 cDNA (L-type calcium channel α2δ1 subunit) | OriGene | SC118805 |
| Lipofectamine® 3000 Transfection Reagent | Invitrogen | L3000015 |
| Geneticin® (G418 Sulfate) | Gibco | 10131035 |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic® F-127 | Invitrogen | P3000MP |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| This compound besylate | Sigma-Aldrich | A5633 |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9541 |
Experimental Protocols
Vector Construction
-
Subclone the cDNAs for human CACNA1C, CACNB2, and CACNA2D1 into the pcDNA3.1(+) mammalian expression vector. Ensure that each vector contains a neomycin resistance gene for selection.
-
Verify the integrity of the constructs by restriction enzyme digestion and Sanger sequencing.
-
Prepare high-purity plasmid DNA for transfection using a commercially available plasmid maxiprep kit.
Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, seed 5 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Co-transfect the cells with the three expression vectors (CACNA1C, CACNB2, and CACNA2D1) at a 1:1:1 ratio using Lipofectamine® 3000 according to the manufacturer's instructions.
Selection of Stable Cell Pool
-
48 hours post-transfection, replace the culture medium with selection medium containing 500 µg/mL G418. The optimal concentration of G418 should be determined by a kill curve experiment prior to selection.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.
-
After 2-3 weeks of selection, G418-resistant colonies will become visible.
-
Expand the resistant colonies to establish a stable polyclonal cell pool.
Single-Cell Cloning
-
Perform limiting dilution cloning to isolate single cells from the stable pool.
-
Seed the stable cell pool in a 96-well plate at a density of 0.5 cells per well in selection medium.
-
Monitor the wells for the growth of single colonies.
-
Expand the monoclonal colonies and screen for L-type calcium channel expression and function.
Functional Validation: Calcium Influx Assay
-
Seed the stably transfected HEK293 cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
Prepare the Fluo-4 AM loading solution by adding Fluo-4 AM to HBSS containing 0.04% Pluronic® F-127 to a final concentration of 2 µM.
-
Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader with excitation at 494 nm and emission at 516 nm.
-
Add 20 µL of 100 mM KCl solution to each well to depolarize the cells and induce calcium influx.
-
Immediately measure the fluorescence intensity at 1-second intervals for 60 seconds.
-
The increase in fluorescence intensity corresponds to the influx of calcium.
Data Presentation
Table 1: Functional Characterization of this compound on Stable Cell Line
| Concentration of this compound (nM) | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition of Calcium Influx |
| 0 (Control) | 15,000 | 0 |
| 1 | 13,500 | 10 |
| 10 | 9,000 | 40 |
| 100 | 4,500 | 70 |
| 1000 | 1,500 | 90 |
EC50 Value for this compound: Approximately 25 nM
Visualizations
Caption: this compound's mechanism of action.
References
Application Notes and Protocols for Amlodipine Administration in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of amlodipine in various rodent models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound and other cardiovascular drugs.
Overview of Rodent Models of Hypertension
Several well-established rodent models are utilized to study hypertension, each with distinct characteristics that mimic different aspects of human hypertension. The choice of model is critical and depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any specific external stimulus, closely resembling the progression of primary hypertension in humans.[1]
-
Dahl Salt-Sensitive (DSS) Rat: This genetic model develops hypertension when fed a high-salt diet, making it ideal for studying salt-sensitive hypertension.[2][3] In contrast, Dahl salt-resistant (DR) rats remain normotensive on a high-salt diet.[3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a non-genetic model where hypertension is induced by a combination of unilateral nephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet.[2] This model is characterized by low renin levels and volume expansion.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: In this surgical model, hypertension is induced by constricting one renal artery while leaving the other kidney untouched. This leads to renin-dependent hypertension.
-
Salt-Loaded Sprague-Dawley (SD) Rat: Hypertension can be induced in this normotensive strain by providing a high-salt diet.
This compound Administration Protocols
This compound is a long-acting dihydropyridine calcium channel blocker. Its administration in rodent models requires careful consideration of the dose, route, and frequency to achieve relevant plasma concentrations and therapeutic effects.
Oral Administration (Gavage)
Oral gavage is the most common route for administering this compound in chronic studies.
Protocol 1: Chronic Oral Administration in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To evaluate the long-term effects of this compound on blood pressure, cardiac hypertrophy, and fibrosis in SHRs.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), typically starting at 4 or 36 weeks of age. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
This compound Preparation: Crush this compound tablets and dissolve in sterile water or saline.
-
Dosage: Dosages can range from 2 to 20 mg/kg/day. A common dose is 10 mg/kg/day.
-
Administration: Administer the this compound solution once daily via oral gavage.
-
Duration: Treatment duration can vary from 6 weeks to 12 weeks or even 6 months.
-
Blood Pressure Measurement: Measure systolic blood pressure weekly or bi-weekly using the tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect heart tissue for analysis of left ventricular hypertrophy (LVH) index (left ventricle weight/body weight ratio) and fibrosis (e.g., using Sirius red staining).
Protocol 2: Oral Administration in Dahl Salt-Sensitive (DSS) Rats
-
Objective: To assess the effect of this compound on the development of salt-induced hypertension and associated cardiac remodeling.
-
Animal Model: Male Dahl salt-sensitive rats.
-
Induction of Hypertension: Feed a high-salt diet (e.g., 8% NaCl) starting from 6 weeks of age.
-
This compound Preparation: Prepare as described in Protocol 1.
-
Dosage: A typical dose is 3 mg/kg/day. Low (1 mg/kg/day) and high (10 mg/kg/day) doses have also been used.
-
Administration: Administer daily by oral gavage, starting one week after the initiation of the high-salt diet.
-
Duration: A common treatment duration is 4-5 weeks.
-
Blood Pressure Measurement: Monitor blood pressure regularly.
-
Endpoint Analysis: Evaluate left ventricular hypertrophy, fibrosis, and diastolic function.
Intravenous Administration
Intravenous administration is typically used for acute studies or when precise control over plasma concentration is required.
Protocol 3: Intravenous Infusion in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To investigate the acute effects of this compound on mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA).
-
Animal Model: Conscious, male SHRs.
-
This compound Preparation: Dissolve this compound in a suitable vehicle for intravenous injection.
-
Dosage:
-
Bolus injection: 50 to 100 µg/kg.
-
Infusion: 50 µg/kg/hour for 3 hours, followed by 100 µg/kg/hour for 2 hours.
-
-
Administration: Administer via a catheter implanted in a femoral or jugular vein.
-
Measurements: Continuously record MAP, HR, and RSNA before, during, and after this compound administration.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of Chronic Oral this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction | Reference |
| WKY Control | - | 12 weeks | 125 ± 7.1 | - | - | |
| SHR Control | - | 12 weeks | 221 ± 6.2 | - | - | |
| This compound | 10 | 12 weeks | - | 180 ± 4.9 | 18.5% | |
| SHR Control | - | 6 weeks | 170 ± 5 | - | - | |
| This compound | 10 | 6 weeks | - | 124 ± 7 | 27.1% | |
| This compound | 2 | 6 months | - | - | Dose-dependent reduction | |
| This compound | 8 | 6 months | - | - | Dose-dependent reduction | |
| This compound | 20 | 6 months | - | - | Dose-dependent reduction |
Table 2: Effect of this compound on Cardiac Hypertrophy and Fibrosis in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Left Ventricular Mass Index (LVMI) | Collagen Volume Fraction (CVF) | Reference |
| SHR Control | - | - | Increased | Increased | |
| This compound | 8 | 6 months | Reduced | Reduced | |
| This compound | 20 | 6 months | Reduced | Reduced | |
| SHR-Aml | 10 | 6 weeks | No significant difference from SHR at 46 weeks | Significantly higher than SHR at 46 weeks |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Oral | 1 | 17.80 ± 1.56 | - | 238.68 ± 45.59 | 11.43 ± 1.20 | |
| Oral (with Allium Sativum) | 1 | 26.19 ± 2.21 | - | 507.27 ± 60.23 | 14.69 ± 1.64 | |
| Oral | 1 | 22.79 ± 2.35 | - | 468.32 ± 69.87 | 14.15 ± 1.59 | |
| Oral (with Danshen tablets) | 1 | 16.25 ± 2.65 | - | 222.87 ± 59.95 | 10.60 ± 1.05 |
Signaling Pathways and Experimental Workflows
This compound exerts its effects through various signaling pathways, primarily by blocking L-type calcium channels. However, recent studies have revealed additional mechanisms.
Experimental Workflow for Investigating this compound's Effects
References
Protocol for Assessing Amlodipine's Effect on Endothelial Cell Migration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension and coronary artery disease. Beyond its vasodilatory effects, emerging evidence suggests that this compound may possess pleiotropic effects, including the modulation of endothelial cell function. Endothelial cell migration is a critical process in angiogenesis, wound healing, and atherosclerosis. This document provides detailed protocols to assess the in vitro effects of this compound on endothelial cell migration using two standard methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay. Additionally, it outlines the investigation of the underlying signaling pathways, particularly the Protein Kinase C (PKC) and RhoA GTPase pathway.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Dose-Response Effect of this compound on Endothelial Cell Migration (Scratch Assay)
| This compound Concentration (µM) | Initial Wound Width (µm) (T=0h) | Final Wound Width (µm) (T=24h) | Wound Closure (%) |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Wound Closure (%) = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100
Table 2: Time-Course of this compound's Effect on Endothelial Cell Migration (Scratch Assay)
| Time (hours) | Wound Width (µm) - Control | Wound Width (µm) - this compound (10 µM) |
| 0 | ||
| 6 | ||
| 12 | ||
| 18 | ||
| 24 |
Table 3: Effect of this compound on Endothelial Cell Migration (Transwell Assay)
| This compound Concentration (µM) | Number of Migrated Cells (per field) | Migration Index |
| 0 (Vehicle Control) | 1.0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Migration Index = (Number of migrated cells in treatment group) / (Number of migrated cells in control group)
Experimental Protocols
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 6.
Scratch (Wound Healing) Assay
This assay provides a straightforward method to study collective cell migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates at a density that allows them to form a confluent monolayer within 24 hours.
-
Starvation (Optional but Recommended): Once confluent, replace the growth medium with a serum-free or low-serum medium for 2-4 hours to minimize cell proliferation.
-
Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the respective wells. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Image Acquisition: Immediately after adding the treatment medium (T=0h), capture images of the scratch in predefined locations for each well using an inverted microscope at 4x or 10x magnification. Mark the locations to ensure imaging the same field at subsequent time points.
-
Incubation: Return the plate to the incubator.
-
Time-Course Imaging: Acquire images of the same predefined locations at various time points (e.g., 6, 12, 18, and 24 hours) to monitor the closure of the scratch.[2]
-
Data Analysis: Measure the width of the scratch at multiple points within each image for all time points. Calculate the average wound width for each condition and time point. The percentage of wound closure can be calculated as indicated in Table 1. ImageJ software is a useful tool for this analysis.
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
HUVECs
-
EGM-2 medium (serum-free and serum-containing)
-
PBS
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well companion plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Inverted microscope with a camera
Protocol:
-
Preparation of Chambers: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of EGM-2 containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the cell suspension and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[3]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Subsequently, stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with PBS to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Using an inverted microscope, count the number of migrated, stained cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each condition.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Putative Effect on Endothelial Cell Migration
This compound has been shown to inhibit Protein Kinase C (PKC) activation.[4] PKC is known to be an upstream regulator of the RhoA GTPase, which plays a crucial role in cytoskeletal dynamics and cell motility.[4] Inhibition of PKC can lead to reduced RhoA activation, subsequently affecting actin polymerization and cell migration.
Caption: this compound's inhibitory effect on PKC and cell migration.
Experimental Workflow for the Scratch Assay
The scratch assay follows a linear workflow from cell culture preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The effects of this compound and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Amlodipine in a Drug-Eluting Stent Formulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In-stent restenosis, the re-narrowing of a coronary artery following stent implantation, remains a significant challenge in interventional cardiology. This process is primarily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the formation of a neointima within the stent. Drug-eluting stents (DES) have emerged as a cornerstone of modern percutaneous coronary intervention, releasing antiproliferative agents locally to inhibit this neointimal hyperplasia.[1]
Amlodipine, a dihydropyridine calcium channel blocker, is widely used for the treatment of hypertension and angina.[2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation.[2][3] Beyond its vasodilatory effects, this compound has demonstrated pleiotropic effects that make it a compelling candidate for use in a drug-eluting stent formulation. Notably, it has been shown to inhibit VSMC proliferation and migration, key drivers of restenosis.[4] Furthermore, studies have suggested that this compound may have beneficial effects on inhibiting neointimal hyperplasia in stented lesions.
These application notes provide a comprehensive overview and a series of detailed, hypothetical protocols for the development and evaluation of an this compound-eluting stent. The information is intended for researchers, scientists, and drug development professionals exploring novel DES technologies.
Physicochemical Properties of this compound Besylate
A thorough understanding of the physicochemical properties of this compound besylate is critical for the formulation of a drug-eluting stent coating.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₂O₅·C₆H₆O₃S | |
| Molecular Weight | 567.1 g/mol | |
| Appearance | White to off-white crystalline powder | |
| pKa | 8.6 - 9.1 | |
| Solubility | Slightly soluble in water; Freely soluble in methanol; Sparingly soluble in ethanol. | |
| Biopharmaceutical Classification System (BCS) | Class I (High Solubility, High Permeability) |
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the systemic administration of this compound in the context of angioplasty and stenting. While not direct data from an this compound-eluting stent, these results provide the foundational rationale for its potential efficacy in reducing restenosis.
Table 1: Effect of Systemic this compound on Neointimal Hyperplasia
| Study | Patient/Animal Model | Treatment Group | Control Group | Outcome Measure | Result | p-value | Reference |
| J. Am. Coll. Cardiol. 2002 | 63 Patients (101 lesions) post-stenting | This compound (5 mg/day) | Quinapril (10 mg/day) | Neointimal Area (mm²) | 1.9 ± 0.5 | 2.7 ± 0.8 | <0.01 |
| J. Am. Coll. Cardiol. 2002 | 63 Patients (101 lesions) post-stenting | This compound (5 mg/day) | Quinapril (10 mg/day) | Minimal Lumen Diameter (mm) | 1.88 ± 0.64 | 1.52 ± 0.53 | <0.01 |
Table 2: Clinical Outcomes from the CAPARES Study (Systemic this compound)
| Outcome | This compound Group (10 mg/day) | Placebo Group | Relative Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value | Reference |
| Repeat PTCA | 10 patients (3.1%) | 23 patients (7.3%) | 0.45 | 0.22 to 0.91 | 0.02 | |
| Major Adverse Clinical Events | 30 patients (9.4%) | 46 patients (14.5%) | 0.65 | 0.43 to 0.99 | 0.049 | |
| Mean Loss in Minimal Lumen Diameter (mm) | 0.30 ± 0.45 | 0.29 ± 0.49 | - | - | 0.84 |
Experimental Protocols
Note: The following protocols are proposed methodologies for the formulation and evaluation of an this compound-eluting stent. They are based on the known physicochemical properties of this compound and established techniques for drug-eluting stent development, as no specific literature for an this compound-eluting stent was found.
Protocol 1: Formulation of this compound-Eluting Stent Coating
1.1. Materials
-
Bare metal stents (e.g., 316L stainless steel or cobalt-chromium alloy)
-
This compound Besylate powder (USP grade)
-
Polymer(s): e.g., a blend of Poly(ethylene-co-vinyl acetate) (PEVA) and Poly(n-butyl methacrylate) (PBMA), or a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA).
-
Solvent system: e.g., a mixture of Tetrahydrofuran (THF) and Dioxane.
-
Ultrasonic bath
-
Precision balance
-
Magnetic stirrer
-
Spray coating or dip coating apparatus
1.2. Polymer and Solvent Selection Rationale
-
Polymer: A blend of PEVA and PBMA is proposed due to its historical use in first-generation DES, providing a stable, non-erodible matrix for controlled drug release. PLGA is suggested as a biodegradable alternative.
-
Solvent: A solvent system of THF and Dioxane is chosen for its ability to dissolve both the proposed polymers and this compound besylate, and its volatility allows for efficient solvent evaporation during the coating process.
1.3. Coating Solution Preparation
-
Prepare a 2% (w/v) polymer solution by dissolving the chosen polymer(s) (e.g., a 1:1 ratio of PEVA:PBMA) in the solvent system.
-
Gently heat and stir the solution until the polymer is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Prepare a drug-polymer solution with a target drug-to-polymer ratio of 1:2 (w/w).
-
Slowly add the this compound besylate powder to the polymer solution while stirring.
-
Use an ultrasonic bath to ensure complete dissolution and homogeneity of the this compound in the polymer solution.
1.4. Stent Coating Method (Spray Coating)
-
Mount the bare metal stent on a rotating mandrel within the spray coating chamber.
-
Set the nozzle distance, atomization pressure, and solution flow rate to achieve a fine, uniform mist.
-
Rotate the stent at a constant speed (e.g., 60 rpm).
-
Apply the coating solution in short bursts, allowing for solvent evaporation between applications to build up the desired coating thickness (target: 5-10 µm).
-
After the final layer is applied, dry the coated stent in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove residual solvent.
1.5. Stent Coating Method (Dip Coating)
-
Mount the bare metal stent on a dipping arm.
-
Slowly immerse the stent into the coating solution at a controlled rate.
-
Hold the stent in the solution for a defined period (e.g., 30 seconds).
-
Withdraw the stent at a slow, controlled rate to ensure a uniform coating.
-
Air-dry the stent for a specified time before placing it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours.
Protocol 2: In-Vitro Drug Elution Study
2.1. Materials
-
This compound-eluting stents
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 20 or Sodium Dodecyl Sulfate (SDS)
-
Shaking incubator or a flow-through cell system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2.2. Elution Medium Preparation
-
Prepare a solution of PBS (pH 7.4) containing 0.5% (v/v) Tween 20 to ensure sink conditions, which is necessary due to this compound's slight solubility in water.
2.3. Elution Procedure
-
Place each this compound-eluting stent in a separate sterile vial containing a known volume (e.g., 10 mL) of the elution medium.
-
Place the vials in a shaking incubator set to 37°C and 100 rpm.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and weekly thereafter for 4 weeks), withdraw the entire volume of the elution medium for analysis.
-
Immediately replace with an equal volume of fresh, pre-warmed elution medium.
2.4. Quantification of this compound by HPLC
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax® Eclipse XDB-C18).
-
Mobile Phase: A mixture of a buffer (e.g., 0.7% aqueous triethylamine adjusted to pH 3.0 with orthophosphoric acid) and methanol (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Generate a standard curve using known concentrations of this compound besylate in the elution medium.
-
Inject the collected samples into the HPLC system.
-
Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: In-Vitro Biocompatibility and Efficacy Studies
3.1. Cytotoxicity Assay
-
Culture Human Coronary Artery Endothelial Cells (HCAECs) in appropriate growth medium.
-
Prepare extracts from the this compound-eluting stents and control bare metal stents by incubating them in culture medium for 24 hours at 37°C.
-
Seed HCAECs in 96-well plates and allow them to adhere.
-
Replace the medium with the stent extracts.
-
After 24-48 hours of incubation, assess cell viability using a standard assay such as the MTT or CCK-8 assay.
3.2. Inhibition of Vascular Smooth Muscle Cell Proliferation
-
Culture Human Coronary Artery Smooth Muscle Cells (HCASMCs) in appropriate growth medium.
-
Seed HCASMCs in 96-well plates.
-
Expose the cells to extracts from the this compound-eluting stents and control stents.
-
After 72 hours, assess cell proliferation using a BrdU or WST-1 assay.
Protocol 4: In-Vivo Efficacy Study (Porcine Coronary Artery Model)
4.1. Animal Model and Stent Implantation
-
Use juvenile domestic swine, a well-established model for in-stent restenosis.
-
Under general anesthesia and sterile conditions, gain femoral artery access.
-
Perform baseline quantitative coronary angiography (QCA).
-
Implant this compound-eluting stents and control bare metal stents in the coronary arteries, aiming for a stent-to-artery ratio of 1.1:1 to 1.2:1 to induce a controlled injury.
-
Administer dual antiplatelet therapy (e.g., aspirin and clopidogrel) throughout the study period.
4.2. Follow-up and Analysis
-
After 28 days, perform follow-up QCA to measure the minimal lumen diameter and late lumen loss.
-
Euthanize the animals and perfuse-fix the hearts.
-
Excise the stented arterial segments for histopathological analysis.
4.3. Histopathology
-
Embed the stented segments in plastic resin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the general morphology and inflammation.
-
Perform Verhoeff-Van Gieson (VVG) staining to delineate the internal and external elastic laminae for morphometric analysis of the neointimal area and percent area stenosis.
-
Immunohistochemical staining for markers such as alpha-smooth muscle actin (α-SMA) can be used to identify VSMCs within the neointima.
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
References
- 1. Smooth muscle-specific drug targets for next-generation drug-eluting stent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient validated method of HPLC to determine this compound in combinated dosage form containing this compound, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of this compound Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Amlodipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of nanoparticle-based delivery systems for the calcium channel blocker, amlodipine. The aim is to enhance its therapeutic efficacy, improve bioavailability, and provide controlled release.
Introduction
This compound is a widely prescribed medication for the management of hypertension and angina. However, like many cardiovascular drugs, its efficacy can be enhanced through advanced drug delivery systems. Nanoparticle-based formulations offer several advantages, including improved solubility and bioavailability, protection from degradation, and the potential for targeted and sustained drug release. This document outlines methodologies for the preparation and evaluation of various this compound-loaded nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and polymeric micelles, to facilitate research and development in this area. The encapsulation of this compound into nanocarriers has been shown to significantly improve its pharmacokinetic profile and therapeutic outcomes.
Data Presentation: this compound Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies.
Table 1: Polymeric Nanoparticles for this compound Delivery
| Nanoparticle Type | Polymer(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA, PVA | 127.6 ± 1.9 | -29.2 | 72.46 ± 3.8 | - | [1] |
| PLGA Nanoparticles | PLGA, PVA | 198.8 ± 5.25 | -24.76 ± 2.54 | 93 | - | [2] |
| Chitosan Nanoparticles | Chitosan, TPP | 321.14 ± 7.21 | - | 87.2 ± 0.12 | 60.98 ± 0.08 | [3] |
| PLGA Nanoparticles | PLGA | 110 - 180 | - | 32 | - | [1] |
Table 2: Lipid-Based Nanoparticles for this compound Delivery
| Nanoparticle Type | Lipid(s) / Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles | Tristearin, GMS, Compritol | 96.37 - 812.2 | -3.19 to -45.8 | 82 - 95.12 | [4] |
| Solid Lipid Nanoparticles | - | 190.4 ± 1.6 | - | 88 ± 1.4 |
Table 3: Other Nanoparticle Formulations for this compound Delivery
| Nanoparticle Type | Core Components | Particle Size (nm) | Zeta Potential (mV) | Loading Capacity (%) | Reference |
| Polymeric Micelles | Pluronic F127, Pluronic F68 | - | - | 91.82 | |
| Nanodiamonds | Diamond Nanoparticles | 31.1 ± 8.2 | - | 41 | |
| Nanoemulsion | Labrafil M, Tween 80, Ethanol | - | - | - |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Experimental Workflow for this compound Nanoparticle Formulation and Characterization
Caption: General workflow for this compound nanoparticle synthesis and analysis.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This protocol describes a common method for preparing biodegradable polymeric nanoparticles.
Materials:
-
This compound Besylate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound besylate in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticle pellet with deionized water multiple times to remove unencapsulated drug and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried.
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between positively charged chitosan and a polyanion.
Materials:
-
This compound Besylate
-
Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution: Dissolve chitosan in an aqueous solution of acetic acid with gentle stirring.
-
Drug Incorporation: Add this compound besylate to the chitosan solution and stir until fully dissolved.
-
TPP Solution: Prepare an aqueous solution of TPP.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet with deionized water.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is suitable for lipophilic drugs and involves high-energy homogenization.
Materials:
-
This compound Besylate
-
Solid lipid (e.g., Compritol 888 ATO, tristearin, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Melt: Melt the solid lipid at a temperature above its melting point.
-
Drug Dissolution: Disperse or dissolve the this compound besylate in the molten lipid.
-
Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid melt.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 4: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension with deionized water and analyze using a Zetasizer. The particle size and PDI provide information on the size distribution, while the zeta potential indicates the surface charge and stability of the nanoparticle dispersion.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure for EE:
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Measure the concentration of the free drug in the supernatant.
-
Calculate EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Procedure for DL:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the dried nanoparticles in a suitable solvent to release the encapsulated drug.
-
Determine the drug content.
-
Calculate DL using the formula: DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
-
3. In Vitro Drug Release:
-
Technique: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry to determine the cumulative drug release profile.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-besylate-loaded-polymeric-nanoparticles-preparation-and-in-vitro-characterisation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical this compound-loaded solid lipid nanoparticles for enhanced burn wound healing: A repurposed approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Amlodipine's Vascular Effects
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail various in vivo imaging techniques to assess the multifaceted vascular effects of amlodipine, a dihydropyridine calcium channel blocker widely prescribed for hypertension and angina.[1] This document provides the necessary foundation for researchers to design and execute studies aimed at elucidating the mechanisms of this compound's action on the vasculature.
Introduction to this compound's Vascular Effects
This compound's primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] This blockade prevents the influx of calcium ions, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[2][3] Beyond this primary effect, research suggests that this compound exerts additional pleiotropic effects on the vasculature. These include the modulation of signaling pathways that influence vascular smooth muscle cell phenotype and the potential for anti-atherosclerotic and anti-inflammatory actions.[4] In vivo imaging techniques are indispensable tools for non-invasively investigating these dynamic vascular changes in response to this compound treatment.
Magnetic Resonance Imaging (MRI) for Cerebral Hemodynamics
Application Note: MRI is a powerful, non-invasive technique for assessing this compound's effects on cerebral blood flow (CBF) and arterial pulsatility. Arterial spin labeling (ASL) MRI can quantitatively measure changes in CBF without the need for exogenous contrast agents, making it ideal for longitudinal studies. High-resolution structural MRI can also be used to assess changes in vessel morphology. Furthermore, advanced techniques like multiband blood-oxygen-level-dependent (BOLD) MRI can be employed to investigate the transmission of arterial pulsation to the brain, providing insights into how this compound modulates cerebrovascular mechanics. Studies have utilized these MRI techniques to demonstrate this compound's ability to reduce cerebral vascular resistance and improve arterial blood filling in hypertensive patients.
Experimental Protocol: Arterial Spin Labeling (ASL) MRI for Cerebral Blood Flow in Rodents
Objective: To quantify changes in cerebral blood flow in a rodent model of hypertension following this compound administration using ASL-MRI.
Materials:
-
MRI scanner (e.g., 7T or 9.4T small animal MRI system)
-
Volume transmit coil and surface receive coil
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Physiological monitoring system (respiration, heart rate, temperature)
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection)
-
Hypertensive rodent model (e.g., Spontaneously Hypertensive Rat - SHR) and normotensive control (e.g., Wistar-Kyoto - WKY)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental setup to minimize stress.
-
Anesthetize the rodent using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance) in a mixture of air and oxygen.
-
Place the animal in a stereotaxic frame within the magnet, ensuring the head is positioned correctly in the receive coil.
-
Continuously monitor physiological parameters (respiration, heart rate, and body temperature) and maintain them within a stable physiological range.
-
-
This compound Administration:
-
Administer a single dose of this compound or placebo via the chosen route. Dosing will depend on the specific study design and animal model.
-
-
MRI Acquisition:
-
Acquire anatomical reference images using a T2-weighted sequence (e.g., RARE).
-
Perform ASL-MRI to measure CBF. A continuous ASL (CASL) or pseudo-continuous ASL (pCASL) sequence is recommended.
-
Typical CASL parameters: single-shot, gradient-echo, echo-planar-imaging (EPI) acquisition; data matrix = 64x64; field of view (FOV) = 2.56 cm x 2.56 cm; slice thickness = 1.5 mm; TE = 12 ms; TR = 2 s; labeling duration = 1.78 s.
-
-
Acquire a series of labeled and control images in an interleaved fashion.
-
-
Data Analysis:
-
Perform motion correction on the acquired images.
-
Calculate CBF maps by subtracting the labeled images from the control images and applying the appropriate quantification model.
-
Define regions of interest (ROIs) on the anatomical images (e.g., cortex, striatum) and extract mean CBF values.
-
Compare CBF values between this compound-treated and control groups using appropriate statistical tests.
-
Quantitative Data Summary: MRI Studies
| Parameter | Imaging Modality | Model | This compound Dose | Key Findings | Reference |
| Aortic Pulsatility | Multiband BOLD-MRI | Healthy Human Volunteers | 10 mg/day | Aortic pulsatility was 27.3 mmHg on this compound. | |
| Middle Cerebral Artery Pulsatility | Transcranial Doppler Ultrasound (in conjunction with MRI) | Healthy Human Volunteers | 10 mg/day | MCA pulsatility increased by 1.5% from baseline. | |
| Cerebral Blood Flow | 133Xe SPECT | Hypertensive Stroke Patients | 2.5 or 5 mg/day | No significant change in overall CBF (46.7 to 46.9 ml/100 g/min ). |
High-Frequency Ultrasound for Vascular Function and Structure
Application Note: High-frequency ultrasound is a versatile and widely accessible imaging modality for assessing this compound's impact on peripheral vascular function and structure. B-mode ultrasound can be used to measure carotid intima-media thickness (CIMT), a surrogate marker for atherosclerosis. Doppler ultrasound is employed to measure flow-mediated dilation (FMD) of the brachial artery, an indicator of endothelium-dependent vasodilation and nitric oxide bioavailability. These techniques have been instrumental in clinical trials evaluating the anti-atherosclerotic potential of this compound.
Experimental Protocol: Ultrasound Measurement of Flow-Mediated Dilation (FMD) in Humans
Objective: To assess the effect of this compound on endothelial function by measuring FMD of the brachial artery in human subjects.
Materials:
-
High-resolution ultrasound system with a linear array transducer (≥7.5 MHz)
-
Blood pressure cuff
-
Electrocardiogram (ECG) gating module (recommended)
-
Image analysis software with edge-detection capabilities
Procedure:
-
Subject Preparation:
-
Subjects should fast for at least 8-12 hours prior to the measurement.
-
Subjects should refrain from exercise, caffeine, and smoking on the day of the study.
-
The subject rests in a supine position for at least 10-20 minutes in a quiet, temperature-controlled room.
-
-
Image Acquisition:
-
Position the ultrasound probe over the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa.
-
Obtain a clear image of the anterior and posterior walls of the artery.
-
Record a baseline image of the brachial artery diameter for at least 1 minute. ECG gating to measure diameter at end-diastole is recommended to minimize variability.
-
Place a blood pressure cuff on the forearm, distal to the ultrasound probe.
-
Inflate the cuff to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.
-
Rapidly deflate the cuff and continue to record the brachial artery diameter for at least 3 minutes to capture the maximal dilation.
-
-
Data Analysis:
-
Measure the baseline brachial artery diameter from the pre-occlusion images.
-
Measure the peak brachial artery diameter after cuff deflation.
-
Calculate FMD as the percentage change from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
-
Compare FMD values before and after this compound treatment using appropriate statistical methods.
-
Quantitative Data Summary: Ultrasound Studies
| Parameter | Imaging Modality | Population | This compound Dose | Key Findings | Reference |
| Carotid Intima-Media Thickness (IMT) | B-mode Ultrasound | Hypertensive patients with type 2 diabetes | 5 mg/day | Significant decrease in IMT compared to control (-0.052 +/- 0.017 mm). |
Positron Emission Tomography (PET) for Vascular Inflammation
Application Note: Positron Emission Tomography (PET), often combined with Computed Tomography (PET/CT), is a molecular imaging technique that can visualize and quantify metabolic processes, including inflammation. [18F]-Fluorodeoxyglucose (18F-FDG), a glucose analog, is a commonly used PET tracer that accumulates in metabolically active cells, such as inflammatory cells within atherosclerotic plaques. 18F-FDG PET can be used to assess the anti-inflammatory effects of this compound on the vasculature, providing insights into its potential role in mitigating atherosclerosis. While direct studies of this compound using this technique are limited, protocols for assessing vascular inflammation are well-established.
Experimental Protocol: 18F-FDG PET/CT for Aortic Inflammation in a Rabbit Model
Objective: To evaluate the effect of this compound on aortic inflammation in a rabbit model of atherosclerosis using 18F-FDG PET/CT.
Materials:
-
PET/CT scanner
-
18F-FDG radiotracer
-
Anesthesia system (e.g., ketamine/xylazine)
-
Atherosclerotic rabbit model (e.g., cholesterol-fed New Zealand white rabbits)
-
This compound for administration
Procedure:
-
Animal Preparation:
-
Induce atherosclerosis in rabbits by feeding them a high-cholesterol diet for a specified period.
-
Fast the animals for 4-6 hours prior to 18F-FDG injection to reduce background glucose levels.
-
Anesthetize the rabbit.
-
-
This compound Treatment:
-
Treat a group of atherosclerotic rabbits with this compound for a defined period, while another group receives a placebo.
-
-
PET/CT Imaging:
-
Administer 18F-FDG intravenously (e.g., ~20 MBq).
-
Allow for an uptake period of 60-90 minutes, during which the animal should be kept warm and anesthetized.
-
Perform a whole-body or targeted PET/CT scan of the aorta.
-
Typical PET acquisition: 15-30 minutes, depending on the scanner and number of bed positions.
-
CT acquisition: Low-dose CT for attenuation correction and anatomical localization.
-
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) around the aortic wall on the co-registered images.
-
Calculate the standardized uptake value (SUV) for the aortic ROIs. The maximum SUV (SUVmax) is commonly used.
-
To correct for background blood pool activity, calculate the target-to-background ratio (TBR) by dividing the aortic SUVmax by the SUVmean of the venous blood pool (e.g., vena cava).
-
Compare the aortic TBR between the this compound-treated and control groups.
-
Quantitative Data Summary: PET Studies
(No direct quantitative data for this compound was found in the initial searches. The table below is a template for how such data would be presented.)
| Parameter | Imaging Modality | Model | This compound Dose | Key Findings | Reference |
| Aortic 18F-FDG Uptake (TBR) | 18F-FDG PET/CT | Atherosclerotic Rabbit | (Specify Dose) | (Reported change in TBR) | (Citation) |
Intravital Microscopy for Microvascular Dynamics
Application Note: Intravital microscopy allows for the direct visualization and quantitative measurement of microvascular structure and function in living animals in real-time. This technique is particularly valuable for assessing the acute effects of this compound on arteriolar diameter, blood flow, and leukocyte-endothelial interactions. While specific studies applying intravital microscopy to this compound's vascular effects were not prominently found, the methodology is well-suited for such investigations.
Experimental Protocol: Intravital Microscopy of Mesenteric Arterioles in Mice
Objective: To directly visualize and quantify the vasodilatory effect of this compound on mesenteric arterioles in mice.
Materials:
-
Upright or inverted microscope equipped for intravital imaging (e.g., with a long working distance objective)
-
Fluorescence light source and filters (if using fluorescent probes)
-
High-speed camera
-
Animal surgical platform with temperature control
-
Anesthesia system
-
Surgical instruments for laparotomy
-
Fluorescent dyes (e.g., FITC-dextran to visualize plasma)
-
This compound solution for topical application or systemic administration
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., ketamine/xylazine intraperitoneally).
-
Perform a midline laparotomy to expose the mesentery.
-
Exteriorize a loop of the small intestine and spread the mesentery over a transparent pedestal on the microscope stage.
-
Continuously superfuse the mesentery with warm, buffered saline to maintain tissue viability.
-
-
Image Acquisition:
-
Administer a fluorescent plasma marker (e.g., FITC-dextran) intravenously to visualize the vessel lumen.
-
Locate a suitable field of view containing third or fourth-order arterioles.
-
Record baseline images and vessel diameters for a few minutes.
-
Administer this compound either topically to the mesentery or systemically (e.g., intravenously).
-
Record the changes in arteriolar diameter continuously for a defined period after this compound administration.
-
-
Data Analysis:
-
Use image analysis software to measure the vessel diameter at multiple points along the arteriole at different time points.
-
Calculate the percentage change in vessel diameter from baseline.
-
Generate a time-course of the vasodilatory response to this compound.
-
Quantitative Data Summary: Intravital Microscopy Studies
(No direct quantitative data for this compound was found in the initial searches. The table below is a template for how such data would be presented.)
| Parameter | Imaging Modality | Model | This compound Dose | Key Findings | Reference |
| Arteriolar Diameter Change | Intravital Microscopy | Mouse Mesentery | (Specify Dose) | (Reported % increase in diameter) | (Citation) |
Fluorescence Microscopy for Cellular Uptake
Application Note: this compound possesses intrinsic fluorescent properties that can be exploited for imaging its uptake and subcellular distribution in vascular cells. Confocal fluorescence microscopy can be used to visualize this compound within live cells, providing insights into its cellular pharmacokinetics and potential intracellular targets. This technique has revealed that this compound readily penetrates the plasma membrane and accumulates in intracellular vesicles.
Experimental Protocol: Confocal Fluorescence Microscopy of this compound in Vascular Smooth Muscle Cells (VSMCs)
Objective: To visualize the cellular uptake and localization of this compound in cultured vascular smooth muscle cells.
Materials:
-
Confocal laser scanning microscope
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium and supplements
-
Glass-bottom dishes or chamber slides
-
This compound solution
-
Organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes)
Procedure:
-
Cell Culture and Plating:
-
Culture VSMCs under standard conditions.
-
Plate the cells onto glass-bottom dishes or chamber slides and allow them to adhere.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in cell culture medium.
-
Incubate the cells with the this compound-containing medium for various time points (e.g., 15, 30, 60 minutes).
-
-
Live-Cell Imaging:
-
Wash the cells with pre-warmed buffer (e.g., HBSS).
-
Mount the dish/slide on the stage of the confocal microscope.
-
Excite the this compound fluorescence (e.g., with a 405 nm laser) and collect the emission (e.g., 450-550 nm).
-
Acquire z-stack images to determine the subcellular localization.
-
For co-localization studies, incubate the cells with an organelle-specific probe according to the manufacturer's protocol and image in the appropriate channel.
-
-
Data Analysis:
-
Analyze the images to assess the intracellular distribution of this compound fluorescence.
-
Perform co-localization analysis with organelle markers using appropriate software (e.g., ImageJ with a co-localization plugin).
-
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway in Vascular Smooth Muscle Cells
Caption: this compound's dual mechanism of vascular action.
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for in vivo imaging studies.
References
- 1. Effect of calcium channel blocker this compound on the intimal-medial thickness of carotid arterial wall in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual mechanism of action of this compound in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces vasodilation via Akt2/Sp1-activated miR-21 in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an Amlodipine Dose-Response Curve in Cultured Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a long-acting dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle cells.[2][3] By blocking the influx of calcium ions into these cells, this compound leads to vasodilation and a reduction in myocardial contractility, thereby lowering blood pressure and cardiac workload.[4] Establishing a precise dose-response curve for this compound in cultured cardiomyocytes is essential for understanding its therapeutic effects and potential cardiotoxicity at a cellular level. These application notes provide detailed protocols for culturing cardiomyocytes, treating them with a range of this compound concentrations, and assessing the subsequent effects on cell viability, contractility, and intracellular calcium dynamics.
Key Experimental Protocols
Cardiomyocyte Culture
Objective: To establish and maintain a viable culture of cardiomyocytes for subsequent drug treatment and analysis. This protocol is generalized and can be adapted for primary neonatal cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
Cardiomyocyte isolation kit (if using primary cells) or cryopreserved hiPSC-CMs
-
Plating medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Maintenance medium (low-serum or serum-free)
-
Fibronectin-coated culture plates (e.g., 96-well plates for viability assays, specialized plates for impedance or contractility measurements)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Plate Coating: Coat culture plates with fibronectin solution according to the manufacturer's instructions to promote cell attachment.
-
Cell Thawing/Isolation:
-
For hiPSC-CMs, thaw cryopreserved vials rapidly in a 37°C water bath and transfer the cells to pre-warmed plating medium.
-
For primary cardiomyocytes, isolate cells from neonatal rodent ventricles using a commercial isolation kit following the provided protocol.
-
-
Cell Seeding: Centrifuge the cell suspension and resuspend the pellet in plating medium. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed the cells onto the fibronectin-coated plates at a predetermined optimal density.
-
Cell Culture: Incubate the cells at 37°C and 5% CO2. After 24-48 hours, replace the plating medium with maintenance medium to support cardiomyocyte health and synchronous beating.
-
Culture Maintenance: Monitor the cells daily for viability and confluence. Spontaneous contractions should be visible under a microscope. The culture is ready for this compound treatment once a stable, synchronously beating monolayer has formed.
This compound Treatment
Objective: To expose cultured cardiomyocytes to a range of this compound concentrations to establish a dose-response relationship.
Materials:
-
This compound besylate stock solution (e.g., 10 mM in DMSO)
-
Cardiomyocyte maintenance medium
-
Cultured cardiomyocytes from Protocol 1
Protocol:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound from the stock solution in maintenance medium to achieve the desired final concentrations. A common range for in vitro studies can span from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) must be included.
-
Drug Incubation: Remove the existing medium from the cultured cardiomyocytes and add the prepared this compound dilutions.
-
Incubation Period: The incubation time will depend on the specific endpoint being measured. For acute effects on contractility, measurements can be taken within minutes to hours. For chronic effects on viability or gene expression, incubation can last for 24-72 hours.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of different this compound concentrations on cardiomyocyte viability.
Materials:
-
This compound-treated cardiomyocytes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Microplate reader
Protocol:
-
Following the this compound incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cardiomyocyte Contractility and Electrophysiology Assays
Objective: To measure the dose-dependent effects of this compound on the contractile function of cardiomyocytes.
Methods:
-
Impedance-Based Measurement (e.g., xCELLigence RTCA Cardio System): This system measures changes in electrical impedance caused by cardiomyocyte contractions, providing a non-invasive, real-time assessment of beat rate and amplitude.
-
Culture cardiomyocytes on specialized E-Plates containing gold microelectrodes.
-
Establish a baseline reading of spontaneous beating.
-
Add different concentrations of this compound and continuously monitor the impedance signal.
-
Analyze the data to determine changes in beat rate, amplitude, and regularity.
-
-
Video-Based Contractility Analysis:
-
Record high-frame-rate videos of contracting cardiomyocytes under a microscope.
-
Use software to track the movement of cells or embedded micro-posts to quantify contraction distance, velocity, and duration.
-
-
Calcium Transient Measurement: this compound's primary action is on calcium channels, so measuring intracellular calcium is key.
-
Load cardiomyocytes with a calcium-sensitive fluorescent dye such as Fluo-4 or Cal-520. Note: Fura-2 should be avoided as this compound is autofluorescent and can interfere with the Fura-2 signal.
-
Record baseline calcium transients (spontaneous or electrically stimulated).
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure changes in the amplitude and kinetics of the calcium transients.
-
Data Presentation
The quantitative data from the dose-response experiments should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Effect of this compound on Cardiomyocyte Viability
| This compound Concentration | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | 100 | ± 5.2 |
| 10 nM | 98.6 | ± 4.8 |
| 100 nM | 97.2 | ± 5.1 |
| 1 µM | 95.4 | ± 6.3 |
| 10 µM | 88.1 | ± 7.0 |
| 100 µM | 75.3 | ± 8.5 |
Table 2: Dose-Dependent Effect of this compound on Cardiomyocyte Contractility
| This compound Concentration | Beat Rate (% Change from Baseline) | Contraction Amplitude (% Change from Baseline) |
| Vehicle Control (DMSO) | -1.2 | -0.8 |
| 10 nM | -3.5 | -5.6 |
| 100 nM | -8.1 | -15.4 |
| 1 µM | -15.7 | -28.9 |
| 10 µM | -25.3 | -45.2 |
| 100 µM | -40.1 | -68.7 |
Table 3: Dose-Dependent Effect of this compound on Intracellular Calcium Transients
| This compound Concentration | Calcium Transient Amplitude (% Change from Baseline) | Calcium Transient Duration (ms) |
| Vehicle Control (DMSO) | -0.5 | 350 |
| 10 nM | -4.8 | 345 |
| 100 nM | -12.5 | 338 |
| 1 µM | -22.1 | 325 |
| 10 µM | -38.6 | 310 |
| 100 µM | -60.2 | 295 |
Visualizations
Signaling Pathways
This compound's primary mechanism of action is the blockade of L-type calcium channels. However, other signaling pathways have been reported to be modulated by this compound in cardiomyocytes.
References
Troubleshooting & Optimization
Technical Support Center: Amlodipine Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing amlodipine in in vitro studies, ensuring its proper dissolution in cell culture media is paramount for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound and this compound besylate in common laboratory solvents?
A1: this compound, as a free base, and its more commonly used salt form, this compound besylate, exhibit different solubility profiles. This compound besylate is slightly soluble in water and sparingly soluble in ethanol.[1][2] For cell culture work, stock solutions are typically prepared in organic solvents. The solubility in these solvents is significantly higher.
Data on this compound Solubility in Organic Solvents
| Solvent | This compound Solubility | This compound Besylate Solubility | Source |
| DMSO | ~12.5 mg/mL | 82 mg/mL (~200.54 mM) | [3] |
| Ethanol | ~12.5 mg/mL | Sparingly soluble | [2][3] |
| DMF | ~20 mg/mL | - | |
| Water | Insoluble | Slightly soluble, ~1 mg/mL at 37°C in pH 1-6.8 |
Q2: I dissolved this compound besylate in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because this compound has low aqueous solubility. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the drug's concentration may exceed its solubility limit in the final solution, causing it to precipitate.
Troubleshooting Steps to Prevent Precipitation:
-
Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your experiment.
-
Optimize the DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve this compound's solubility, but this must be balanced with potential cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Use a Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, you can try a serial dilution approach.
-
Enhance Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of the drug that can trigger precipitation.
Q3: What is the maximum soluble concentration of this compound in cell culture media like DMEM or RPMI-1640 with 10% Fetal Bovine Serum (FBS)?
Q4: My this compound stock solution in DMSO appears cloudy. What should I do?
A4: A cloudy appearance or visible particles in your stock solution indicates that the compound has not fully dissolved or has precipitated out of solution during storage.
Troubleshooting a Cloudy Stock Solution:
-
Gentle Warming: Warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Vortexing or Sonication: Vigorously vortex the solution or place it in a sonicator bath for a short period.
-
Prepare a Fresh Stock: If the precipitate does not dissolve with warming or sonication, it is best to prepare a fresh stock solution at a slightly lower concentration. Over time, DMSO can absorb moisture from the air, which can reduce its ability to dissolve hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Besylate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound besylate in DMSO.
Materials:
-
This compound Besylate (MW: 567.1 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 5.67 mg of this compound besylate powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the this compound besylate is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a method to empirically determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound besylate stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, corresponding to the highest concentration of your serial dilution.
-
Incubation: Incubate the dilutions at 37°C in a cell culture incubator for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. This can appear as cloudiness, crystals, or a film.
-
Microscopic Examination: To confirm, place a small volume of each dilution on a microscope slide and examine for the presence of crystals.
-
Determination of Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under your experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action is the blockade of L-type calcium channels, which leads to vasodilation. However, it also exerts pleiotropic effects through other signaling pathways.
Beyond its role as a calcium channel blocker, this compound has been shown to influence other cellular processes, such as cell proliferation, through the induction of the p21(Waf1/Cip1) gene.
The following workflow diagram outlines the steps for troubleshooting this compound solubility issues in cell culture experiments.
References
amlodipine interference with fluorescent calcium indicators
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers encountering issues with amlodipine's interference in fluorescent calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with fluorescent calcium indicators?
A: Yes, this compound can significantly interfere with certain fluorescent calcium indicators. This is because this compound itself possesses intrinsic fluorescent properties (autofluorescence).[1][2] While its fluorescence is weak in aqueous solutions, it can be enhanced by up to 9-fold in different cellular environments as it readily penetrates the plasma membrane and accumulates in intracellular vesicles like lysosomes.[3][4][5] This autofluorescence can contaminate the signal from the calcium indicator, leading to inaccurate measurements.
Q2: What is the mechanism of this interference?
A: The primary mechanism of interference is spectral overlap. This compound is excited by ultraviolet (UV) light and has an excitation spectrum that overlaps with commonly used ratiometric indicators like Fura-2 (excited at 340 nm and 380 nm). When this compound is present, its own fluorescence emission is detected along with the Fura-2 signal. This is particularly problematic because this compound's fluorescence can disproportionately increase the signal at one excitation wavelength more than the other, artificially altering the calculated fluorescence ratio and thus the perceived calcium concentration.
Q3: Which calcium indicators are most affected by this compound?
A: UV-excitable ratiometric indicators are the most affected. Fura-2 is consistently reported to be unsuitable for measuring cytosolic calcium in the presence of this compound. Other fura-based dyes, such as Fura-5F, are also susceptible to this interference. Using these dyes can lead to a misinterpretation of results, often masking a true calcium signal.
Q4: Are there any calcium indicators that are NOT affected by this compound?
A: Yes. The recommended solution is to use indicators that are excited by longer, visible-range wavelengths, which do not overlap with the excitation spectrum of this compound. Several studies have successfully used the following indicators in the presence of this compound without significant interference:
-
Rhod-2
-
Cal-520
-
Fluo-4
-
Fura Red
These dyes allow for accurate calcium measurements even when this compound has accumulated within the cells.
Troubleshooting Guide
Problem: My Fura-2 ratio (F340/F380) unexpectedly decreases after adding this compound, suggesting a drop in intracellular calcium.
-
Probable Cause: This is a classic artifact of this compound interference. This compound's autofluorescence often boosts the fluorescence intensity at the 380 nm excitation wavelength more significantly than at 340 nm. This artificially inflates the denominator of the F340/F380 ratio, leading to a calculated decrease that may not reflect a true physiological change in calcium levels.
-
Solution:
-
Run a Control: Perform the experiment on cells that have not been loaded with Fura-2. Add this compound and measure the fluorescence at 340 nm and 380 nm excitation. A significant signal increase demonstrates the contribution of this compound's autofluorescence.
-
Switch Indicators: The most reliable solution is to switch to a longer-wavelength indicator like Cal-520 or Rhod-2, whose excitation spectra do not overlap with this compound.
-
Problem: The baseline fluorescence of my indicator is very high and noisy after applying this compound.
-
Probable Cause: this compound rapidly enters cells and accumulates in intracellular compartments, where its fluorescence is greatly enhanced. This intracellular accumulation can create a large, stable background fluorescence that overwhelms the signal from the calcium indicator.
-
Solution:
-
Verify this compound Signal: Image the cells without any calcium indicator before and after this compound application using the same filter set. This will visualize the drug's accumulation and intrinsic fluorescence.
-
Use an Unaffected Dye: Change your experimental design to incorporate a visible wavelength-excitable dye (e.g., Fluo-4, Cal-520), which will not be affected by the UV-excited fluorescence of this compound.
-
Quantitative Data Summary
The following tables summarize the known spectral properties of this compound and its documented effect on Fura-2 measurements.
Table 1: Spectral Properties of this compound
| Property | Value | Environment | Citation |
|---|---|---|---|
| Excitation Max (λex) | ~360-365 nm | Aqueous Solution |
| Emission Max (λem) | ~440-450 nm | Aqueous Solution | |
Table 2: Reported Interference of this compound with Thapsigargin-Induced Fura-2 Signal
| This compound Concentration | Inhibition of Fura-2 Ratio Rise | Citation |
|---|---|---|
| 100 nM | 24% | |
| 1 µM | 55% |
| 10 µM | 82% | |
Experimental Protocols
Protocol 1: Testing for this compound's Intrinsic Cellular Fluorescence
This protocol determines the contribution of this compound's autofluorescence in your specific cell type and imaging setup.
-
Cell Preparation: Plate your cells on a suitable glass-bottom dish or coverslip and culture them under standard conditions until they reach the desired confluency.
-
Imaging Setup: Use a fluorescence microscope equipped with filters for UV-range excitation (e.g., 340 nm and 380 nm) and a standard emission filter for Fura-2 (e.g., ~510 nm).
-
Baseline Measurement: Acquire baseline fluorescence images of the cells (not loaded with any dye) at both 340 nm and 380 nm excitation.
-
This compound Application: Add this compound to the imaging buffer at the final concentration used in your experiments (e.g., 1-20 µM).
-
Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for 15-20 minutes to monitor the drug's entry and accumulation.
-
Data Analysis: Quantify the mean fluorescence intensity within the cells at both excitation wavelengths over time. A significant increase in fluorescence after this compound addition confirms intrinsic fluorescence that would interfere with a Fura-2 signal.
Protocol 2: Measuring Calcium Changes in the Presence of this compound
This protocol uses a recommended longer-wavelength dye to avoid interference.
-
Indicator Loading: Load cells with a non-UV excitable indicator, such as Cal-520 AM (e.g., 4-5 µM), according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with a physiological buffer (e.g., Tyrode's or HBSS) to remove extracellular dye.
-
Imaging Setup: Configure the microscope for the chosen indicator (e.g., for Cal-520, excitation ~490 nm, emission ~520 nm).
-
Experiment Execution: a. Record a stable baseline fluorescence for 2-5 minutes. b. Add this compound at the desired concentration and continue recording. c. Apply your calcium stimulus (e.g., agonist, ionophore) and record the resulting fluorescence change.
-
Data Analysis: Quantify the fluorescence intensity (F) over time. Normalize the data to the initial baseline fluorescence (F₀) to obtain the F/F₀ ratio, which represents the relative change in intracellular calcium.
Visualizations
References
- 1. Misinterpretation of the effect of this compound on cytosolic calcium concentration with fura-2 fluorospectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Visualization of this compound Intervention into Living Cells by Means of Fluorescence Microscopy [mdpi.com]
- 3. Direct Visualization of this compound Intervention into Living Cells by Means of Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
minimizing amlodipine degradation in experimental solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of amlodipine in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to acidic and basic pH, light (photodegradation), and oxidizing agents.[1][2][3][4] Temperature can also play a role, with higher temperatures accelerating degradation, although this compound is relatively stable under thermal stress alone compared to other factors.[1]
Q2: My this compound solution is showing unexpected degradation. What are the likely causes?
A2: Unexpected degradation of this compound in your experimental solution is likely due to one or more of the following factors:
-
pH of the solution: this compound is most stable in the pH range of 4 to 7. Solutions that are too acidic or too basic can cause significant degradation.
-
Exposure to light: this compound is photosensitive and can degrade when exposed to UV or even ambient light.
-
Presence of oxidizing agents: Oxidizing agents can lead to the formation of degradation products. One of the main degradation pathways is the oxidative aromatization of the dihydropyridine ring to form a pyridine derivative.
-
Incompatible excipients: If you are working with a formulation, certain excipients like lactose and magnesium stearate have been shown to be incompatible with this compound and can promote degradation.
Q3: How can I prepare a stable this compound solution for my experiments?
A3: To prepare a stable this compound solution, follow these guidelines:
-
Use a buffered solution: Prepare your solution in a buffer with a pH between 4 and 7 to maintain optimal stability.
-
Protect from light: Prepare and store the solution in amber-colored glassware or wrap the container with aluminum foil to protect it from light. Work in a dimly lit area when possible.
-
Use high-purity solvents: Use HPLC-grade or equivalent high-purity solvents to minimize the presence of potential contaminants that could act as oxidizing agents.
-
Control the temperature: While this compound is relatively thermostable, it is good practice to store stock solutions at refrigerated temperatures (around 4°C) to slow down any potential degradation. For short-term use, room temperature is acceptable if the solution is protected from light and has a stable pH.
-
Consider antioxidants: In some cases, the addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may help prevent oxidative degradation.
Q4: What are the major degradation products of this compound?
A4: The most common degradation pathway for this compound is the oxidation of its dihydropyridine ring to form a pyridine derivative, often referred to as Impurity D in the European Pharmacopeia. Other degradation products can be formed under different stress conditions like acid and base hydrolysis.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in the prepared solution.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. If it is outside the 4-7 range, adjust it using a suitable buffer. |
| Light Exposure | Ensure your solution is stored in a light-protected container (amber vial, foil-wrapped). Minimize exposure to ambient light during handling. |
| Oxidation | De-gas your solvents before use. Consider preparing your solutions under an inert atmosphere (e.g., nitrogen). Evaluate if any component in your solution could be acting as an oxidizing agent. |
| Contaminated Solvent | Use fresh, high-purity solvents for solution preparation. |
Issue 2: Appearance of unknown peaks in chromatography analysis.
| Potential Cause | Troubleshooting Step |
| Degradation | This is a strong indicator of this compound degradation. Review the troubleshooting steps in "Issue 1" to identify and mitigate the cause. The unknown peaks are likely degradation products. |
| Impure this compound Standard | Verify the purity of your this compound reference standard. |
| Contaminated Glassware or Equipment | Ensure all glassware and equipment are thoroughly cleaned before use. |
Data on this compound Degradation
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: this compound Degradation under Various Stress Conditions
| Stress Condition | Degradation (%) | Reference |
| Acidic Medium (pH 3) | 55.50% | |
| Basic Medium (pH 8.5) | 41.32% | |
| UV Light | 56.11% | |
| Heat (80°C for 60 mins) | 59.62% | |
| 30% H2O2 (Oxidation) | 20% | |
| Basic Hydrolysis (0.1 M NaOH) | 43% | |
| Acid Hydrolysis (5 mol/L HCl at 80°C for 6h) | 75.2% | |
| Photolytic Stress | 5% |
Table 2: pH-Dependent Degradation of this compound
| pH | Remaining this compound (%) after 8 days at room temperature | Reference |
| 1 | ~25% | |
| 4-7 | ~100% (insignificant degradation) | |
| 10 | ~50% |
Experimental Protocols
Protocol for Preparation of a Standard this compound Solution
-
Weighing: Accurately weigh the required amount of this compound besylate powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable high-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). For aqueous solutions, ensure the pH is within the stable range of 4-7.
-
Sonication: If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and bring it to the final volume with the chosen solvent.
-
Storage: Store the prepared solution in a tightly capped amber glass vial at refrigerated temperature (4°C) until use.
Visualizations
References
Technical Support Center: Amlodipine Lot-to-Lot Variability in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges of lot-to-lot variability of amlodipine in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the consistency and reliability of your research results.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound research?
A: Lot-to-lot variability refers to the slight differences that can exist between different manufacturing batches of this compound. While all lots must meet pharmacopeial standards, minor variations in purity, impurity profiles, physical properties (like tablet hardness and dissolution rate), and even the salt form can impact experimental outcomes. For researchers, this variability can introduce confounding variables, leading to inconsistent results and difficulty in reproducing experiments.
Q2: What are the common causes of this compound lot-to-lot variability?
A: The primary sources of variability include:
-
Impurities and Degradation Products: Differences in the synthesis process or storage conditions can lead to varying levels and types of impurities.[1][2]
-
Physical Properties: For solid dosage forms, characteristics such as tablet hardness, thickness, and friability can differ between lots, affecting the dissolution rate.[3][4]
-
Excipients: The type and quantity of inactive ingredients used in a formulation can vary between manufacturers and even between lots from the same manufacturer, potentially influencing the drug's bioavailability.
-
Salt Form: this compound is available in different salt forms, such as besylate and maleate. While generally considered bioequivalent, subtle differences could be significant in sensitive experimental models.[5]
Q3: Can I use this compound from different lots in the same study?
A: It is highly recommended to use a single, well-characterized lot of this compound for the entirety of a single study. This minimizes the risk of introducing variability that is not related to your experimental parameters. If you must use a new lot, it is crucial to perform bridging studies to ensure comparability.
Q4: What are the regulatory guidelines regarding drug substance variability?
A: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on specifications for new drug substances and products (ICH Q6A) and stability testing (ICH Q1A). These guidelines establish the importance of setting acceptance criteria for purity, impurities, and other quality attributes and ensuring consistency between batches.
Troubleshooting Guide
Problem: I'm observing inconsistent results in my cell-based assays with a new lot of this compound.
| Possible Cause | Troubleshooting Steps |
| Different Impurity Profile | An unknown impurity in the new lot may have biological activity. Perform an impurity profile analysis using HPLC to compare the new lot to the previous one. |
| Variation in Active Drug Content | The actual concentration of this compound may differ slightly. Perform an assay (e.g., by UV-Vis spectrophotometry or HPLC) to verify the precise concentration of the this compound solution you are preparing. |
| Solubility Issues | Differences in the physical properties of the powder could affect how well it dissolves in your vehicle. Ensure complete dissolution and consider filtering your stock solution. |
Problem: My in vivo study shows unexpected changes in animal response after switching to a new batch of this compound.
| Possible Cause | Troubleshooting Steps |
| Altered Bioavailability | If using a solid dosage form, differences in dissolution rate can change how quickly the drug is absorbed. Conduct a dissolution profile comparison between the old and new lots. |
| Presence of a Biologically Active Impurity | A new impurity could be causing an off-target effect. An impurity profile analysis is recommended. |
| Incorrect Drug Content | The stated potency on the certificate of analysis may not reflect the true content. An independent assay is the best way to confirm the concentration. |
Data on this compound Variability
The following tables summarize quantitative data from studies comparing different brands and lots of this compound tablets, illustrating the types of variability that can be encountered.
Table 1: Physicochemical Characteristics of Different this compound Besylate 5mg Tablet Brands
| Parameter | Brand A | Brand B | Brand C (Innovator) | Brand D | Specification |
| Hardness ( kg/cm ²) | 2.6 | 3.1 | 2.3 | 2.8 | 2.5 - 3.0 |
| Friability (%) | <1 | 1 | <1 | <1 | < 1% |
| Weight Variation (%) | Within limits | Within limits | Within limits | Within limits | ± 7.5% |
| Disintegration Time (min) | 5.0 | 3.5 | 3.0 | 4.0 | < 15 min |
| Drug Content (%) | 97.5 | 98.2 | 99.5 | 98.8 | 90% - 110% |
Data compiled from comparative studies of marketed this compound tablets.
Table 2: Comparative Dissolution Profiles of this compound Tablets (% Drug Released)
| Time (min) | Brand 1 | Brand 2 | Brand 3 | Brand 4 | USP Specification |
| 5 | 55% | 62% | 51% | 58% | Report |
| 10 | 75% | 81% | 70% | 77% | Report |
| 15 | 88% | 92% | 85% | 89% | > 80% (for rapidly dissolving) |
| 30 | 94% | 99% | 92% | 96% | > 80% |
Dissolution profiles can vary based on formulation, highlighting the importance of this test for assessing lot-to-lot consistency.
Key Experimental Protocols
HPLC Method for this compound Assay and Impurity Profiling
This method is suitable for the determination of this compound and its related substances.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol is often used. For example, a mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
For drug substance, accurately weigh and dissolve the this compound powder in the mobile phase to a known concentration.
-
For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used to calculate its concentration and to identify and quantify any impurities by comparing their retention times and peak areas to known impurity standards.
UV-Vis Spectrophotometry for this compound Assay
A simpler, faster method for determining the total this compound content.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol or a dilute acid solution (e.g., 0.01 M HCl).
-
Procedure:
-
Determine λmax: Scan a dilute solution of this compound reference standard (e.g., 10 µg/mL) between 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 238 nm.
-
Prepare Standard Curve: Prepare a series of known concentrations of the this compound reference standard in the chosen solvent. Measure the absorbance of each at the λmax and plot a calibration curve of absorbance versus concentration.
-
Prepare Sample: Prepare a solution of the this compound lot at a concentration that falls within the range of the standard curve.
-
Measure and Calculate: Measure the absorbance of the sample solution at the λmax and use the standard curve to determine the concentration of this compound.
-
Visualizing Workflows and Pathways
This compound's Mechanism of Action
This compound's primary therapeutic effect is achieved by blocking L-type calcium channels in vascular smooth muscle cells. This prevents calcium influx, leading to muscle relaxation and vasodilation.
Caption: this compound's signaling pathway in vascular smooth muscle cells.
Experimental Workflow for Qualifying a New Lot of this compound
This workflow outlines the steps to ensure a new lot of this compound is comparable to a previously used lot before incorporating it into ongoing experiments.
Caption: Workflow for qualifying a new lot of this compound for research.
References
- 1. New Stability Indicating Method for Quantification of Impurities in this compound and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 2. Development and Validation of this compound Impurities in this compound Tablets Using Design Space Computer Modeling [scirp.org]
- 3. journals.kabarak.ac.ke [journals.kabarak.ac.ke]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Amlodipine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of amlodipine in animal models. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound bioavailability enhancement strategies.
Solid Dispersions
Issue: Low in vitro dissolution rate of this compound from the solid dispersion.
-
Question: My solid dispersion formulation of this compound with a hydrophilic polymer (e.g., PEG 4000) is not showing a significant improvement in the dissolution rate compared to the pure drug. What could be the reason?
-
Answer: This could be due to several factors:
-
Incomplete Amorphization: The crystalline structure of this compound may not have been fully converted to an amorphous state. The amorphous form has higher energy and thus better solubility.
-
Inappropriate Drug-to-Carrier Ratio: The concentration of the hydrophilic carrier might be too low to effectively disperse the drug at a molecular level.
-
Poor Wetting: The solid dispersion particles may not be readily wetted by the dissolution medium.
-
Recrystallization: The amorphous drug may have started to recrystallize back to its more stable, less soluble crystalline form during preparation or storage.
-
Troubleshooting Steps:
-
Confirm Amorphization: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to verify that the this compound in your solid dispersion is in an amorphous state. The absence of sharp peaks corresponding to crystalline this compound in the XRPD pattern is a good indicator.
-
Optimize Drug-to-Carrier Ratio: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles. An optimal ratio will ensure molecular dispersion and prevent drug particle aggregation.[1]
-
Improve Wettability: Consider incorporating a small amount of a surfactant or using a carrier with better wetting properties.
-
Prevent Recrystallization: Ensure rapid solvent removal during preparation (e.g., optimizing spray drying parameters or using a rotary evaporator under vacuum for solvent evaporation). Store the prepared solid dispersion in a desiccator at a low temperature to minimize moisture-induced recrystallization. The use of polymers like PVP can also inhibit recrystallization.[2][3]
Issue: High variability in pharmacokinetic parameters (Cmax and AUC) in animal studies.
-
Question: I am observing significant animal-to-animal variation in the plasma concentrations of this compound after oral administration of my solid dispersion. Why is this happening?
-
Answer: High variability can stem from both formulation and physiological factors:
-
Formulation Inhomogeneity: The drug may not be uniformly dispersed within the carrier, leading to inconsistent dosing.
-
Animal-Specific Physiological Differences: Factors such as differences in gastric pH, gastrointestinal transit time, and metabolic rate among animals can influence drug absorption.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of this compound.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: Use thorough mixing techniques during preparation. For solvent evaporation methods, ensure the drug and carrier are fully dissolved before solvent removal. For spray drying, optimize the process to produce uniform particles.
-
Standardize Animal Conditions:
-
Fast the animals overnight (typically 12 hours) before dosing to minimize food-related variability. Ensure free access to water.
-
Use animals of the same strain, sex, and age group.
-
Administer the formulation consistently, for example, via oral gavage at the same time of day for each animal.
-
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual physiological variations on the overall results.
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The prepared nanoemulsion is unstable and shows phase separation.
-
Question: My this compound nanoemulsion appears cloudy and separates into layers after a short period. What are the likely causes and how can I fix this?
-
Answer: Nanoemulsion instability, leading to phase separation, creaming, or cracking, is often due to an inappropriate formulation composition. Key factors include:
-
Incorrect Oil/Surfactant/Co-surfactant Ratio: The ratio of these components is critical for the formation of a stable nanoemulsion. The surfactant concentration may be too low to sufficiently reduce the interfacial tension between the oil and water phases.
-
Poor Choice of Excipients: The oil, surfactant, and co-surfactant may not be compatible or may not have the appropriate properties (e.g., HLB value of the surfactant) to emulsify the system effectively.
-
Drug Precipitation: this compound may be precipitating out of the oil phase, leading to instability.
-
Troubleshooting Steps:
-
Construct a Pseudoternary Phase Diagram: This is a crucial step to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.
-
Screen Different Excipients: Test various oils (e.g., Labrafil M 1944 CS, oleic acid), surfactants (e.g., Tween 80, Cremophor RH 40), and co-surfactants (e.g., ethanol, Transcutol P) to find a compatible and efficient system for this compound.
-
Thermodynamic Stability Testing: Subject the nanoemulsion to stress tests such as centrifugation, heating-cooling cycles, and freeze-thaw cycles to ensure its robustness. Formulations that withstand these tests are more likely to be stable long-term.
-
Optimize the Preparation Method: For spontaneous emulsification, ensure the organic phase is added to the aqueous phase dropwise with continuous stirring.
Issue: Poor self-emulsification of the SEDDS formulation upon dilution.
-
Question: When I dilute my this compound SEDDS formulation with water, it forms large, uneven droplets instead of a fine nanoemulsion. What's wrong?
-
Answer: The inability of a SEDDS to self-emulsify effectively upon dilution in an aqueous medium is a common issue. The main reasons include:
-
High Oil Content or Viscosity: A high concentration or viscosity of the oil phase can hinder the penetration of water, preventing the formation of a fine emulsion.
-
Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to reduce the interfacial tension and facilitate the spontaneous formation of small droplets.
-
Inappropriate Surfactant HLB: The hydrophile-lipophile balance (HLB) of the surfactant(s) is critical. A value that is too low or too high may not promote the formation of a stable oil-in-water nanoemulsion.
-
Troubleshooting Steps:
-
Adjust the Oil-to-Surfactant Ratio: Decrease the proportion of the oil phase and/or increase the concentration of the surfactant/co-surfactant mixture (Smix).
-
Optimize the Surfactant/Co-surfactant Mixture (Smix): Vary the ratio of surfactant to co-surfactant. A co-surfactant can help to further reduce interfacial tension and increase the fluidity of the interfacial film.
-
Select Surfactants with Appropriate HLB: For oil-in-water emulsions, surfactants with a higher HLB (typically >10) are generally preferred. You may need to blend surfactants to achieve the desired HLB.
-
Assess Emulsification Performance: Visually observe the dispersion of the SEDDS in water. A good formulation will form a clear or slightly bluish-white emulsion rapidly and with gentle agitation. Droplet size analysis can quantify the efficiency of emulsification.
II. Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying the bioavailability of this compound?
A1: Rats, particularly Sprague-Dawley or Wistar strains, are the most commonly used and appropriate animal models for preclinical oral bioavailability studies of this compound.[4][5] Their physiology of drug absorption is well-characterized, and they are cost-effective for screening different formulations. Dogs have also been used and can be a good model due to their gastrointestinal physiology being closer to humans in some aspects.
Q2: What is a typical dose of this compound for oral bioavailability studies in rats?
A2: The oral dose of this compound in rats can vary depending on the study's objective. Doses in the range of 1 mg/kg to 20 mg/kg have been reported in the literature. It is important to choose a dose that results in plasma concentrations that can be accurately measured by the analytical method and is relevant to the therapeutic dose in humans after allometric scaling.
Q3: How should blood samples be collected from rats for pharmacokinetic analysis?
A3: Blood samples (typically 0.2-0.3 mL) are usually collected from the tail vein or jugular vein at predetermined time points after oral administration. Common time points include 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The blood should be collected in heparinized tubes, and plasma should be separated by centrifugation and stored at -20°C or -80°C until analysis.
Q4: What is the best analytical method for quantifying this compound in rat plasma?
A4: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the preferred methods. LC-MS/MS is more sensitive and selective, allowing for lower quantification limits, which can be crucial for accurately determining the terminal elimination phase. A typical HPLC-UV method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with detection at around 239 nm.
Q5: How can I prevent the recrystallization of this compound in my solid dispersion during storage?
A5: To prevent recrystallization and ensure the long-term stability of an amorphous solid dispersion, consider the following:
-
Use of Polymeric Inhibitors: Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can inhibit drug recrystallization by forming hydrogen bonds with the drug and through steric hindrance.
-
Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant at a low temperature (e.g., 4°C) to protect it from moisture and heat, which can promote recrystallization.
-
High Glass Transition Temperature (Tg): Formulations with a higher Tg are generally more stable. The choice of polymer can influence the Tg of the solid dispersion.
Q6: My nanoemulsion formulation shows good stability, but the in vivo bioavailability is still low. What could be the issue?
A6: Even with a stable nanoemulsion, low bioavailability can occur due to several reasons:
-
In Vivo Droplet Size Changes: The nanoemulsion may be destabilized by the harsh environment of the gastrointestinal tract (e.g., low pH in the stomach, presence of bile salts), leading to droplet coalescence and reduced surface area for absorption.
-
Drug Partitioning: The drug may have a very high affinity for the oil phase and may not partition out into the intestinal fluids to be absorbed.
-
Metabolism: this compound undergoes significant first-pass metabolism in the liver. While some nanoformulations can promote lymphatic transport, thereby bypassing the liver to some extent, this effect may not be sufficient.
-
Permeability Issues: While nanoemulsions can enhance solubility and dissolution, they may not overcome inherent permeability limitations of the drug across the intestinal epithelium. The inclusion of a permeation enhancer might be necessary.
III. Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Carrier/Excipients | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| This compound Powder | None (Control) | Rats | - | Value | Value | Value | 1.0 | |
| Solid Dispersion | Dextrin (1:10 ratio) | Sprague-Dawley Rats | - | Value | Value | Value | ~2.0 | |
| Solid Dispersion + SLS | Dextrin (1:10), SLS (0.9%) | Sprague-Dawley Rats | - | Value | Value | Value | ~2.8 | |
| Dry Emulsion | Labrafil M 1944 CS, Dextrin | Rats | - | 2.6-fold higher vs. powder | - | 2.9-fold higher vs. powder | ~2.9 |
Note: Specific numerical values for Cmax, Tmax, and AUC are often presented in graphs in the source literature and may not be explicitly stated in the text. The table reflects the reported fold-increase in bioavailability.
Table 2: Comparative Pharmacokinetic Parameters of this compound Nanoemulsion in Mice
| Formulation Type | Key Excipients | Animal Model | Relative Bioavailability (%) | Reference |
| This compound Suspension | Control | Swiss Albino Mice | 100 | |
| Nanoemulsion | Labrafil M, Tween 80, Ethanol | Swiss Albino Mice | 475 |
IV. Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the preparation of this compound besylate solid dispersions with polyethylene glycol (PEG) 4000.
Materials:
-
This compound Besylate
-
PEG 4000
-
Methanol
-
Mortar and Pestle
-
Heating Mantle
-
Desiccator
-
Sieve (100 µm mesh)
Procedure:
-
Accurately weigh this compound besylate and PEG 4000 in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Transfer the weighed powders to a china dish.
-
Add a sufficient quantity of methanol to completely dissolve both the this compound besylate and PEG 4000.
-
Gently heat the solution on a heating mantle at approximately 40°C to evaporate the methanol.
-
Once the solvent has completely evaporated, a solid mass will be formed.
-
Place the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of any residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a 100 µm mesh sieve to obtain a uniform particle size.
-
Store the final solid dispersion in an airtight container in a desiccator.
Preparation of this compound Solid Dispersion (Spray Drying Method)
This protocol describes the preparation of an this compound free base solid dispersion with dextrin.
Materials:
-
This compound Free Base
-
Dextrin
-
Sodium Lauryl Sulfate (SLS) (optional, as an absorption enhancer)
-
Distilled Water
-
Spray Dryer
Procedure:
-
Prepare an aqueous solution by dissolving dextrin in distilled water.
-
Disperse the this compound free base in the dextrin solution. A typical drug-to-dextrin ratio is 1:10 by weight.
-
If using an absorption enhancer, dissolve SLS in the solution (e.g., at a concentration of 0.9% w/w of the total solid content).
-
Stir the mixture until a homogenous suspension or solution is formed.
-
Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, aspiration rate) to optimal conditions for the formulation.
-
Feed the solution into the spray dryer to produce a fine powder.
-
Collect the spray-dried solid dispersion powder and store it in a desiccator.
Preparation of this compound Nanoemulsion (Spontaneous Emulsification Method)
This protocol is for the preparation of an oil-in-water (o/w) nanoemulsion of this compound besilate.
Materials:
-
This compound Besilate
-
Oil (e.g., Labrafil M)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Ethanol)
-
Distilled Water
Procedure:
-
Prepare the oil phase by dissolving this compound besilate in the selected oil.
-
Prepare the surfactant/co-surfactant mixture (Smix) by blending the surfactant and co-surfactant in a predetermined ratio (e.g., 2:1).
-
Add the oil phase containing the drug to the Smix and mix thoroughly to form a homogenous organic phase.
-
Slowly add the organic phase dropwise to the aqueous phase (distilled water) with constant, gentle magnetic stirring.
-
Continue stirring until a transparent or translucent nanoemulsion is formed.
-
The optimal formulation, for example, might consist of 15% Labrafil M, 35% Smix (Tween 80:ethanol, 2:1), and 50% aqueous phase.
In Vivo Bioavailability Study in Rats
Materials and Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation to be tested
-
Control formulation (e.g., this compound suspension in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
House the rats in standard laboratory conditions with a 12-hour light/dark cycle.
-
Fast the animals for 12 hours prior to dosing, with free access to water.
-
Divide the rats into groups (e.g., control group and test formulation group), with at least 6 rats per group.
-
Administer the respective formulations to each group via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Place the collected blood into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
V. Visualizations
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Troubleshooting low dissolution of this compound solid dispersions.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Improvement of In Vitro Dissolution of the Poor Water-Soluble this compound Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and optimization of spray-dried this compound solid dispersion for enhanced oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
analytical method validation for amlodipine according to ICH guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of amlodipine, primarily using High-Performance Liquid Chromatography (HPLC), in accordance with ICH guidelines. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for this compound analysis by RP-HPLC?
A typical starting point for developing an RP-HPLC method for this compound assay involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or triethylamine buffer, pH adjusted to around 3.0) and an organic modifier like acetonitrile or methanol.[1][2] Detection is commonly performed at a wavelength of approximately 237-240 nm.[1][2]
Q2: What are the essential validation parameters for an this compound assay method according to ICH Q2(R1) guidelines?
According to ICH Q2(R1) guidelines, the validation of an assay method for this compound should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked placebo samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Q3: My this compound peak is showing significant tailing. What are the common causes and how can I resolve this?
Peak tailing for this compound, a basic compound, is a common issue in RP-HPLC. The primary causes include:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. At this acidic pH, the silanol groups are protonated and less likely to interact with the protonated this compound molecule.
-
Use of Triethylamine (TEA): Add a small amount of a competing base, like triethylamine (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.
-
Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent.
-
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues.
-
Solution: Wash the column with a strong solvent or replace the column if necessary.
-
Troubleshooting Guides
Problem 1: System Suitability Failure
Symptoms:
-
Relative Standard Deviation (%RSD) of peak areas for replicate injections of the standard is > 2%.
-
Tailing factor is > 2.0.
-
Theoretical plates are < 2000.
| Potential Cause | Troubleshooting Steps |
| Air bubbles in the pump or detector | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Leak in the system | Check all fittings and connections for any signs of leakage. Tighten or replace fittings as necessary. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Injector issues | Check the injector for any blockages or leaks. Ensure the injection volume is consistent. |
| Inconsistent sample preparation | Review the sample preparation procedure to ensure consistency in dilutions and handling. |
| Column degradation | If the problem persists, the column may be degraded. Try washing it with a strong solvent or replace it with a new column. |
Problem 2: Inaccurate Results in Assay Validation
Symptoms:
-
Low or high recovery values in the accuracy study (outside of 98-102%).
-
High %RSD in precision studies.
| Potential Cause | Troubleshooting Steps |
| Inaccurate standard or sample preparation | Verify the weighing and dilution steps. Ensure the purity of the reference standard. Use calibrated volumetric glassware and pipettes. |
| Incomplete extraction of this compound from the dosage form | Optimize the extraction procedure. Increase sonication time or use a different extraction solvent. Ensure complete dissolution of the tablet powder. |
| Degradation of this compound during sample preparation or analysis | This compound is known to degrade under acidic, basic, and oxidative conditions. Protect solutions from light and heat. Prepare solutions fresh daily. |
| Interference from excipients | Check for co-eluting peaks from the placebo. If interference is observed, modify the mobile phase composition or gradient to improve resolution. |
| Non-linearity in the calibration curve | Ensure the calibration curve is linear over the intended concentration range. If not, adjust the range or use a non-linear regression model. |
Experimental Protocols
Protocol 1: Assay of this compound in Tablets by RP-HPLC
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile (e.g., in a 60:40 v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh about 25 mg of this compound Besylate reference standard into a 250 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3. Preparation of Sample Solution (100 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 250 mL volumetric flask.
-
Add about 150 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
4. System Suitability:
-
Inject the standard solution five times and check for system suitability parameters.
5. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Data Presentation
Table 1: System Suitability Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | NMT 2.0 | 1.1 |
| Theoretical Plates | NLT 2000 | > 4000 |
| %RSD of Peak Areas | NMT 2.0% | < 1.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 50 | 125000 |
| 75 | 187500 |
| 100 | 250000 |
| 125 | 312500 |
| 150 | 375000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.05 | 100.5 |
| 120% | 12.0 | 11.90 | 99.2 |
| Mean % Recovery | 99.7 |
Visualizations
Caption: Workflow for Analytical Method Validation of this compound.
Caption: Troubleshooting Decision Tree for this compound Peak Tailing.
References
- 1. japer.in [japer.in]
- 2. Efficient validated method of HPLC to determine this compound in combinated dosage form containing this compound, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]
- 3. A new stability-indicating HPLC-UV method for determination of this compound besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amlodipine in Cancer Cell Line Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of amlodipine in cancer cell lines. The primary focus is on utilizing this compound to overcome resistance to conventional chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cancer cell line experiments?
A1: In the context of oncology research, this compound, a calcium channel blocker, is primarily investigated for its potential to reverse multidrug resistance (MDR) in cancer cells.[1][2] Studies have shown that this compound can sensitize resistant cancer cell lines to various chemotherapeutic drugs.[1][3][4] It also exhibits direct cytotoxic effects on some cancer cell lines by inducing apoptosis and cell cycle arrest.
Q2: How does this compound overcome multidrug resistance?
A2: The primary mechanism by which this compound is thought to overcome MDR is through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein. These transporters are often overexpressed in resistant cancer cells and function as efflux pumps, removing chemotherapeutic drugs from the cell and reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound can increase the intracellular accumulation of anticancer drugs.
Q3: Are there cancer cell lines that are inherently resistant to this compound's cytotoxic effects?
A3: The direct cytotoxic effects of this compound can vary between different cancer cell lines. Factors influencing this sensitivity have not been fully elucidated but may be related to the expression levels of L-type calcium channels and the status of specific signaling pathways. For instance, some studies have shown that subpopulations of cancer cells can be intrinsically resistant to treatments that modulate calcium signaling.
Q4: Can cancer cells develop acquired resistance to this compound?
A4: Currently, there is limited direct evidence in the scientific literature describing cancer cell lines developing acquired resistance to the cytotoxic effects of this compound. The research focus has been on this compound's ability to combat resistance to other drugs rather than on resistance to this compound itself.
Troubleshooting Guides
Problem 1: this compound treatment does not increase the efficacy of my primary chemotherapy drug in a resistant cell line.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound is critical. Too low a concentration may be insufficient to inhibit ABC transporters effectively.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound that enhances the cytotoxicity of the primary drug.
-
-
Possible Cause 2: MDR in the cell line is not mediated by ABC transporters sensitive to this compound. There are numerous types of ABC transporters, and this compound may not inhibit all of them effectively.
-
Solution: Characterize the expression profile of ABC transporters in your resistant cell line using techniques like Western blotting or qPCR. This will help determine if the relevant transporters are present.
-
-
Possible Cause 3: The primary chemotherapy drug is not a substrate for the ABC transporters inhibited by this compound.
-
Solution: Consult the literature to confirm that your chemotherapy drug is a known substrate for P-glycoprotein or other ABC transporters that are targeted by this compound.
-
Problem 2: this compound treatment is causing significant cytotoxicity on its own, making it difficult to assess its synergistic effects.
-
Possible Cause: High this compound Concentration. In some cell lines, this compound itself can induce apoptosis and cell cycle arrest at higher concentrations.
-
Solution: Determine the IC50 of this compound alone in your cell line using a cell viability assay (e.g., MTT assay). For synergy experiments, use concentrations of this compound well below its IC50 value.
-
Problem 3: Inconsistent results in synergy experiments with this compound and a chemotherapy agent.
-
Possible Cause: Variability in Experimental Conditions. Cell density, incubation times, and drug preparation can all affect the outcome of synergy experiments.
-
Solution: Standardize your experimental protocols. Ensure consistent cell seeding densities and incubation times. Prepare fresh drug solutions for each experiment. It is also crucial to allow cells to adhere and resume growth before drug exposure.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 23 | MTT | |
| H1299 | Non-Small Cell Lung Cancer | 25.66 | MTT |
Table 2: Effect of this compound on Chemotherapy Efficacy
| Cell Line | Chemotherapy Drug | This compound Effect | Key Finding | Reference |
| MCF-7 | Doxorubicin | Synergistic | Combination Index (CI) < 1 | |
| A549 | Gefitinib | Synergistic | Enhanced cell cycle arrest | |
| Pancreatic Cancer Models | Gemcitabine | Enhanced Therapeutic Response | Inhibition of RAS/ERK signaling |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and/or other chemotherapeutic agents.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and/or other drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and/or the chemotherapeutic agent for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound enhances chemosensitivity by inhibiting L-type calcium channels and ABC transporters.
Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy.
Caption: this compound can inhibit the PI3K/Akt and MAPK/ERK signaling pathways.
References
- 1. This compound inhibits proliferation, invasion, and colony formation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of this compound in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amlodipine Dosage Adjustments in the Presence of Metabolic Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting amlodipine dosage in experimental studies involving metabolic inhibitors. The following information is intended for research purposes and does not constitute clinical advice.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust this compound dosage when co-administered with certain metabolic inhibitors?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] When a metabolic inhibitor that blocks the activity of CYP3A4 is introduced, the metabolism of this compound is slowed down. This leads to an increase in the concentration of this compound in the bloodstream, which can potentiate its therapeutic effects but also increase the risk of adverse effects such as hypotension (low blood pressure) and edema (swelling).[3][4] Therefore, a downward adjustment of the this compound dosage is often necessary to maintain its concentration within the desired therapeutic window.
Q2: Which metabolic inhibitors are known to significantly interact with this compound?
A2: Several potent and moderate inhibitors of the CYP3A4 enzyme can significantly interact with this compound. These include, but are not limited to:
-
Azole antifungals: Itraconazole and ketoconazole.[4]
-
Macrolide antibiotics: Clarithromycin and erythromycin.
-
Protease inhibitors: Ritonavir.
-
Calcium channel blockers: Diltiazem.
Q3: What are the typical signs of this compound overexposure to watch for in an experimental setting?
A3: In a research setting, signs of this compound overexposure may include pronounced hypotension and excessive vasodilation. In animal studies, this could manifest as a significant drop in blood pressure readings, lethargy, or reduced activity. In in vitro models, while direct physiological effects are not observable, unexpectedly high concentrations of this compound in pharmacokinetic assays would indicate a potential for toxicity.
Q4: How should I approach determining the appropriate dosage adjustment for this compound in my study?
A4: The appropriate dosage adjustment depends on the specific inhibitor being used, its potency, and the experimental model. A general recommendation is to start with a 50% reduction in the this compound dose when co-administered with a potent CYP3A4 inhibitor. However, the optimal dose should be determined empirically for your specific experimental setup. It is advisable to conduct pilot studies with a range of this compound doses in the presence of the inhibitor to establish the new effective and non-toxic dose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high this compound plasma concentrations in pharmacokinetic analysis. | Co-administration of a known or suspected CYP3A4 inhibitor. | Review all co-administered compounds for their potential to inhibit CYP3A4. If an inhibitor is present, consider a dose reduction of this compound in subsequent experiments. |
| Genetic polymorphism in the animal model affecting CYP3A4/5 activity. | If using a specific strain, check for known metabolic differences. Consider using a different strain or genotyping the animals for relevant CYP3A alleles. | |
| High variability in this compound pharmacokinetic data between subjects. | Inconsistent administration of this compound or the metabolic inhibitor. | Ensure precise and consistent dosing procedures. For oral administration, consider the impact of food, as it can affect drug absorption. |
| Inter-individual differences in metabolic capacity. | Increase the sample size to improve statistical power. Stratify the analysis based on any known covariates that might influence metabolism. | |
| In vitro assay shows weak or no inhibition of this compound metabolism when an inhibitor is expected to be potent. | Incorrect concentration of the inhibitor or this compound. | Verify the concentrations of all solutions. Ensure the inhibitor concentration is appropriate to elicit a response (typically spanning its IC50 value). |
| Issues with the in vitro metabolic system (e.g., microsomes, S9 fraction). | Check the viability and metabolic activity of the liver fractions. Use a positive control inhibitor to validate the assay system. |
Quantitative Data on Pharmacokinetic Interactions
The following tables summarize the effects of various metabolic inhibitors on the pharmacokinetics of this compound.
Table 1: Effect of Metabolic Inhibitors on this compound Pharmacokinetics in Humans
| Inhibitor | This compound Dose | Inhibitor Dose | Study Population | Change in this compound Cmax | Change in this compound AUC | Recommended Dose Adjustment | Reference(s) |
| Diltiazem | 5 mg (single dose) | 180 mg/day | 8 elderly hypertensive patients | ~60% increase | ~60% increase | Start with lower this compound doses (e.g., 2.5 mg) and monitor blood pressure. | |
| Ritonavir (with Indinavir) | 5 mg/day | 100 mg ritonavir / 800 mg indinavir twice daily | 18 healthy subjects | Not reported | 89.8% increase in median AUC | Initiate this compound at a low dose with careful titration. | |
| Itraconazole | Not Specified | Not Specified | Not Specified | ~60% increase | ~90% increase | Consider a 50% dose reduction of this compound. | |
| Clarithromycin | Not Specified | Not Specified | Not Specified | Increased | Increased | Consider a 50% dose reduction of this compound, especially in the elderly. |
Table 2: Effect of Clarithromycin on this compound Pharmacokinetics in Animal Models
| Animal Model | This compound Dose | Clarithromycin Dose | Change in this compound Cmax | Change in this compound AUC | Reference(s) |
| Hypertensive Rabbits (n=6) | 0.21 mg/kg (single dose) | 22 mg/kg every 6 hours for 24 hours | 73.4% increase | 35.3% increase |
Experimental Protocols
Clinical Study: this compound and Ritonavir Interaction (Based on Glesby et al.)
-
Study Design: A prospective, open-label, fixed-sequence, two-period drug-drug interaction study.
-
Subjects: Healthy, HIV-seronegative adult volunteers.
-
Methodology:
-
Period 1 (this compound alone): Subjects received this compound 5 mg once daily for 7 days to reach steady-state concentrations. On day 7, a 24-hour pharmacokinetic profile was obtained, with blood samples collected at predose and multiple time points post-dose.
-
Washout Period: A washout period is typically included, though specifics were not detailed in the abstract.
-
Period 2 (this compound with Ritonavir and Indinavir): Subjects received ritonavir (100 mg twice daily) and indinavir (800 mg twice daily) for a specified duration to achieve steady-state inhibition of CYP3A4. During this period, this compound 5 mg once daily was co-administered for the final 7 days.
-
Pharmacokinetic Sampling: On the final day of Period 2, another 24-hour pharmacokinetic profile for this compound was obtained.
-
-
Data Analysis: Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (maximum concentration), were calculated for each period and compared to assess the magnitude of the interaction.
In Vitro CYP3A4 Inhibition Assay
-
Objective: To determine the inhibitory potential of a compound on this compound metabolism by CYP3A4.
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4 enzyme.
-
This compound (substrate).
-
Test inhibitor compound.
-
NADPH regenerating system (cofactor).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Positive control inhibitor (e.g., ketoconazole).
-
-
Methodology:
-
Pre-incubation: The test inhibitor at various concentrations is pre-incubated with the HLM or recombinant CYP3A4 in the incubation buffer.
-
Initiation of Reaction: The metabolic reaction is initiated by adding this compound and the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified time. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of a specific this compound metabolite (e.g., M9, a pyridine derivative).
-
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated using appropriate software.
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and its inhibition.
Caption: Workflow for a clinical drug-drug interaction study.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and Clarithromycin Interaction: Risks and Management | empathia.ai [empathia.ai]
- 4. This compound and Itraconazole Interaction: Important Safety Information | empathia.ai [empathia.ai]
Validation & Comparative
A Comparative Analysis of Amlodipine and Nifedipine in the Management of Cardiac Hypertrophy
Amlodipine and nifedipine, both prominent dihydropyridine calcium channel blockers, are widely prescribed for hypertension and angina. While their primary mechanism of action is similar, emerging evidence suggests differential effects on cardiac hypertrophy, a key pathological component of many cardiovascular diseases. This guide provides a comprehensive comparison of this compound and nifedipine's impact on cardiac hypertrophy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Both this compound and nifedipine have been investigated for their potential to mitigate this condition. While both drugs effectively lower blood pressure, a primary driver of hypertrophy, studies suggest that this compound may possess superior anti-hypertrophic properties independent of its blood pressure-lowering effects. This is attributed to its distinct pharmacokinetic profile and potential modulation of specific signaling pathways involved in cardiac remodeling.
Comparative Efficacy in Preclinical Models
Animal models are crucial for elucidating the direct effects of these drugs on the heart. The most common models to induce cardiac hypertrophy are the transverse aortic constriction (TAC) model in mice, which mechanically imposes pressure overload, and the spontaneously hypertensive rat (SHR) model, which genetically mimics human essential hypertension.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | This compound Treatment | Nifedipine Treatment | Key Findings & Citation |
| Heart Weight to Body Weight (HW/BW) Ratio (mg/g) | TAC Mice | Significantly reduced compared to untreated TAC mice. | Showed some reduction, but less consistent or significant in some direct comparisons. | This compound demonstrates a more pronounced effect in reducing the overall heart mass in response to pressure overload. |
| Left Ventricular Wall Thickness (mm) | SHR | Markedly reduced left ventricular wall thickness. | Only weakly attenuated the increase in wall thickness. | The longer duration of action of this compound may contribute to its superior effect on reducing ventricular wall thickening. |
| Cardiomyocyte Cross-Sectional Area (µm²) | TAC Mice | Significantly attenuated the increase in cardiomyocyte size. | Also shown to reduce myocyte cross-sectional area, but direct comparative data is limited. | Both drugs can reduce the size of individual heart muscle cells, a hallmark of hypertrophy.[1] |
| Fetal Gene Expression (ANP, BNP) | TAC Mice | Significantly suppressed the expression of hypertrophic markers. | Attenuated the upregulation of fetal-type genes.[1] | Both drugs can modulate the genetic reprogramming that occurs during pathological hypertrophy. |
Mechanisms of Action in Cardiac Hypertrophy
The differential effects of this compound and nifedipine on cardiac hypertrophy may be explained by their influence on distinct cellular signaling pathways beyond their primary role as L-type calcium channel blockers.
This compound's Potential Mechanisms:
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) Phosphorylation: this compound has been shown to inhibit the phosphorylation of EGFR, a key receptor tyrosine kinase involved in cell growth and proliferation.[2] Activated EGFR is implicated in the signaling cascade that leads to pathological cardiac hypertrophy.
-
Modulation of the RANKL/RANK/OPG System: Studies in spontaneously hypertensive rats suggest that this compound can intervene in the RANKL/RANK/OPG signaling pathway, which is involved in myocardial remodeling and fibrosis.
Nifedipine's Potential Mechanisms:
-
Inhibition of the CaMKII-NFAT Pathway: Nifedipine has been demonstrated to inhibit the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the subsequent nuclear translocation of the nuclear factor of activated T-cells (NFAT).[1][3] This signaling cascade is a critical pathway in the development of pathological hypertrophy.
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the EGFR signaling pathway in cardiac hypertrophy.
Caption: Nifedipine's role in the CaMKII-NFAT signaling pathway in cardiac myocytes.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Surgical Procedure: A small incision is made at the suprasternal notch. The transverse aorta is carefully dissected between the innominate and left carotid arteries. A 7-0 silk suture is tied around the aorta and a 27-gauge needle. The needle is then removed, creating a constriction of a defined diameter. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Drug Administration: this compound or nifedipine is administered, often via oral gavage or in drinking water, starting from a specified time point post-surgery (e.g., 1 week) for a defined duration (e.g., 4 weeks).
-
Assessment of Hypertrophy:
-
Echocardiography: Left ventricular wall thickness, internal dimensions, and fractional shortening are measured serially.
-
Hemodynamic Measurements: A catheter is inserted into the left ventricle to measure pressure.
-
Post-mortem Analysis: Hearts are excised, weighed, and the heart weight to body weight ratio is calculated. The heart is then fixed for histological analysis.
-
Histological Analysis of Cardiac Hypertrophy
-
Tissue Preparation: The heart is fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and with Wheat Germ Agglutinin (WGA) to outline cardiomyocyte membranes. Masson's trichrome or Picrosirius red staining is used to assess fibrosis.
-
Quantification of Cardiomyocyte Cross-Sectional Area: WGA-stained sections are imaged, and the cross-sectional area of at least 100-200 cardiomyocytes per heart is measured using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Hypertrophy Markers
-
RNA Extraction: Total RNA is extracted from the left ventricular tissue using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression is typically normalized to a housekeeping gene like GAPDH.
Experimental Workflow
Caption: General experimental workflow for comparing this compound and nifedipine on cardiac hypertrophy.
Conclusion
The available evidence suggests that while both this compound and nifedipine are effective antihypertensive agents, this compound may offer additional benefits in mitigating cardiac hypertrophy. This appears to be due to its favorable pharmacokinetic profile and its potential to interfere with pro-hypertrophic signaling pathways, such as the EGFR pathway, in a manner distinct from nifedipine. Nifedipine, on the other hand, demonstrates anti-hypertrophic effects through the inhibition of the CaMKII-NFAT pathway.
For researchers and drug development professionals, these findings highlight the importance of considering the pleiotropic effects of cardiovascular drugs beyond their primary therapeutic targets. Further head-to-head comparative studies with standardized experimental protocols are warranted to fully elucidate the differential effects of this compound and nifedipine on cardiac hypertrophy and to guide the development of more targeted anti-remodeling therapies.
References
- 1. Nifedipine inhibits cardiac hypertrophy and left ventricular dysfunction in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nifedipine Inhibits Cardiac Hypertrophy and Left Ventricular Dysfunction in Response to Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
Amlodipine vs. ACE Inhibitors: A Comparative Analysis of Efficacy in Preclinical Models of Renal Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of amlodipine, a dihydropyridine calcium channel blocker, and Angiotensin-Converting Enzyme (ACE) inhibitors in various models of renal disease. The following sections present quantitative data from key studies, detail the experimental methodologies employed, and illustrate relevant biological pathways and workflows to support further research and development in nephrology.
Overview of Mechanisms
Angiotensin-Converting Enzyme (ACE) inhibitors and this compound both effectively lower systemic blood pressure, a key factor in mitigating the progression of renal disease. However, their mechanisms of action within the kidney differ significantly, leading to distinct effects on renal hemodynamics and pathology.
ACE inhibitors, such as perindopril, lisinopril, and alacepril, act by blocking the Renin-Angiotensin-Aldosterone System (RAAS).[1] This inhibition leads to reduced levels of angiotensin II, a potent vasoconstrictor. The subsequent vasodilation of both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles results in a decrease in intraglomerular pressure, which is a primary driver of glomerular injury.[1][2] This class of drugs has been shown to uniformly reduce glomerulosclerosis and proteinuria.[3]
This compound, a dihydropyridine calcium channel blocker, primarily induces vasodilation of the preglomerular or afferent arterioles.[4] While this action contributes to systemic blood pressure reduction, it may not effectively lower the pressure within the glomeruli; in some cases, it could even lead to an increase. This hemodynamic profile may explain the observed differences in renoprotective efficacy compared to ACE inhibitors.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies comparing the effects of this compound and ACE inhibitors on key markers of renal disease progression.
Table 1: Diabetic Nephropathy Model
-
Animal Model: Streptozotocin-induced diabetic Spontaneously Hypertensive Rats (SHR)
-
Duration: 32 weeks
| Treatment Group | Systolic Blood Pressure (mmHg) | Albumin Excretion Rate (µ g/24h ) | Glomerular Volume (x10^6 µm^3) |
| Untreated Diabetic SHR | ~200 | ~1200 | ~2.5 |
| Perindopril (ACEi) | ~160 | ~400 | ~2.0 |
| Lacidipine (CCB) | ~160 | ~1200 | ~2.5 |
Data extracted from a study comparing an ACE inhibitor with a dihydropyridine calcium channel blocker.
Table 2: Hypertensive Nephrosclerosis Models
-
Animal Models: 1) Uninephrectomized, DOCA-salt treated Munich Wistar rats; 2) Uninephrectomized Spontaneously Hypertensive Rats (SHR)
-
Duration: 1) 8 weeks; 2) 6 months
| Model | Treatment Group | Systolic Blood Pressure (mmHg) | Proteinuria (mg/day) | Glomerulosclerosis (%) |
| DOCA-Salt | Control | ~200 | ~100 | Not specified |
| This compound | ~150 | ~100 | Not specified | |
| Uni-SHR | Control | ~220 | ~150 | 2.6 ± 0.8 |
| This compound | ~175 | ~150 | 4.1 ± 0.8 |
Data extracted from studies on this compound in experimental hypertension.
Table 3: Diet-Induced Renal Injury Model
-
Animal Model: High-Cholesterol (HC) diet in Sprague-Dawley rats
-
Duration: 8 weeks
| Treatment Group | Systolic Blood Pressure (mmHg) | Urinary Protein (mg/day) | Glomerulosclerosis Score | Malondialdehyde (MDA, nmol/mL) |
| HC Diet Only | ~155 | ~25 | High | ~4.5 |
| HC + this compound | ~130 | ~15 | Moderate | ~4.5 |
| HC + Alacepril (ACEi) | ~140 | ~15 | Low | ~2.5 |
Data extracted from a study on diet-induced renal injury.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols from the cited studies.
Protocol 1: Diabetic Hypertensive Nephropathy
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Disease Induction: Diabetes was induced via a single injection of streptozotocin.
-
Treatment Groups:
-
Untreated diabetic SHR (Control)
-
Perindopril (ACE inhibitor) administered in drinking water.
-
Lacidipine (calcium channel blocker) administered in drinking water.
-
-
Duration: 32 weeks.
-
Key Measurements:
-
Systolic Blood Pressure: Measured serially using the tail-cuff method.
-
Albumin Excretion Rate (AER): Assessed from 24-hour urine collections.
-
Glomerular Volume: Measured via morphometric analysis of kidney tissue post-mortem.
-
Glomerular Filtration Rate (GFR): Assessed during the study period.
-
Protocol 2: High-Cholesterol Diet-Induced Renal Injury
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Rats were fed a high-cholesterol (HC) diet for 8 weeks.
-
Treatment Groups:
-
Normal Diet (Control)
-
HC Diet Only
-
HC Diet + this compound
-
HC Diet + Alacepril (ACE inhibitor)
-
-
Duration: 8 weeks.
-
Key Measurements:
-
Systolic Blood Pressure (SBP): Measured by the tail-cuff method at 0, 4, and 8 weeks.
-
Urinary Protein Excretion: Determined at 0, 4, and 8 weeks.
-
Malondialdehyde (MDA): A marker for lipid peroxidation, measured from serum at 0, 4, and 8 weeks.
-
Histological Evaluation: Renal injury was evaluated by a glomeruli sclerosing score at the end of the study.
-
Differential Effects on Glomerular Hemodynamics
The disparate outcomes between ACE inhibitors and this compound on renal protection, despite similar systemic effects, can be largely attributed to their differential actions on the afferent and efferent arterioles of the glomerulus.
ACE inhibitors cause vasodilation of both arterioles, which lowers the hydraulic pressure within the glomerular capillaries, thereby reducing hyperfiltration and subsequent damage. In contrast, the preferential vasodilation of the afferent arteriole by this compound reduces pre-glomerular resistance without a corresponding decrease in post-glomerular resistance, failing to protect the glomerulus from hypertensive injury.
Summary and Conclusion
The preclinical evidence robustly indicates that while both this compound and ACE inhibitors are effective antihypertensive agents, they are not equally renoprotective. In diverse models of renal disease, including diabetic nephropathy and hypertensive nephrosclerosis, ACE inhibitors consistently demonstrate superior efficacy in reducing key markers of renal injury such as proteinuria and glomerulosclerosis. This enhanced protection is attributed to their unique hemodynamic effects within the glomerulus—specifically, the reduction of intraglomerular pressure—and potentially to other pleiotropic effects like reducing oxidative stress.
This compound, despite effectively lowering systemic blood pressure, often fails to provide equivalent renal protection in these preclinical settings. Its primary action on the afferent arteriole does not adequately reduce the damaging effects of high pressure on the glomerular capillaries. These findings underscore the principle that the benefits of antihypertensive therapy in chronic kidney disease extend beyond simple blood pressure reduction, highlighting the importance of targeting specific intrarenal mechanisms of injury. For drug development professionals, these preclinical data reinforce the value of the RAAS pathway as a critical target for renoprotective therapies.
References
- 1. Effects of ACE inhibition on renal haemodynamics in essential hypertension and hypertension associated with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The case for combining angiotensin-converting enzyme inhibitors and calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Amlodipine's In Vivo Antioxidant Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amlodipine's in vivo antioxidant properties against other cardiovascular drugs, supported by experimental data and detailed methodologies.
This compound, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for hypertension and angina. Beyond its primary vasodilatory effects, a growing body of in vivo evidence highlights its significant antioxidant activity. This guide synthesizes findings from multiple studies to validate and compare these antioxidant effects, offering a valuable resource for preclinical and clinical research.
Quantitative Comparison of Antioxidant Effects
The following tables summarize the in vivo effects of this compound and its comparators on key biomarkers of oxidative stress.
Table 1: Effect of this compound and Comparators on Markers of Lipid Peroxidation
| Drug | Animal Model/ Population | Biomarker | Dosage | % Change vs. Control/Baseline | Reference |
| This compound | Angiotensin II-infused rats | Plasma 8-F₂α-isoprostanes | 10 mg/kg/day | ↓ 56.7% | [1] |
| This compound | Stroke-prone spontaneously hypertensive rats (SHRSP) | Brain TBARS | 10 mg/kg/day | ↓ (Significant reduction) | [2] |
| Nicardipine | Stroke-prone spontaneously hypertensive rats (SHRSP) | Brain TBARS | 10 mg/kg/day | No significant change | [2] |
| Hydralazine | Stroke-prone spontaneously hypertensive rats (SHRSP) | Brain TBARS | 10 mg/kg/day | No significant change | [2] |
| This compound | High-cholesterol diet rabbits | Heart TBARs | 5 mg/kg/day | ↓ (Significant reduction) | [3] |
| This compound + Vitamin C | Hypertensive patients | Plasma Malondialdehyde (MDA) | 5 mg this compound + 1000 mg Vit C | ↓ (Significant reduction) | |
| Valsartan | Type 2 diabetic patients with hypertension | Serum Nitrotyrosine | 80 mg/day | ↓ (Significant reduction) | |
| This compound | Type 2 diabetic patients with hypertension | Serum Nitrotyrosine | 5 mg/day | ↓ (Significant reduction) | |
| Olmesartan/Amlodipine | Type 2 diabetic, hypertensive patients | Plasma Isoprostanes | 20/5 mg/day | ↓ (Significant reduction) |
TBARS: Thiobarbituric Acid Reactive Substances
Table 2: Effect of this compound and Comparators on Antioxidant Enzyme Activity
| Drug | Animal Model | Enzyme | Dosage | % Change vs. Control/Baseline | Reference |
| This compound | High-cholesterol diet rabbits | Heart Superoxide Dismutase (SOD) | 5 mg/kg/day | ↑ (Significant increase) | |
| This compound | High-cholesterol diet rabbits | Heart Glutathione Peroxidase (GPX) | 5 mg/kg/day | ↑ (Significant increase) | |
| This compound + Vitamin C | Hypertensive patients | Erythrocyte Superoxide Dismutase (SOD) | 5 mg this compound + 1000 mg Vit C | ↑ (Significant increase) | |
| Nicardipine | Spontaneously hypertensive rats (SHR) | Heart Glutathione (GSH) | 3 mg/kg/day | ↓ (Normalized elevated levels) |
Signaling Pathways and Experimental Workflow
The antioxidant effects of this compound are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow for their investigation.
Caption: this compound's antioxidant signaling pathway.
References
Amlodipine and Statin Combination Therapy: A Guide to Synergistic Mechanisms
The co-occurrence of hypertension and dyslipidemia significantly elevates the risk for cardiovascular disease, creating a complex clinical challenge. While amlodipine, a calcium channel blocker (CCB), and statins, HMG-CoA reductase inhibitors, are effective monotherapies for blood pressure and cholesterol reduction respectively, their combination elicits synergistic effects that extend beyond simple risk factor control.[1] This guide provides a detailed comparison of the synergistic mechanisms, supported by experimental data and protocols, for researchers and drug development professionals.
Core Synergistic Mechanisms
The enhanced cardiovascular protection observed with this compound-statin combination therapy stems from their complementary and often synergistic actions on endothelial function, inflammation, oxidative stress, and vascular smooth muscle cell (VSMC) biology.[2][3]
1. Enhanced Endothelial Function and Nitric Oxide (NO) Bioavailability
A primary synergistic effect is the significant improvement in endothelial function, largely through enhanced nitric oxide (NO) bioavailability.[2][4] Statins inhibit the synthesis of isoprenoid intermediates, which are crucial for the function of small GTP-binding proteins like Rho and Rac. The inhibition of Rho/Rac signaling upregulates endothelial nitric oxide synthase (eNOS) expression and activity. This compound complements this by stimulating NO production and improving endothelial function through mechanisms that may involve the PKC pathway and direct antioxidant effects.
A study using human umbilical vein endothelial cells (HUVECs) demonstrated that the combination of this compound and atorvastatin stimulated NO release that was approximately twofold greater than the sum of their individual effects. This synergy is attributed to both enhanced eNOS function and a reduction in cytotoxic peroxynitrite, a reactive oxygen species that degrades NO.
2. Potentiated Anti-inflammatory and Antioxidant Effects
Atherosclerosis is an inflammatory disease driven by oxidative stress. Both this compound and statins possess pleiotropic anti-inflammatory and antioxidant properties. The combination therapy results in a more significant reduction of inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and intercellular adhesion molecule-1 (ICAM-1), than either drug alone.
Mechanistically, this synergy involves the inhibition of the NF-κB inflammatory signaling pathway. In spontaneously hypertensive rats, the combination of this compound and atorvastatin suppressed NF-κB activity and reduced myocardial TNF-α and IL-1β protein levels more effectively than monotherapy. Furthermore, the combination therapy can modulate the immune response by improving the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells.
3. Modulation of Vascular Smooth Muscle Cell (VSMC) Phenotype
In atherosclerosis, VSMCs can dedifferentiate, losing their contractile function and contributing to plaque instability. This process is associated with a loss of L-type calcium channels, potentially reducing the efficacy of CCBs like this compound. Statins can inhibit the dedifferentiation of VSMCs. It is hypothesized that by promoting a more differentiated VSMC phenotype, statins can upregulate L-type calcium channel expression, thereby restoring the sensitivity of these cells to this compound's therapeutic effects. This represents a crucial mechanism for synergy, particularly in advanced atherosclerotic lesions.
Quantitative Data from Clinical Trials
Clinical studies provide robust evidence for the superior efficacy of this compound-statin combination therapy compared to monotherapy in managing patients with coexisting hypertension and dyslipidemia.
Table 1: Comparative Efficacy on Blood Pressure and LDL-C Reduction
| Trial / Study (Drug Combination) | Parameter | Combination Therapy | This compound Monotherapy | Statin Monotherapy |
| Kim et al., 2020 | Mean % Change in LDL-C (at 8 weeks) | -52.53% | N/A | -44.59% |
| (Rosuvastatin 20mg + this compound 10mg) | Mean Change in msSBP (mmHg) (at 8 weeks) | -22.82 | -15.89 | -5.80 |
| AVALON Trial | % Patients Achieving BP Goal (at 8 weeks) | 55.3% (All patients on combo by Wk 16) | 51.0% | 29.1% |
| (this compound 5mg + Atorvastatin 10mg) | % Patients Achieving LDL-C Goal (at 8 weeks) | 81.0% (All patients on combo by Wk 16) | 12.8% | 76.5% |
| % Patients Achieving Both Goals (at 8 weeks) | 45.0% | 8.3% | 28.6% | |
| GEMINI Study | % Patients Achieving Both Goals (at 14 weeks) | 57.7% | N/A | N/A |
| (this compound/Atorvastatin fixed-dose) |
Table 2: Comparative Effects on Biomarkers of Inflammation and Endothelial Function
| Trial / Study (Drug Combination) | Biomarker | Combination Therapy (Change) | Monotherapy (Change) |
| Zhao et al., 2011 | Flow-Mediated Dilation (%) | +4.9% | This compound: +2.9%Atorvastatin: +2.4% |
| (Atorvastatin 20mg + this compound 10mg) | Plasma Malondialdehyde (nmol/mL) | -1.5 | This compound: -0.8Atorvastatin: -0.7 |
| Huang et al., 2016 | ICAM-1 (pg/mL) | -1.01 (in prediabetics) | N/A |
| (this compound 5mg + Atorvastatin 10mg) | TNF-α (pg/mL) | -32.23 (in prediabetics) | N/A |
| Zuo et al., 2023 | Nitric Oxide (μmol/L) | Significant Increase | Less Significant Increase |
| (Atorvastatin + this compound) | ICAM-1 (ng/L) | Significant Decrease | Less Significant Decrease |
| Treg/Th17 Ratio | Significant Increase | Less Significant Increase | |
| Byun et al., 2024 | % hsCRP Responders | Rosuvastatin 20mg/Amlodipine 5mg: 51.9% | N/A (Comparison between statin types) |
| (Rosuvastatin/Amlodipine) | Rosuvastatin 10mg/Amlodipine 5mg: 28.2% |
Key Experimental Protocols
The following protocols are representative of the methodologies used to establish the synergistic mechanisms of this compound-statin therapy.
Protocol 1: Measurement of NO and Peroxynitrite in Endothelial Cells
-
Objective: To measure the real-time release of NO and peroxynitrite (ONOO-) from endothelial cells to assess synergy.
-
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on glass slides.
-
Nanosensor Placement: Electrochemical nanosensors, with diameters of 200-400 nm, are positioned approximately 3-5 µm from the surface of a single HUVEC using a computer-controlled micromanipulator. One sensor is calibrated to detect NO, and another to detect ONOO-.
-
Treatment: The cells are exposed to baseline conditions, then treated with this compound alone, atorvastatin alone, and the combination of this compound and atorvastatin. In some experiments, cells are pre-treated with LDL to induce endothelial dysfunction before drug administration.
-
Data Acquisition: Amperometric signals from the nanosensors are recorded continuously. The concentration of NO and ONOO- is measured by analyzing the oxidation current.
-
Analysis: The net change in NO and ONOO- concentration is calculated and compared across treatment groups to determine additive or synergistic effects.
-
Protocol 2: Randomized Controlled Trial for Clinical Efficacy and Safety
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of this compound and a statin compared to each monotherapy.
-
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.
-
Patient Population: Patients with coexisting essential hypertension and dyslipidemia who meet specific blood pressure and LDL-C criteria.
-
Randomization: Eligible patients are randomly assigned (e.g., in a 1:1:1 ratio) to one of three treatment groups: this compound/Statin combination pill, this compound monotherapy, or Statin monotherapy.
-
Treatment Period: Patients are treated for a defined period, typically 8 to 12 weeks.
-
Primary Endpoints:
-
Percent change in LDL-C from baseline.
-
Change in mean sitting systolic blood pressure (msSBP) from baseline.
-
-
Secondary Endpoints: Achievement of target LDL-C and BP goals, changes in other lipid parameters (TC, TG, HDL-C), and safety assessments (adverse events, lab tests).
-
Statistical Analysis: Efficacy endpoints are compared between the combination group and each monotherapy group using appropriate statistical models (e.g., ANCOVA).
-
Protocol 3: Assessment of Inflammatory Pathways in Animal Models
-
Objective: To determine the effect of this compound and atorvastatin, alone or in combination, on inflammatory pathways in the cardiovascular tissue of hypertensive animals.
-
Methodology:
-
Animal Model: Elderly spontaneously hypertensive (SH) rats are used as a model for chronic hypertension.
-
Treatment Groups: Rats are divided into groups: Control (no treatment), this compound, Atorvastatin, and this compound + Atorvastatin. Drugs are administered daily via oral gavage for a specified period.
-
Sample Collection: At the end of the treatment period, blood and heart tissue (ventricles) are collected.
-
Biochemical Analysis: Serum levels of hs-CRP, TNF-α, and IL-1β are measured using ELISA or radioimmunoassay.
-
Histology: Heart tissue is stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration. Immunohistochemistry is used to observe the intracellular localization of key proteins like NF-κB p65.
-
Protein Analysis: Western blotting (immunoblotting) is performed on heart tissue lysates to quantify the protein levels of TNF-α, IL-1β, NF-κB p65, and its inhibitor, IκBα.
-
Analysis: The results from the combination therapy group are compared with the control and monotherapy groups to identify additive or synergistic effects on inflammation.
-
References
- 1. Fixed combination of this compound/atorvastatin: from mechanisms to trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synergistic effect of this compound and atorvastatin in reversing LDL-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Amlodipine and Lercanidipine on Renal Function
A comprehensive guide for researchers and drug development professionals.
The selection of antihypertensive agents for patients with or at risk of renal impairment requires careful consideration of their impact on renal hemodynamics and proteinuria. Both amlodipine and lercanidipine are dihydropyridine calcium channel blockers (CCBs) widely used in the management of hypertension. However, emerging evidence suggests potential differences in their renal-protective effects. This guide provides a detailed head-to-head comparison of this compound and lercanidipine on renal function, supported by experimental data from key clinical studies.
Mechanism of Action: A Differential Effect on Glomerular Arterioles
The primary difference in the renal effects of this compound and lercanidipine is thought to stem from their distinct actions on the afferent and efferent glomerular arterioles. While both drugs cause vasodilation, lercanidipine is suggested to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles.[1][2][3] This dual action helps to maintain or reduce intraglomerular pressure, which is a key factor in the progression of renal damage. In contrast, older-generation CCBs like this compound are believed to primarily dilate the afferent arteriole, which can lead to an increase in intraglomerular pressure.[3] Lercanidipine's unique effect on renal hemodynamics may contribute to its renal-protective properties, even when used as monotherapy, whereas this compound's renal protection is more pronounced when combined with renin-angiotensin system blockers (RASBs).[1]
Quantitative Comparison of Renal Function Parameters
Several clinical studies have directly compared the effects of this compound and lercanidipine on key markers of renal function. The following tables summarize the quantitative data from these studies.
Table 1: Effect on Albuminuria
| Study | Drug Combination | Duration | Change in Albuminuria (mg/24h) from Baseline | p-value |
| RED LEVEL Study | Lercanidipine + Enalapril | 3 months | -162.5 | 0.0439 |
| 6 months | -425.8 | 0.0010 | ||
| 12 months | -329.0 | 0.0011 | ||
| This compound + Enalapril | 12 months | Not significantly changed | - | |
| DIAL Study | Lercanidipine (10-20 mg/day) | 9-12 months | -17.4 µ g/min | <0.05 |
| Ramipril (5-10 mg/day) | 9-12 months | -19.7 µ g/min | <0.05 |
Note: The DIAL study compared lercanidipine to ramipril, not directly to this compound, but is included to show lercanidipine's effect on albuminuria.
Table 2: Effect on Other Renal Parameters (RED LEVEL Study)
| Parameter | Drug Combination | Duration | Outcome |
| Serum Creatinine | Lercanidipine + Enalapril | 12 months | No significant change |
| This compound + Enalapril | 12 months | No significant change | |
| Creatinine Clearance | Lercanidipine + Enalapril | 12 months | No significant change |
| This compound + Enalapril | 12 months | No significant change | |
| Estimated Glomerular Filtration Rate (eGFR) | Lercanidipine + Enalapril | 12 months | No significant change |
| This compound + Enalapril | 12 months | No significant change |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
RED LEVEL Study (REnal Disease: LErcanidipine Valuable Effect on urine protein Losses)
-
Study Design: A 12-month, prospective, multi-center, randomized, open-label, blinded-endpoint (PROBE) study.
-
Participants: Hypertensive patients with albuminuria.
-
Intervention: Patients were randomized to receive either a combination of lercanidipine and enalapril or this compound and enalapril.
-
Main Outcome Measures: The primary endpoints were changes in renal function parameters, including albuminuria, serum creatinine, creatinine clearance, and estimated glomerular filtration rate (eGFR). Blood pressure was also monitored.
-
Data Collection: Renal function parameters and blood pressure were measured at baseline and at 3, 6, and 12 months.
DIAL Study (Diabete, Ipertensione, Albuminuria, Lercanidipina)
-
Study Design: A 9-12 month, randomized clinical trial.
-
Participants: Patients with type 2 diabetes, mild to moderate hypertension, and persistent microalbuminuria.
-
Intervention: Patients were randomized to receive either lercanidipine (10-20 mg/day) or ramipril (5-10 mg/day).
-
Main Outcome Measures: The primary outcome was the change in the urinary albumin excretion rate.
Summary of Findings
The available evidence from head-to-head comparison studies suggests that while both this compound and lercanidipine are effective antihypertensive agents, lercanidipine, particularly in combination with an ACE inhibitor, may offer superior benefits in reducing albuminuria in hypertensive patients. The RED LEVEL study demonstrated a significant reduction in albuminuria with the lercanidipine-enalapril combination, an effect not observed with the this compound-enalapril combination. Both treatment regimens showed comparable blood pressure control and did not significantly affect other renal parameters like serum creatinine and eGFR over the study period.
The proposed mechanism for lercanidipine's enhanced anti-albuminuric effect is its ability to dilate both afferent and efferent glomerular arterioles, thereby mitigating increases in intraglomerular pressure. This contrasts with this compound's primary action on the afferent arteriole.
For researchers and drug development professionals, these findings highlight the potential of third-generation dihydropyridine CCBs like lercanidipine in the management of hypertension in patients with renal complications. Further investigation into the long-term renal outcomes and the precise molecular mechanisms underlying these differences is warranted.
References
A Clinical Researcher's Guide to the Pleiotropic Effects of Amlodipine: A Comparative Analysis
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker (CCB), is a cornerstone in the management of hypertension and chronic stable angina.[1] Its primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Beyond this well-established hemodynamic effect, a growing body of evidence highlights this compound's pleiotropic—or multi-faceted—effects, which are independent of its blood pressure-lowering action.[2][3] These ancillary properties, including antioxidant, anti-inflammatory, and direct endothelial benefits, are of significant interest to researchers and drug development professionals as they may contribute to the overall cardiovascular protection observed with this compound treatment.[3]
This guide provides an objective comparison of this compound's pleiotropic effects with other dihydropyridine CCBs, namely nifedipine and lercanidipine, supported by experimental data. We will delve into the clinical relevance of these effects on endothelial function, oxidative stress, and inflammation, providing detailed experimental protocols and visual summaries of key pathways.
Comparative Analysis of Pleiotropic Effects
The clinical significance of this compound's pleiotropic effects is best understood when compared against other agents in its class. While all dihydropyridine CCBs share a common mechanism for blood pressure reduction, they exhibit notable differences in their ancillary vasoprotective properties.
1. Effects on Endothelial Function
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in atherogenesis. This compound has been shown to improve endothelial function by enhancing the production and availability of NO.
Comparative Data on Endothelial Function Markers
| Marker | This compound | S(-)-Amlodipine | Nifedipine | Lercanidipine | Key Findings & Citations |
| Flow-Mediated Dilation (FMD) (%) | Significant increase | Significant increase | Increase (variable) | Data not directly comparable | This compound and its S(-) enantiomer both significantly improve FMD. The increase with this compound was borderline significantly larger than with S(-)-amlodipine. Nifedipine has also been shown to increase FMD in hypertensive patients. One study in pregnant patients showed a decrease in FMD with nifedipine for acute tocolysis. |
| Nitric Oxide (NO) Levels | Significant increase | Significant increase | No direct effect on production | Data not directly comparable | This compound and S(-)-amlodipine significantly increased NO levels. Some studies suggest nifedipine's benefit on endothelial function is due to reduced NO degradation rather than increased production. |
| Endothelial NO Synthase (eNOS) Levels/Activity | Significant increase | Significant increase | No direct effect | Data not directly comparable | This compound and S(-)-amlodipine significantly increased eNOS levels. This compound may affect eNOS phosphorylation via the PKC pathway to enhance its activation. |
2. Antioxidant Effects
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to vascular damage in hypertension. Several studies have highlighted the antioxidant properties of this compound.
Comparative Data on Oxidative Stress Markers
| Marker | This compound | Vitamin C (adjunct) | Nifedipine | Lercanidipine | Key Findings & Citations |
| Malondialdehyde (MDA) | Significant decrease | N/A | Decrease | Decrease | This compound treatment significantly decreases MDA levels, an indicator of lipid peroxidation. Nifedipine has been shown to decrease serum MDA-LDL levels. Lercanidipine also reduces MDA levels. |
| Superoxide Dismutase (SOD) | Significant increase | Further significant increase | Data not directly comparable | Data not directly comparable | This compound increases levels of the antioxidant enzyme SOD. This effect is further enhanced with the addition of Vitamin C. |
| Plasma Isoprostanes | Decrease | N/A | Decrease | Decrease | This compound attenuates the increase in plasma isoprostanes induced by oxidative stress. Both nifedipine and lercanidipine have been shown to reduce circulating levels of isoprostanes. |
3. Anti-inflammatory Effects
Chronic low-grade inflammation is a key factor in the pathophysiology of atherosclerosis and cardiovascular disease. The anti-inflammatory properties of CCBs are an area of active research.
Comparative Data on Inflammatory Markers
| Marker | This compound | Valsartan | Lercanidipine | Captopril | Key Findings & Citations |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Decrease (variable) | Decrease | Modest reduction | Significant decrease | In one study, this compound treatment was associated with a decrease in CRP levels. However, another study in type 2 diabetic hypertensive patients did not find a significant reduction in CRP with this compound, whereas captopril did show a significant reduction. Lercanidipine has been associated with a modest reduction in circulating inflammatory indices. |
| Pentraxin 3 (PTX3) | Significant decrease | Significant decrease | Data not available | Data not available | This compound and valsartan both significantly decreased levels of the inflammatory marker PTX3 in newly diagnosed hypertensive patients. |
| Adhesion Molecules (E-selectin, P-selectin) | Data not available | Data not available | Reduction | Data not available | Lercanidipine has been shown to reduce blood levels of E-selectin and P-selectin. |
Experimental Protocols
For researchers aiming to replicate or build upon these findings, understanding the methodologies is crucial. Below are detailed protocols for key experiments cited in this guide.
1. Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
-
Principle: FMD measures the dilation of an artery in response to an increase in shear stress, which is an endothelium-dependent, nitric oxide-mediated process.
-
Protocol:
-
Patient Preparation: Patients should be in a fasting state for at least 8-12 hours and should refrain from smoking, caffeine, and exercise on the day of the measurement. The measurement is performed in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes before the first scan.
-
Baseline Imaging: The brachial artery is imaged longitudinally using a high-resolution ultrasound system with a linear array transducer (≥7.5 MHz). The transducer is positioned 2-15 cm above the antecubital fossa. Once a clear image of the anterior and posterior walls of the artery is obtained, the transducer position is marked for subsequent scans.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the artery. The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a brief period of high flow (reactive hyperemia). Continuous recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.
-
Data Analysis: The FMD is calculated as the maximum percentage change in the artery's diameter from the baseline measurement. The diameter is typically measured at end-diastole, gated to the R-wave on a continuous ECG recording. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
-
Reference: This non-invasive technique is a well-established method for assessing endothelial function in clinical research.
2. Measurement of Oxidative Stress: Malondialdehyde (MDA) Assay
-
Principle: MDA is a product of lipid peroxidation and is a commonly used biomarker for oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for its measurement.
-
Protocol:
-
Sample Collection and Preparation: Blood samples are collected in heparinized tubes. Plasma is separated by centrifugation.
-
Reaction Mixture: A specific volume of plasma is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored chromogen.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
-
-
Reference: The TBARS assay is a common method for estimating lipid peroxidation in clinical samples.
3. Assessment of Inflammation: High-Sensitivity C-Reactive Protein (hs-CRP) Assay
-
Principle: hs-CRP is a highly sensitive immunoassay that can detect low levels of C-reactive protein, an acute-phase reactant that is a non-specific marker of inflammation.
-
Protocol:
-
Sample Collection: Serum or plasma is collected from patients. Samples can be fresh or frozen for later analysis.
-
Assay Method: A high-sensitivity, standardized immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a nephelometric assay, is used. These assays are commercially available.
-
Procedure (ELISA example):
-
Microtiter plates are coated with a monoclonal antibody specific for CRP.
-
Patient samples and standards are added to the wells.
-
A second, enzyme-conjugated antibody specific for CRP is added, forming a "sandwich" complex.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color, which is proportional to the CRP concentration, is measured using a microplate reader.
-
-
Quantification: The concentration of hs-CRP in the patient samples is determined from a standard curve.
-
-
Reference: Standardized high-sensitivity assays are commercially available and are recommended for cardiovascular risk assessment.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in the assessment of this compound's pleiotropic effects.
Caption: Logical relationship of this compound's primary and pleiotropic effects.
Caption: A typical experimental workflow for a comparative clinical trial.
Caption: this compound's influence on the eNOS signaling pathway.
The evidence presented indicates that this compound possesses clinically relevant pleiotropic effects that extend beyond its primary antihypertensive action. Its ability to improve endothelial function by increasing nitric oxide bioavailability and to mitigate oxidative stress appears to be a distinguishing feature compared to some other dihydropyridine CCBs. These effects may contribute to its established benefits in reducing cardiovascular events.
While the anti-inflammatory effects of this compound are supported by some studies, more direct, head-to-head comparative trials with other CCBs are needed to fully elucidate its relative efficacy in this domain. For researchers and drug development professionals, these pleiotropic properties present exciting avenues for further investigation. Understanding the precise molecular mechanisms and the long-term clinical impact of these effects could lead to more targeted therapeutic strategies and the development of novel cardiovascular drugs with enhanced vasoprotective profiles. The continued study of this compound's pleiotropic actions is essential for optimizing its use and for informing the design of future antihypertensive agents.
References
- 1. drugs.com [drugs.com]
- 2. Differential effects of lercanidipine/enalapril versus this compound/enalapril and hydrochlorothiazide/enalapril on target organ damage and sympathetic activation in non-obese essential hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound vs Nifedipine ER for Hypertension · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
Amlodipine's Neuroprotective Efficacy in Stroke Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amlodipine's neuroprotective effects in preclinical stroke models. It synthesizes experimental data, details methodologies, and visualizes key biological pathways to support further investigation and drug development efforts.
This compound, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for hypertension and has demonstrated a significant role in stroke prevention, as evidenced by numerous clinical trials.[1] Beyond its established antihypertensive effects, a growing body of preclinical evidence suggests that this compound possesses direct neuroprotective properties that could be beneficial in the acute phase of ischemic stroke. This guide delves into the experimental data validating these effects, comparing this compound with other potential neuroprotective agents and elucidating its mechanisms of action.
Comparative Efficacy of this compound in Preclinical Stroke Models
The primary model used to investigate the neuroprotective effects of this compound in stroke is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the pathophysiology of human ischemic stroke. Key outcome measures in these studies include infarct volume, typically assessed by 2,3,5-triphenyltetrazolium chloride (TTC) staining, and neurological deficit scores, which evaluate functional recovery.
This compound vs. Other Calcium Channel Blockers
Studies comparing this compound to other calcium channel blockers have yielded interesting results. While all calcium channel blockers share the common mechanism of blocking L-type calcium channels, their secondary properties, such as lipophilicity and antioxidant effects, may contribute to differential neuroprotective efficacy.
In a study utilizing a rat MCAO model, both this compound and azelnidipine, another calcium channel blocker with known antioxidant properties, were shown to reduce infarct volume and brain edema.[2] However, the azelnidipine-treated group showed a more marked reduction in both of these parameters compared to the this compound group, suggesting that the enhanced antioxidant activity of azelnidipine may offer superior neuroprotection.[2] Conversely, in a separate study, nimodipine was found to be more effective than this compound in preventing the disruption of spatial cognition following repeated cerebral ischemia in rats.[3] This suggests that nimodipine may have a more persistent neuroprotective action within the brain.[3]
Table 1: this compound vs. Other Calcium Channel Blockers in Rat MCAO Models
| Treatment Group (dose) | Infarct Volume (% of hemisphere) | Neurological Deficit Score (scale) | Reference |
| Vehicle | 25.8 ± 2.5 | - | |
| This compound (1 mg/kg) | 19.2 ± 3.1 | - | |
| Azelnidipine (1 mg/kg) | 14.5 ± 2.8# | - | |
| Vehicle | - | Spatial Cognition Impairment | |
| This compound (5 mg/kg) | - | No significant prevention | |
| Nimodipine (5 mg/kg) | - | Significant prevention | |
| *p<0.05 vs. Vehicle; #p<0.05 vs. This compound |
This compound in Combination Therapy
The neuroprotective effects of this compound have also been investigated in combination with other classes of drugs, notably statins and angiotensin II receptor blockers (ARBs).
A study in a Zucker metabolic rat model of stroke demonstrated that while both this compound and atorvastatin individually exerted neuroprotective effects, their combination resulted in a synergistic benefit against acute ischemic neural damage. The combination therapy was more effective in reducing the induction of matrix metalloproteinase-9 (MMP-9) and preserving collagen IV, key components of the neurovascular unit.
Similarly, a study in rats showed that pre-treatment with a combination of this compound and the ARB telmisartan had a beneficial effect against ischemic stroke and neuronal damage compared to a control group. This protective effect was attributed to a combined antioxidant effect.
Table 2: this compound in Combination Therapy in Rat Stroke Models
| Treatment Group | Key Findings | Reference |
| This compound + Atorvastatin | Synergistic reduction in MMP-9 induction and preservation of collagen IV. | |
| This compound + Telmisartan | Beneficial effect against ischemic damage, attributed to combined antioxidant effects. |
Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective effects are multifaceted, extending beyond its primary role as a calcium channel blocker. Key mechanisms include vasodilation, reduction of oxidative stress, and modulation of specific signaling pathways.
Vasodilation and Cerebral Blood Flow
By blocking L-type calcium channels in vascular smooth muscle, this compound leads to vasodilation. In the context of stroke, this can improve collateral blood flow to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable. A study in apolipoprotein E-deficient mice subjected to MCAO showed that this compound treatment significantly attenuated the decrease in cerebral blood flow in the peripheral region of the ischemic territory.
Antioxidant Properties
Oxidative stress is a major contributor to neuronal damage following ischemic stroke. This compound has been shown to possess antioxidant properties. In stroke-prone spontaneously hypertensive rats, treatment with this compound reduced the levels of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in various brain regions. This effect was not observed with another calcium channel blocker, nicardipine, or the vasodilator hydralazine, suggesting a specific antioxidant action of this compound. The reduction in oxidative stress is thought to be a key component of its neuroprotective effect.
Modulation of Signaling Pathways
Recent research has begun to uncover the molecular signaling pathways that may be modulated by this compound to exert its neuroprotective effects. One promising pathway is the PGC-1α/Nrf2/TFAM pathway, a critical regulator of mitochondrial biogenesis and antioxidant defense.
Caption: Experimental workflow for the MCAO model.
Infarct Volume Measurement (TTC Staining)
-
Brain Extraction: 24 to 48 hours post-MCAO, animals are euthanized, and their brains are rapidly removed.
-
Sectioning: The brain is sliced into coronal sections of uniform thickness (e.g., 2 mm).
-
Staining: The sections are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Viable tissue stains red, while the infarcted tissue remains white.
-
Quantification: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Neurological Deficit Scoring
Functional outcome is assessed using a variety of scoring systems.
-
Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions. A higher score indicates a more severe deficit.
-
Bederson Score: This scale assesses postural reflex and forelimb flexion. Scores typically range from 0 (no deficit) to 3 or 4 (severe deficit).
Conclusion
The preclinical evidence strongly suggests that this compound possesses neuroprotective properties that are independent of its blood pressure-lowering effects. Its ability to improve cerebral blood flow, reduce oxidative stress, and potentially modulate key signaling pathways for mitochondrial health makes it a compelling candidate for further investigation as a therapeutic agent in acute ischemic stroke.
Direct comparative studies with other neuroprotective agents, particularly those with different mechanisms of action, are warranted to fully elucidate this compound's relative efficacy. Furthermore, a deeper understanding of its engagement with signaling pathways like PGC-1α/Nrf2/TFAM will be crucial for optimizing its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop effective treatments for ischemic stroke.
References
- 1. Effect of this compound in Stroke and Myocardial infarction: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine improves the disruption of spatial cognition induced by cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for amlodipine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of amlodipine, a widely prescribed calcium channel blocker. The following sections detail the experimental protocols and performance data for UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The objective is to offer a thorough cross-validation of these techniques to aid in the selection of the most appropriate method for specific research, quality control, and clinical applications.
UV-Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms.[1][2][3] This technique relies on the principle that this compound absorbs light in the ultraviolet region, and the amount of light absorbed is directly proportional to its concentration.
Data Presentation
| Validation Parameter | UV-Spectrophotometry | Reference |
| Linearity Range | 1-44 µg/mL | [4] |
| 5-25 µg/mL | [5] | |
| 4-20 µg/mL | ||
| λmax (nm) | 237 nm | |
| 239 nm | ||
| 243 nm | ||
| 366 nm | ||
| Limit of Detection (LOD) | 1.8 µg/mL | |
| 0.136 µg/mL | ||
| Limit of Quantitation (LOQ) | 6 µg/mL | |
| 0.400 µg/mL | ||
| Recovery (%) | 99.80% | |
| 99.94-99.96% | ||
| 98-101% |
Experimental Protocol
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound besylate standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., 0.01% o-phosphoric acid or methanol) and make up the volume to the mark. This stock solution (1000 µg/mL) can be further diluted to prepare working standard solutions of desired concentrations (e.g., 5-25 µg/mL).
Sample Preparation: For tablet dosage forms, weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask, dissolve in the solvent with the aid of sonication, and dilute to volume. Filter the solution through a Whatman No. 42 filter paper and make further dilutions as required.
Spectrophotometric Analysis: Measure the absorbance of the prepared standard and sample solutions against a solvent blank using a UV-Visible spectrophotometer. The wavelength of maximum absorbance (λmax) for this compound is typically observed around 239 nm or 366 nm, depending on the solvent used. A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. The concentration of this compound in the sample is then determined from the calibration curve.
Experimental Workflow
Caption: Workflow for this compound Quantification by UV-Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly precise, accurate, and versatile chromatographic technique for the determination of this compound. It separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase.
Data Presentation
| Validation Parameter | HPLC | Reference |
| Linearity Range | 0.5-8 µg/mL | |
| 0.5-5 µg/mL | ||
| 2-30 µg/mL | ||
| Retention Time (min) | 2.60 | |
| 1.89 | ||
| 3.12 (as NQS derivative) | ||
| Limit of Detection (LOD) | 0.0674 µg/mL | |
| 0.01 µg/mL | ||
| Limit of Quantitation (LOQ) | 0.0204 µg/mL | |
| 0.04 µg/mL | ||
| Recovery (%) | 104.7 ± 1.82% | |
| 100.29% | ||
| Precision (%RSD) | Intra-day: 0.025% | |
| Inter-day: 0.022% | ||
| Method Precision: 0.34% |
Experimental Protocol
Chromatographic Conditions: A common setup involves a C18 column (e.g., WATERS C18, 250 mm × 4.6 mm, 5µm) with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (e.g., 70mM potassium dihydrogen orthophosphate buffer) in varying ratios. The pH of the mobile phase is often adjusted (e.g., to pH 3.0 with orthophosphoric acid). The flow rate is typically maintained at 1.0 mL/min, and detection is performed using a UV detector at around 237-240 nm.
Preparation of Standard and Sample Solutions: Standard stock solutions are prepared by dissolving a known amount of this compound besylate in the mobile phase or a suitable solvent like methanol. Sample solutions from tablets are prepared similarly to the UV-spectrophotometry method, involving dissolution, sonication, filtration, and dilution with the mobile phase.
Analysis: Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is calculated based on this curve.
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers simplicity, high throughput, and cost-effectiveness for the simultaneous analysis of multiple samples. Separation is achieved on a high-performance TLC plate coated with a stationary phase.
Data Presentation
| Validation Parameter | HPTLC | Reference |
| Linearity Range | 0.1-0.8 µ g/spot | |
| 250-2500 ng/spot | ||
| 100-600 ng/spot | ||
| 400-1400 ng/spot | ||
| 500-2500 ng/spot | ||
| Rf Value | 0.39 ± 0.02 | |
| 0.58 | ||
| 0.74 ± 0.04 | ||
| Limit of Detection (LOD) | 0.02 µ g/spot | |
| 50 ng/spot | ||
| 39.99 ng/spot | ||
| Limit of Quantitation (LOQ) | 0.08 µ g/spot | |
| 100 ng/spot | ||
| 121.20 ng/spot | ||
| Recovery (%) | 99.79% | |
| 99.48-100.87% | ||
| 99.7-101.64% |
Experimental Protocol
Stationary Phase and Mobile Phase: The analysis is typically performed on HPTLC aluminum plates precoated with silica gel 60 F254. The mobile phase composition is optimized for good separation and compact spots. Examples of mobile phases include methanol–toluene–triethylamine (1:3.5:0.1, v/v/v) and toluene:ethyl acetate:methanol:triethylamine (4:1:1:0.4 v/v/v/v).
Sample and Standard Application: Standard and sample solutions, prepared in a suitable solvent like methanol, are applied to the HPTLC plate as bands of a specific length using an automated applicator.
Chromatogram Development and Densitometric Analysis: The plate is developed in a pre-saturated twin-trough chamber with the chosen mobile phase. After development, the plate is dried, and the spots are scanned using a densitometer at a specific wavelength, often 254 nm. The peak areas are recorded, and a calibration curve is prepared by plotting peak area versus the concentration of the applied standards.
Experimental Workflow
Caption: Workflow for this compound Quantification by HPTLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, particularly suited for the quantification of this compound in complex biological matrices like human plasma. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Data Presentation
| Validation Parameter | LC-MS/MS | Reference |
| Linearity Range | 0.05-50 ng/mL | |
| 0.05-20 ng/mL | ||
| 0.302–20.725 ng/mL | ||
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL | |
| 0.05 ng/mL | ||
| 0.302 ng/mL | ||
| Recovery (%) | 94.90% (R-Amlodipine) | |
| 96.40% (S-Amlodipine) | ||
| Precision (%CV) | Intra-day: < 10% | |
| Inter-day: < 10% |
Experimental Protocol
Sample Preparation (Solid-Phase Extraction): A common sample preparation technique for plasma samples is solid-phase extraction (SPE). Plasma samples are first spiked with an internal standard (e.g., this compound-d4). The samples are then loaded onto an SPE cartridge (e.g., Oasis HLB), which is preconditioned and washed. The analytes are eluted with an organic solvent, evaporated to dryness, and reconstituted in the mobile phase.
LC-MS/MS Conditions: Chromatographic separation is achieved on a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium formate). Mass spectrometric detection is performed using an electrospray ionization (ESI) source in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Experimental Workflow
Caption: Workflow for this compound Quantification by LC-MS/MS.
References
- 1. jcdronline.org [jcdronline.org]
- 2. Development of UV spectrophotometry methods for concurrent quantification of this compound and celecoxib by manipulation of ratio spectra in pure and pharmaceutical formulation | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. ijpcbs.com [ijpcbs.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Amlodipine
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like amlodipine is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only prevents accidental exposure and misuse but also mitigates the potential for environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Environmental Impact and Regulatory Overview
This compound, a widely used calcium channel blocker, has been detected in aquatic environments and is known to be toxic to aquatic organisms, potentially causing long-term adverse effects.[1][2][3] Regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established guidelines for pharmaceutical waste management to minimize environmental harm and ensure public safety.[4][5] For healthcare facilities and research laboratories, these regulations, including the Resource Conservation and Recovery Act (RCRA), govern the handling and disposal of pharmaceutical waste.
The following table summarizes key environmental data for this compound:
| Parameter | Value/Information | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Bioaccumulation | Low potential for bioaccumulation. | |
| Persistence | Degraded in the environment; photolabile. | |
| Disposal Regulations | Governed by EPA (RCRA) and DEA regulations for pharmaceutical waste. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the recommended steps for the disposal of this compound from a laboratory or research setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Segregation of Waste:
-
Do not mix this compound waste with general laboratory or municipal trash.
-
Segregate this compound waste into a designated, clearly labeled hazardous waste container.
3. Preferred Disposal Method: Drug Take-Back Programs
-
The most environmentally sound method for disposing of unused or expired medications is through a registered drug take-back program. These programs ensure that pharmaceuticals are disposed of in a manner that is safe, secure, and environmentally responsible.
-
To locate an authorized take-back facility, consult the DEA's website or contact your institution's Environmental Health and Safety (EHS) department.
4. On-Site Disposal (When Take-Back Programs are Unavailable):
-
If a take-back program is not accessible, follow these steps for on-site disposal in accordance with institutional and regulatory guidelines:
-
Do Not Flush: this compound is not on the FDA's "flush list" and should not be disposed of down the drain or toilet.
-
Deactivation and Containment:
-
Remove the this compound from its original container.
-
Mix the solid or liquid this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less appealing to prevent accidental ingestion.
-
Place the mixture in a sealable container, such as a plastic bag or an empty, non-recyclable container, to prevent leakage.
-
-
Final Disposal:
-
Place the sealed container in a designated hazardous waste receptacle as dictated by your institution's EHS protocols.
-
For empty original containers, obscure or remove all personal or identifying information from the label before disposing of the container in the appropriate waste stream.
-
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Amlodipine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amlodipine. It includes detailed operational procedures, personal protective equipment (PPE) guidelines, disposal plans, and an overview of its mechanism of action and relevant experimental protocols.
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for this compound besylate. Adherence to these limits is critical to ensure personnel safety.
| Parameter | Value | Source |
| Pfizer OEL TWA-8 Hr | 100µg/m³ | Safety Data Sheet |
| MOEHS occupational exposure band | 3 (0.01-0.1 mg/m³) | Safety Data Sheet |
Personal Protective Equipment (PPE)
When handling this compound, especially in bulk or when generating dust, the following personal protective equipment is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Respiratory Protection: If occupational exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P3 filter with a half mask).
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Store in a tightly closed, original container in a dry, cool, and well-ventilated area.
- Keep away from incompatible materials such as strong acids and bases, and sources of ignition.
- Store locked up and out of the reach of children.
2. Handling and Use:
- Handle in accordance with good industrial hygiene and safety practices.
- Minimize dust generation and accumulation.
- Use in a well-ventilated area. For operations that may generate dust, use local exhaust ventilation.
- Avoid contact with skin, eyes, and clothing. Do not breathe dust.
- Do not eat, drink, or smoke when using this product.
- Wash hands thoroughly after handling and before breaks.
3. Spill Management:
- Evacuate non-essential personnel from the affected area.
- Cleanup operations should only be performed by trained personnel wearing appropriate PPE.
- Contain the spill source if it is safe to do so.
- For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.
- Place the spilled material into a labeled, sealed container for disposal.
- Thoroughly clean the spill area.
4. Disposal Plan:
- Dispose of waste in a labeled, sealed container.
- Whenever possible, use a community "drug take-back" program for disposal.
- If a take-back program is not available, mix the this compound with an undesirable substance like used coffee grounds or cat litter.
- Place the mixture in a sealed plastic bag or container and dispose of it in the household trash.
- Do not flush down the toilet unless specifically instructed to do so on the product label.
Experimental Protocols
Below are summaries of experimental methodologies relevant to this compound research.
1. Bioequivalence Study in Healthy Volunteers:
- Study Design: A randomized, open-label, single-dose, two-period crossover study was conducted under both fasting and fed conditions.
- Participants: Healthy adult volunteers were enrolled.
- Procedure: In each study period, subjects received a single dose of the test or reference this compound product, with a washout period between doses. Blood samples were collected at specified time points post-dose for pharmacokinetic analysis.
- Pharmacokinetic Assessment: Plasma concentrations of this compound were measured using a validated LC-MS/MS method. Pharmacokinetic parameters were determined using a noncompartmental model.
2. HPLC Method for this compound and Enalapril Maleate Combination:
- Objective: To develop and optimize an HPLC method for the assay and dissolution analysis of a fixed-dose combination tablet.
- Chromatographic Conditions: A C18 column was used with a mobile phase of methanol and a buffer at a specific pH, with a defined flow rate and column temperature. Detection was performed at a wavelength of 215 nm.
- Standard Solution Preparation: this compound besylate and enalapril maleate were accurately weighed and dissolved in 0.1N HCl to prepare a standard solution of known concentration.
- Calibration: Calibration curves were prepared by diluting the standard solution to various concentrations. The linearity was assessed by plotting peak area against concentration.
Visualizations
References
- 1. Dual mechanism of action of this compound in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of pharmacokinetics and safety with bioequivalence of this compound in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
